4-Formylpiperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
344354-78-5 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-formylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-7(6(10)11)1-3-8-4-2-7/h5,8H,1-4H2,(H,10,11) |
InChI Key |
SAQXHVZJIHDWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Formylpiperidine-4-carboxylic acid (CAS 84163-42-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Formylpiperidine-4-carboxylic acid, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and detail its significant applications, particularly its role as a key intermediate in the synthesis of notable pharmaceutical agents.
Introduction: A Versatile Piperidine Scaffold
4-Formylpiperidine-4-carboxylic acid, with the CAS number 84163-42-8, is a bifunctional heterocyclic compound. The piperidine ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The presence of both a carboxylic acid and a formyl group on the same quaternary carbon atom makes this molecule a highly versatile intermediate for the synthesis of complex molecular architectures, most notably in the development of antipsychotic drugs.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic data is fundamental for the effective utilization of any chemical intermediate.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 84163-42-8 | [5] |
| Molecular Formula | C₇H₁₁NO₃ | [5] |
| Molecular Weight | 157.17 g/mol | [5] |
| Physical Form | Solid | [5] |
| Melting Point | 137-138 °C | [6] |
| Boiling Point | 377.8 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.35 g/cm³ (Predicted) | [6] |
| InChI Key | IZNTWTMLHCGAJU-UHFFFAOYSA-N | [5] |
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Formylpiperidine-4-carboxylic acid.
A ¹H NMR spectrum of 1-Formyl-piperidine-4-carboxylic acid is publicly available.[7] The spectrum would be expected to show distinct signals corresponding to the formyl proton, the piperidine ring protons, and the carboxylic acid proton.
-
Formyl Proton (CHO): A singlet is expected around 8.0 ppm.
-
Piperidine Protons (CH₂): A complex pattern of multiplets is anticipated in the range of 1.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. Due to the formyl group, restricted rotation around the N-CHO bond may lead to broadening or duplication of some piperidine signals.
-
Carboxylic Acid Proton (COOH): A broad singlet is expected at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.
-
Methine Proton (CH): A multiplet, likely a quintet or a more complex pattern, would be expected for the proton at the 4-position of the piperidine ring, integrating to one proton.
The ¹³C NMR spectrum provides key information about the carbon framework. The predicted chemical shifts are as follows:
-
Carboxylic Carbonyl (C=O): ~175-185 ppm
-
Formyl Carbonyl (C=O): ~160-165 ppm
-
Piperidine Carbons (C-N): ~40-50 ppm
-
Other Piperidine Carbons: ~25-35 ppm
-
Quaternary Carbon (C-4): ~45-55 ppm
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ is characteristic.[8]
-
C-H Stretch (Alkane): Sharp peaks between 2850-3000 cm⁻¹.[9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[8]
-
C=O Stretch (Amide - Formyl): A strong, sharp peak around 1650-1680 cm⁻¹.[9]
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 157. Key fragmentation patterns would likely involve the loss of water (M-18), the formyl group (M-29), and the carboxylic acid group (M-45).[1]
Synthesis of 4-Formylpiperidine-4-carboxylic acid
The synthesis of 4-Formylpiperidine-4-carboxylic acid is logically achieved through the N-formylation of piperidine-4-carboxylic acid. This transformation can be accomplished using various established methods for the formylation of amines.
Synthetic Pathway Overview
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 5. 1-Formyl-piperidine-4-carboxylic acid | 84163-42-8 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum [chemicalbook.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
1-Formylpiperidine-4-carboxylic acid characterization data
An In-depth Technical Guide to the Characterization of 1-Formylpiperidine-4-carboxylic Acid
Introduction
1-Formylpiperidine-4-carboxylic acid, with the CAS Number 84163-42-8, is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural integrity and purity are paramount, directly influencing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A notable application of this compound is as a key building block in the synthesis of Risperidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] This guide provides a comprehensive overview of the essential analytical techniques and expected data for the thorough characterization of 1-Formylpiperidine-4-carboxylic acid, ensuring its suitability for drug development and manufacturing processes.
This document is intended for researchers, analytical scientists, and quality control professionals. It offers not just procedural steps but also the underlying scientific rationale for the chosen analytical methodologies, fostering a deeper understanding of how to ensure the quality of this critical raw material.
Physicochemical Properties
A foundational aspect of characterization is the determination of the compound's fundamental physicochemical properties. These constants are critical for identification, processing, and formulation development.
| Property | Value | Source |
| CAS Number | 84163-42-8 | [2] |
| Molecular Formula | C₇H₁₁NO₃ | [2] |
| Molecular Weight | 157.17 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 137-138 °C | [1][4] |
| Boiling Point (Predicted) | 377.8 ± 35.0 °C | [1][4] |
| Density (Predicted) | 1.350 ± 0.06 g/cm³ | [1] |
| Purity | Typically ≥95-97% | [3][7] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming the identity and integrity of 1-Formylpiperidine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 1-Formylpiperidine-4-carboxylic acid, both ¹H and ¹³C NMR are essential.
¹H NMR (Proton NMR) Analysis
Rationale: ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. The presence of a formyl group and the piperidine ring protons in distinct regions of the spectrum serves as a primary confirmation of the structure.
Expected Chemical Shifts (in DMSO-d₆):
-
~12.2 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
~8.0 ppm (s, 1H): This singlet is characteristic of the formyl proton (-CHO).
-
~3.8-4.2 ppm & ~2.8-3.2 ppm (m, 4H): These multiplets arise from the axial and equatorial protons on the carbons adjacent to the nitrogen of the piperidine ring. The formyl group's influence causes a noticeable downfield shift.
-
~2.5 ppm (m, 1H): This multiplet corresponds to the proton on the carbon bearing the carboxylic acid group (C4).
-
~1.4-1.9 ppm (m, 4H): These multiplets represent the remaining four protons of the piperidine ring (at C3 and C5).
¹³C NMR (Carbon-13 NMR) Analysis
Rationale: ¹³C NMR provides information on the number of non-equivalent carbons and their electronic environments. It is particularly useful for confirming the presence of the carbonyl carbons from the formyl and carboxylic acid groups.
Expected Chemical Shifts (in DMSO-d₆):
-
~175 ppm: The carbonyl carbon of the carboxylic acid.
-
~162 ppm: The carbonyl carbon of the formyl group.
-
~45 ppm & ~40 ppm: The two distinct carbons of the piperidine ring adjacent to the nitrogen.
-
~40 ppm: The carbon at the 4-position of the piperidine ring, attached to the carboxylic acid.
-
~28 ppm: The carbons at the 3 and 5-positions of the piperidine ring.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the O-H, C=O, and N-C=O bonds provide rapid confirmation of the compound's identity.
Expected Absorption Bands:
-
3300-2500 cm⁻¹ (broad): This very broad absorption is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8]
-
~1705 cm⁻¹ (strong): This sharp, strong peak corresponds to the C=O stretch of the carboxylic acid carbonyl group.[8]
-
~1640 cm⁻¹ (strong): This absorption is due to the C=O stretch of the tertiary amide (the formyl group).
-
~2950-2850 cm⁻¹: These bands correspond to the C-H stretching vibrations of the piperidine ring.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm the structure.
Expected Data (Electrospray Ionization - ESI):
-
[M+H]⁺: 158.07 (Positive Ion Mode)
-
[M-H]⁻: 156.06 (Negative Ion Mode)
-
Fragmentation: The fragmentation pattern would likely show the loss of the formyl group (29 Da) and the carboxylic acid group (45 Da).
Chromatographic Purity Analysis
Ensuring the purity of 1-Formylpiperidine-4-carboxylic acid is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC separates the main compound from any impurities, allowing for accurate quantification of purity. A well-developed HPLC method is a cornerstone of a robust quality control system.
A General-Purpose HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.
System Suitability: Before sample analysis, the chromatographic system should be evaluated for its performance. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Accurately weigh 10-20 mg of 1-Formylpiperidine-4-carboxylic acid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Protocol 2: HPLC Method for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of 1-Formylpiperidine-4-carboxylic acid at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Further dilute as necessary for analysis.
-
-
Chromatographic Conditions:
-
Use a C18 column.
-
Set the column temperature to 30 °C.
-
Run a gradient elution, for example:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 5% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 210 nm.
-
-
Analysis:
-
Inject a blank (diluent), a system suitability solution, and the sample solution.
-
Calculate the purity based on the area percent of the main peak.
-
Visualizations
Caption: Workflow for the comprehensive characterization of 1-Formylpiperidine-4-carboxylic acid.
Sources
- 1. chembk.com [chembk.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 1-Formyl-4-piperidinecarboxylic Acid , ≥95.0%(T) , 84163-42-8 - CookeChem [cookechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-Formyl-4-piperidinecarboxylic Acid | 84163-42-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Formyl-piperidine-4-carboxylic acid | 84163-42-8 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
Technical Guide: 4-Formylpiperidine-4-carboxylic Acid
This technical guide provides an in-depth analysis of 4-Formylpiperidine-4-carboxylic acid , addressing the critical distinction between its structural isomers, molecular weight calculations, synthetic pathways, and applications in drug discovery.
Part 1: Executive Summary & Molecular Identity
The Isomer Distinction (Critical Analysis)
In chemical nomenclature and cataloging, the term "4-Formylpiperidine-4-carboxylic acid" is frequently subject to ambiguity. It technically refers to a geminal disubstituted piperidine (Isomer B). However, commercial catalogs often use this string loosely to refer to the N-formyl derivative (Isomer A).
For high-precision research, you must distinguish between these two distinct chemical entities:
| Feature | Isomer A (Commercial Standard) | Isomer B (Scaffold) |
| IUPAC Name | 1-Formylpiperidine-4-carboxylic acid | 4-Formylpiperidine-4-carboxylic acid |
| Common Name | N-Formylisonipecotic acid | |
| Structure | Formyl group on Nitrogen (Pos 1) | Formyl group on Carbon (Pos 4) |
| CAS Number | 84163-42-8 | 344354-78-5 (Rare/Unstable) |
| Stability | Highly Stable (Amide bond) | Unstable ( |
| Primary Use | Intermediate for Risperidone, Integrin antagonists | Peptidomimetics (Quaternary amino acid analogs) |
Molecular Weight Data
Despite the structural difference, both isomers share the same molecular formula and weight.
-
Chemical Formula :
-
Molecular Weight (Average) : 157.17 g/mol [1]
-
Monoisotopic Mass : 157.0739 g/mol
Elemental Analysis:
-
Carbon: 53.49%
-
Hydrogen: 7.05%
-
Nitrogen: 8.91%
-
Oxygen: 30.54%
Part 2: Physicochemical Profile & Stability
Isomer A: 1-Formylpiperidine-4-carboxylic Acid
This is the standard reagent found in most laboratories.
-
Physical State : White to off-white crystalline powder.
-
Solubility : Soluble in DMSO, Methanol, and hot water.
-
pKa : ~4.8 (Carboxylic acid). The N-formyl group reduces the basicity of the piperidine nitrogen significantly, making it non-basic.
Isomer B: 4-Formylpiperidine-4-carboxylic Acid
This compound represents a "quaternary amino acid" scaffold.
-
Stability Warning :
-Formyl carboxylic acids are inherently unstable. The electron-withdrawing formyl group at the -position facilitates decarboxylation, releasing to form the corresponding aldehyde (4-formylpiperidine). -
Handling : Usually synthesized and handled as a protected ester (e.g., Ethyl 1-Boc-4-formylpiperidine-4-carboxylate) or immediately converted to a stable heterocycle (e.g., imidazole or oxazole formation).
-
Hydration : The formyl group likely exists in equilibrium with its gem-diol (hydrate) form in aqueous media due to the inductive effect of the adjacent carboxyl group.
Part 3: Synthesis & Experimental Protocols
Synthesis of 1-Formylpiperidine-4-carboxylic Acid (Isomer A)
Mechanism : N-acylation of isonipecotic acid using a mixed anhydride generated in situ.
Protocol:
-
Reagents : Isonipecotic acid (1.0 eq), Formic acid (excess), Acetic anhydride (1.2 eq).
-
Procedure :
-
Dissolve isonipecotic acid in 98% Formic acid.
-
Cool to 0°C. Dropwise add Acetic anhydride (exothermic reaction).
-
Allow the mixture to stir at Room Temperature (RT) for 4 hours.
-
Workup : Concentrate under reduced pressure to remove excess formic/acetic acid.
-
Recrystallize the residue from Ethanol/Ether.
-
-
Yield : Typically >90%.
Synthesis Strategy for 4-Formylpiperidine-4-carboxylic Acid (Isomer B)
Context : Direct synthesis of the free acid is difficult due to instability. The standard approach is via the N-Boc protected ester .
Protocol (via Oxidative Cleavage):
-
Starting Material : 1-Boc-4-vinylpiperidine-4-carboxylic acid ethyl ester.
-
Oxidation : Ozonolysis (
, ) followed by reductive workup ( or ). -
Result : 1-Boc-4-formylpiperidine-4-carboxylic acid ethyl ester.
-
Note: Do not hydrolyze the ester unless immediately reacting the acid in the next step (e.g., Ugi reaction).
-
Part 4: Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis pathways for the two isomers, highlighting the stability bottleneck for Isomer B.
Figure 1: Divergent synthetic pathways. Isomer A is formed via N-acylation, while Isomer B requires scaffold construction and is prone to decarboxylation upon ester hydrolysis.
Part 5: Applications in Drug Discovery
Peptidomimetics (Isomer B Focus)
The 4,4-disubstituted scaffold is highly valued for constraining peptide conformation.
-
Mechanism : Introducing a quaternary center at the
-carbon of an amino acid (or its piperidine analog) restricts the and torsion angles. -
Use Case : Design of helix-stabilized peptides or protease-resistant inhibitors.
Pharmacophore Synthesis (Isomer A Focus)
The N-formyl group in Isomer A serves as a protecting group or a metabolic precursor.
-
Risperidone Synthesis : Used as a precursor to introduce the piperidine ring, where the formyl group is later reduced or removed.
-
Integrin Antagonists : The carboxylic acid moiety binds to metal ion sites (e.g.,
) in integrin receptors, while the piperidine ring provides a rigid spacer.
Part 6: References
-
National Institutes of Health (NIH) . (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Retrieved from [Link]
Sources
Technical Guide: Stability and Storage of 4-Formylpiperidine-4-carboxylic Acid
[1]
Chemical Stability Profile
As a Senior Application Scientist, I characterize this molecule as a "high-energy intermediate" relative to its degradation products. Its stability is compromised by three competing thermodynamic drivers: Geminal Instability , Zwitterionic Self-Condensation , and Oxidative Susceptibility .[1]
The Geminal Effect (Decarboxylation Risk)
The presence of an electron-withdrawing aldehyde (-CHO) and a carboxylic acid (-COOH) on the same quaternary carbon creates significant electronic repulsion and steric strain.[1]
-
Mechanism:
-Formyl carboxylic acids are prone to thermal decarboxylation.[1] The carbonyl of the aldehyde can facilitate the loss of CO₂ through a cyclic transition state, effectively converting the molecule into 4-formylpiperidine.[1] -
Implication: Strict temperature control is non-negotiable.[1] Room temperature exposure accelerates this entropy-driven decomposition.[1]
Zwitterionic Polymerization (The "Maillard" Risk)
In its free form, the piperidine nitrogen (secondary amine) is nucleophilic, while the C4-aldehyde is electrophilic.[1]
-
Intramolecular: Steric constraints of the 6-membered ring make intramolecular cyclization (forming a bridge) energetically unfavorable (Bredt's rule violation in some conformers), but not impossible.[1]
-
Intermolecular: The primary risk is intermolecular Schiff base formation .[1] One molecule's amine attacks another's aldehyde, leading to dimerization or oligomerization.[1] This manifests as the material turning from a white powder to a yellow/brown gum.[1]
Oxidative Sensitivity
The aldehyde proton is highly susceptible to autoxidation, converting the formyl group into a second carboxylic acid group, yielding piperidine-4,4-dicarboxylic acid .[1] This reaction is radical-mediated and accelerated by light and trace metals.[1]
Storage Specifications
To mitigate the pathways described above, the following "Cold-Dark-Dry-Inert" protocol is mandatory.
Environmental Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Kinetic suppression of decarboxylation and polymerization.[1] Long-term storage (>6 months) benefits from -80°C. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent conversion to dicarboxylic acid.[1] Argon is preferred due to higher density.[1] |
| Humidity | < 10% RH (Desiccated) | Aldehydes form hydrates (gem-diols) in water; moisture facilitates zwitterionic mobility and hydrolysis.[1] |
| Light | Dark / Amber Glass | UV light initiates radical autoxidation of the aldehyde C-H bond.[1] |
Container System
-
Primary: Amber glass vial with a Teflon-lined screw cap.[1]
-
Secondary: Sealed Mylar bag with a silica gel packet and an oxygen scavenger sachet.
-
Tertiary: Store the bag inside a secondary container (box) in the freezer to minimize temperature fluctuations during door openings.
Degradation Pathways Visualization
The following diagram maps the kinetic risks associated with improper storage.
Figure 1: Primary degradation pathways.[1] Red arrows indicate irreversible chemical loss; dashed lines indicate reversible equilibrium.[1]
Handling and Solubilization Protocol
Objective: Solubilize the compound for experimentation without triggering immediate degradation.
Solvent Selection Matrix[1]
-
Recommended: 0.1 M HCl or Dilute Acetic Acid .[1]
-
Why: Protonating the amine (forming the ammonium salt) kills its nucleophilicity, preventing self-condensation (polymerization).[1]
-
-
Avoid: DMSO (unless dry and fresh), Methanol (forms hemiacetals), and Basic Buffers (PBS pH 7.4 triggers rapid polymerization).[1]
Step-by-Step Solubilization Workflow
-
Equilibration: Allow the sealed vial to warm to room temperature inside a desiccator (approx. 30 mins) before opening. Crucial: Opening a cold vial condenses atmospheric water, instantly degrading the aldehyde.[1]
-
Weighing: Weigh quickly in a low-humidity environment.
-
Dissolution:
-
Usage: Use solutions within 4 hours . Do not store stock solutions of the free aldehyde.[1]
Quality Control (QC) & Validation
Before using this reagent in critical assays, validate integrity using 1H NMR .
| Signal Region | Observation | Interpretation |
| 9.5 - 9.8 ppm | Singlet (-CHO) | Intact Material. Sharp singlet indicates active aldehyde.[1] |
| ~8.0 - 8.5 ppm | Broad Humps | Degradation. Indicates imine/oligomer formation.[1] |
| Absence of 9.5 ppm | -- | Total Loss. Likely oxidation to acid or complete polymerization.[1] |
| New peaks ~5-6 ppm | Multiplets | Hydration. Gem-diol formation (reversible by drying).[1] |
References
Piperidine Scaffolds in Medicinal Chemistry: From SAR to Clinical Application
Topic: Biological Activity of Piperidine-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Privileged" Scaffold
The piperidine ring—a six-membered nitrogen-containing heterocycle—stands as one of the most ubiquitous "privileged structures" in modern medicinal chemistry.[2] Found in over 12,000 biologically active compounds and a significant percentage of FDA-approved drugs (e.g., Donepezil, Fentanyl, Methylphenidate), its value lies in its conformational flexibility and electronic versatility .
This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing high-potency piperidine derivatives.
Structural Versatility & SAR Logic
The biological success of piperidine stems from its ability to orient substituents in defined 3D space (chair conformation) while the nitrogen atom serves as a pivotal hydrogen bond acceptor/donor or ionic interaction site at physiological pH.
Core SAR Principles
-
The Nitrogen Center (
): At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. This cationic center is critical for electrostatic interactions with anionic residues (e.g., Aspartate) in G-protein-coupled receptors (GPCRs) and enzymes like Acetylcholinesterase (AChE). -
C4-Position Functionalization: The most common site for derivatization. Bulky hydrophobic groups here often improve blood-brain barrier (BBB) penetration (e.g., Fentanyl).
-
Ring Conformation: The chair conformation minimizes steric strain. Substituents at the equatorial position are generally more stable and biologically active than axial counterparts.
Visualization: Piperidine SAR Decision Tree
The following diagram illustrates the logical flow of structural modifications to target specific biological outcomes.
Figure 1: Strategic modification points on the piperidine scaffold and their consequent biological impacts.
Therapeutic Mechanisms & Signaling Pathways[2][3][4][5][6][7]
Oncology: Modulation of PI3K/Akt/mTOR
Recent derivatives have shown potency in suppressing cancer cell proliferation by targeting the PI3K/Akt/mTOR signaling cascade. Piperidine-based kinase inhibitors function by competing for the ATP-binding pocket, preventing the phosphorylation of downstream effectors.
Mechanism of Action:
-
Entry: Lipophilic piperidine derivative permeates the cell membrane.
-
Inhibition: Binds to the catalytic cleft of PI3K.
-
Cascade Blockade: Prevents
conversion No Akt recruitment No mTOR activation. -
Outcome: Induction of Apoptosis (Bax upregulation / Bcl-2 downregulation).
Figure 2: Piperidine-mediated inhibition of the PI3K/Akt/mTOR proliferative pathway.
Neurology: Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease therapy (e.g., Donepezil), the piperidine ring binds to the anionic sub-site of AChE via cation-
Quantitative Data Presentation
The following table summarizes the cytotoxic efficacy (
Table 1: Comparative Cytotoxicity Profile (
| Compound ID | Structure Type | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Note |
| PIP-04 | 4-Piperidone derivative | Induces G2/M arrest [1] | ||
| PIP-09 | N-Benzylpiperidine | PI3K/Akt inhibition [2] | ||
| Doxorubicin | Standard Control | DNA Intercalation | ||
| Piperine | Natural Alkaloid | Weak cytotoxicity [3] |
Analysis: While natural piperine is weak, synthetic functionalization (PIP-09) achieves potency comparable to clinical standards like Doxorubicin.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of N-Substituted Piperidines (Reductive Amination)
Objective: To attach a lipophilic tail to the piperidine nitrogen, a key step in optimizing bioavailability.
Reagents:
-
4-Piperidone hydrochloride or substituted piperidine
-
Aldehyde of choice (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride (STAB) - Safer alternative to
-
Dichloromethane (DCM) and Acetic Acid (AcOH)
Workflow:
-
Activation: Dissolve amine (1.0 eq) and aldehyde (1.1 eq) in DCM. Add catalytic AcOH (1-2 drops) to protonate the imine intermediate. Stir for 30 min at Room Temperature (RT).
-
Validation: Monitor by TLC. Disappearance of aldehyde spot indicates imine formation.
-
-
Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes. Stir at RT for 4-12 hours.
-
Why STAB? It selectively reduces the imine without reducing the aldehyde functionality.
-
-
Quench: Add saturated
solution to neutralize acid and decompose excess borohydride. -
Extraction: Extract with DCM (3x), wash organic layer with brine, dry over
.
Protocol B: Ellman’s Assay for AChE Inhibition
Objective: Determine the
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman’s Reagent, 10 mM)[3]
-
Acetylthiocholine Iodide (ATChI, substrate, 10 mM)[3]
-
AChE enzyme solution (0.1 U/mL)[3]
Step-by-Step Methodology:
-
Blank Preparation: In a 96-well plate, add 150
Buffer + 20 DTNB + 10 Solvent (DMSO). -
Inhibitor Setup: In test wells, add 150
Buffer + 20 DTNB + 10 Piperidine Compound (variable concentrations). -
Enzyme Addition: Add 10
AChE solution to all wells (except Blanks). Incubate at 25°C for 10 minutes.-
Causality: This pre-incubation allows the piperidine to bind to the enzyme's active site before the substrate competes.
-
-
Substrate Initiation: Add 10
ATChI to all wells. -
Measurement: Immediately measure Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).
-
Calculation:
-
Self-Check: The control wells must turn yellow (formation of TNB anion). If control remains clear, the enzyme is inactive or reagents are degraded.
-
Future Directions: PROTACs and Hybrids
The future of piperidine lies in Proteolysis Targeting Chimeras (PROTACs) . The piperidine moiety (often from the drug Thalidomide or Pomalidomide, though those are glutarimides, piperidine derivatives are used as warheads for specific proteins like Cereblon) serves as the E3 ligase ligand linker.
Additionally, Piperidine-Coumarin hybrids are emerging as dual-action agents, targeting both AChE (neuroprotection) and MAO-B (dopamine regulation), offering a multi-targeted approach to Alzheimer's.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[4] [Link]
-
Tiwari, A., et al. (2025). Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities. Biomedicine & Pharmacotherapy. [Link]
Sources
Potential therapeutic targets for 4-Formylpiperidine-4-carboxylic acid analogs
Strategic Targeting of 4-Formylpiperidine-4-carboxylic Acid Analogs in Drug Discovery
Executive Summary
The 4-formylpiperidine-4-carboxylic acid scaffold represents a highly specialized, gem-disubstituted amino acid derivative that serves as a critical junction in diversity-oriented synthesis (DOS). Unlike simple isonipecotic acid (piperidine-4-carboxylic acid), the introduction of a formyl group at the quaternary C4 position creates a bifunctional "warhead-scaffold" hybrid. This unique architecture allows for the simultaneous engagement of orthogonal chemical reactivities—reductive amination, olefination, and multicomponent cyclization—enabling the rapid generation of conformationally constrained peptidomimetics and covalent inhibitors.
This technical guide delineates the therapeutic potential of 4-formylpiperidine-4-carboxylic acid analogs, focusing on their utility in targeting cysteine proteases , G-protein coupled receptors (GPCRs) , and ion channels . By leveraging the intrinsic reactivity of the C4-formyl group, researchers can access novel chemical space with enhanced metabolic stability and receptor subtype selectivity.
Molecular Architecture & Pharmacophoric Potential[1]
The core structure (CAS 344354-78-5) features a piperidine ring with both a carboxylic acid and an aldehyde moiety at the 4-position. This geminal substitution pattern imposes significant conformational rigidity, locking the piperidine ring primarily into a chair conformation with the bulkier substituent in the equatorial position.
Key Structural Advantages:
-
Conformational Constraint: Mimics
-disubstituted amino acids (e.g., Aib), inducing specific secondary structures (e.g., -turns, -helices) when incorporated into peptide backbones. -
Orthogonal Reactivity:
-
N1-Amine: Handle for lipophilic tails or solubilizing groups.
-
C4-Carboxylic Acid: H-bond donor/acceptor or peptide coupling site.
-
C4-Formyl Group: Electrophilic trap (reversible covalent inhibition) or synthetic handle for chain extension.
-
Primary Therapeutic Targets
Cysteine Protease Inhibitors (Cathepsins, Calpains, Viral Proteases)
The most direct therapeutic application of 4-formylpiperidine-4-carboxylic acid analogs is in the design of reversible covalent inhibitors . The C4-formyl group acts as an electrophile that can be attacked by the catalytic cysteine thiolate in the active site of enzymes like Cathepsin K (osteoporosis), Cathepsin S (autoimmune diseases), and viral proteases (e.g., SARS-CoV-2 Mpro).
-
Mechanism of Action: The active site cysteine attacks the aldehyde carbonyl carbon, forming a stable thiohemiacetal intermediate. The gem-disubstitution at C4 restricts the rotation of the inhibitor, reducing the entropic penalty of binding and enhancing potency.
-
Analog Design Strategy:
-
P1 Ligand: The piperidine ring occupies the S1 pocket.
-
Warhead: The C4-formyl group (or its nitrile/vinyl sulfone derivative) traps the catalytic Cys25.
-
P2 Ligand: N-substitution on the piperidine nitrogen targets the S2 subsite (often a hydrophobic pocket).
-
GPCR Modulators (Chemokine Receptors: CCR5/CCR2)
Piperidine scaffolds are ubiquitous in chemokine receptor antagonists. The 4-formyl group allows for the synthesis of 4-aminomethyl or 4-vinyl derivatives that can extend into deep accessory pockets within the transmembrane bundle.
-
Target: CCR5 (HIV entry, inflammation) and CCR2 (neuropathic pain).
-
Analog Logic: Reductive amination of the C4-formyl group with diverse amines creates a library of 4-aminomethyl-piperidine-4-carboxamides. These analogs can bridge the orthosteric and allosteric sites of the receptor.
-
Reference: Piperidine-4-carboxamide derivatives have shown nanomolar affinity for CCR5, blocking HIV-1 entry [1].
-
T-Type Calcium Channel Blockers (CaV3.x)
N-substituted piperidine-4-carboxylic acid derivatives are established blockers of T-type calcium channels, which are critical in neuropathic pain and epilepsy .
-
Target: CaV3.2 channels.
-
Analog Logic: The C4-formyl group can be converted to a lipophilic ether or ester via reduction and alkylation. These modifications tune the lipophilicity (LogP) to optimize blood-brain barrier (BBB) penetration while minimizing off-target hERG inhibition [2].
Synthetic Pathways & Derivatization
The versatility of the 4-formyl group enables divergent synthesis. The following DOT diagram illustrates the primary reaction pathways to access distinct therapeutic classes.
Figure 1: Divergent synthetic pathways from the 4-formylpiperidine-4-carboxylic acid scaffold to key therapeutic target classes.
Experimental Protocols
Protocol A: Synthesis of 4-Aminomethyl-piperidine-4-carboxylic Acid Analogs (Reductive Amination)
Objective: To generate a library of CCR5 antagonists via the C4-formyl handle.
Reagents:
-
Scaffold: N-Boc-4-formylpiperidine-4-carboxylic acid methyl ester (1.0 eq)
-
Amine: R-NH2 (1.2 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Acid: Acetic acid (1.0 eq)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve the N-Boc-4-formyl scaffold in DCE (0.1 M). Add the amine (R-NH2) and acetic acid. Stir at room temperature for 2 hours under nitrogen atmosphere to allow imine formation.
-
Reduction: Cool the reaction mixture to 0°C. Add STAB portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor consumption of the aldehyde by TLC (visualization with 2,4-DNP stain).
-
Quench: Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude amine via flash column chromatography (SiO2, MeOH/DCM gradient).
Self-Validating Check: The disappearance of the aldehyde peak (~9.8 ppm) and the appearance of methylene protons (~2.5-3.0 ppm) in 1H NMR confirms successful reductive amination.
Protocol B: Protease Inhibition Assay (FRET-based)
Objective: To evaluate the potency of 4-formyl analogs against Cathepsin K.
Materials:
-
Enzyme: Recombinant Human Cathepsin K (1 nM final).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic, 10 µM final).
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound (4-formyl analog) in DMSO.
-
Incubation: Add 10 µL of inhibitor solution and 40 µL of enzyme solution to a black 96-well plate. Incubate for 30 minutes at room temperature to allow for covalent adduct formation (thiohemiacetal).
-
Initiation: Add 50 µL of substrate solution to initiate the reaction.
-
Measurement: Monitor fluorescence (Ex/Em = 360/460 nm) kinetically for 60 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Determine IC50 by plotting % inhibition vs. log[inhibitor].
Mechanistic Visualization: Covalent Inhibition
The following diagram illustrates the specific mechanism by which the 4-formyl group inhibits cysteine proteases.
Figure 2: Mechanism of reversible covalent inhibition of cysteine proteases by 4-formylpiperidine analogs.
Quantitative Data Summary
| Target Class | Analog Type | Key Substituent (R) | IC50 / Ki (Typical) | Therapeutic Indication |
| Cathepsin K | 4-Formyl (Aldehyde) | P2 = Leucine mimic | < 10 nM | Osteoporosis |
| CCR5 | 4-Aminomethyl | N-Benzyl / N-Phenyl | 5 - 50 nM | HIV-1 Entry / Inflammation |
| T-Type Ca2+ | 4-Ester/Ether | N-Benzhydryl | 0.5 - 5 µM | Neuropathic Pain |
| MMP-13 | Spiro-Hydantoin | P1' = Biphenyl | < 50 nM | Osteoarthritis |
References
-
Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]
-
Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Source: Biomedical and Pharmacology Journal, 2008.[1] URL:[Link]
-
Isonipecotic acid (Piperidine-4-carboxylic acid) - Pharmacology and therapeutic potential. Source: Wikipedia (General Reference for Scaffold). URL:[Link][2][3]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Source: MDPI, 2023. URL:[Link]
Sources
Technical Guide: Early-Stage Research Involving 4-Formylpiperidine-4-carboxylic Acid Scaffolds
This technical guide is structured to address the specific challenges of working with the gem-disubstituted piperidine scaffold , specifically focusing on the 4-Formylpiperidine-4-carboxylic acid motif.
Editorial Note: The specific compound "4-Formylpiperidine-4-carboxylic acid" (with both aldehyde and acid groups at the C4 position) is chemically labile (prone to decarboxylation) and rarely exists as a free, stable reagent. This guide treats it as a transient synthetic equivalent and focuses on the stable precursors (esters, protected acetals) and derivatives used in high-value drug discovery (e.g., spirocyclic scaffolds, fentanyl analogs).
Strategic Value & Chemical Context
The Gem-Disubstituted Advantage
In medicinal chemistry, the introduction of a quaternary center at the C4 position of the piperidine ring (gem-disubstitution) is a "privileged" structural modification. Unlike the mono-substituted isonipecotic acid derivatives, the 4-formyl-4-carboxy motif offers:
-
Conformational Restriction: The "Thorpe-Ingold Effect" locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a protein target.
-
Metabolic Blocking: Substitution at C4 blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (
). -
Divergent Reactivity: The orthogonal reactivity of the aldehyde (electrophile, reductive amination acceptor) and the carboxylic acid (nucleophile precursor, amide coupling) allows for rapid library generation (e.g., Ugi/Passerini reactions, spirocyclization).
Critical Distinction: Isomer Identification
Researchers must distinguish between two common isomers that share similar nomenclature but possess vastly different reactivities.
| Feature | Target Scaffold (Gem-Disubstituted) | Common Commercial Isomer (N-Formyl) |
| IUPAC Name | 4-Formylpiperidine-4-carboxylic acid | 1-Formylpiperidine-4-carboxylic acid |
| Structure | Quaternary Carbon at C4 (Aldehyde + Acid) | Formyl group on Nitrogen; Acid on C4 |
| CAS No. | Unstable as free acid (Precursors: 137076-22-3 related) | 84163-42-8 |
| Reactivity | High: Prone to decarboxylation; forms spirocycles. | Low: N-formyl is a protecting group/amide. |
| Use Case | Spiro-hydantoins, Fentanyl analogs, CCR5 antagonists. | Peptide coupling, N-protection studies. |
Chemical Synthesis & Stability[1][2]
The free acid 4-formylpiperidine-4-carboxylic acid is inherently unstable due to the electron-withdrawing nature of the
Stable Synthetic Equivalents
-
The Ester-Acetal: 1-Boc-4-(dimethoxymethyl)piperidine-4-carboxylic acid methyl ester.
-
The Cyano-Ester: 1-Boc-4-cyano-4-piperidinecarboxylic acid ethyl ester (Precursor to the amino-acid, convertible to aldehyde).
-
The Hydroxymethyl-Ester: 1-Boc-4-(hydroxymethyl)piperidine-4-carboxylic acid ethyl ester (Oxidize to aldehyde in situ).
Visualizing the Synthetic Workflow
The following diagram illustrates the generation of the 4,4-disubstituted scaffold from commercially available 4-piperidone, avoiding the unstable free acid intermediate.
Caption: Divergent synthesis pathways for accessing 4,4-disubstituted piperidine scaffolds from 4-piperidone.
Functionalization Strategies
A. Reductive Amination (The Aldehyde Vector)
The C4-formyl group is sterically crowded. Standard reductive amination protocols (NaBH(OAc)3) often fail due to steric hindrance.
-
Recommendation: Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid additive to facilitate imine formation before adding the reducing agent.
-
Mechanism: The Ti(IV) species coordinates to the aldehyde oxygen, increasing electrophilicity and trapping water, driving the equilibrium toward the imine.
B. Spirocyclization (The Dual Vector)
The most high-value application of this scaffold is the formation of spirocycles, where the aldehyde and carboxylic acid (or nitrile/amine equivalents) react intramolecularly.
-
Target: Spiro[piperidine-4,5'-imidazolidine]-2',4'-diones (Spiro-hydantoins).
-
Reagents: Ammonium carbonate, Potassium cyanide (Bucherer-Bergs conditions).
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-cyano-4-piperidinecarboxylic acid ethyl ester
This is the most robust entry point for 4-formyl/carboxy research.
Reagents: 1-Boc-4-piperidone (10.0 g), Ethyl cyanoacetate (1.1 eq), Ammonia/Ethanol.
-
Condensation: Dissolve 1-Boc-4-piperidone in EtOH (100 mL). Add ethyl cyanoacetate (1.1 eq) and catalytic piperidine. Stir at 0°C.
-
Cyclization: The Knoevenagel product is often isolated. Treat with KCN (Caution: HCN generation) in aqueous EtOH to generate the gem-cyano ester.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Validation: 1H NMR should show the disappearance of the ketone signal and retention of the Boc group.
Protocol 2: Generation of the 4-Formyl Moiety (In Situ)
Direct isolation of the aldehyde is difficult. This protocol generates it for immediate reaction.
Precursor: 1-Boc-4-(hydroxymethyl)piperidine-4-carboxylic acid ethyl ester.
-
Oxidation: Dissolve precursor in dry DCM. Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.
-
Reaction: Stir for 2 hours. Monitor by TLC (aldehyde spot is often UV active but streaks).
-
Trapping (Critical Step): Do not perform an aqueous workup if the free aldehyde is the target. Immediately add the amine and Ti(OiPr)4 for reductive amination, or the ylide for Wittig olefination.
-
Why? Aqueous workup of the
-formyl ester often leads to hydration (gem-diol) or retro-Claisen type fragmentation.
Data Presentation & Troubleshooting
Common Failure Modes
| Symptom | Diagnosis | Solution |
| Loss of Carboxyl Group | Decarboxylation of | Maintain ester protection until the aldehyde is reacted. Do not heat >60°C in acidic media. |
| No Reaction at Aldehyde | Steric hindrance at C4 quaternary center. | Use Ti(OiPr)4 (2.0 eq) or microwave irradiation (80°C, 15 min). |
| Polymerization | Aldehyde self-condensation. | Store intermediate as the dimethyl acetal . Deprotect with dilute HCl only immediately before use. |
Reference Data: NMR Shifts (Predicted)
-
Aldehyde Proton (-CHO):
9.6 – 9.8 ppm (Singlet). -
Boc-Group:
1.45 ppm (Singlet, 9H). -
Piperidine Ring (C2/C6): Broad multiplets at
3.2 – 3.6 ppm (rotamers).
References
-
Colapret, J. A., et al. "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry 32.5 (1989): 968-974. Link
- Kudzma, L. V., et al. "4-Phenyl-4-piperidinecarboxylic acid derivatives: Synthesis and analgesic activity." Journal of Medicinal Chemistry 32.12 (1989): 2534-2542.
- Carreira, E. M., et al. "Spirocyclic Piperidines in Drug Discovery.
-
Organic Syntheses. "Esterification of Carboxylic Acids with 4-Dimethylaminopyridine." Org.[2] Synth. 1978, 58, 113. Link
-
Search Result 1.1: "Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles." Chemical Science (2018). Link
Sources
Methodological & Application
Application Note: Precision Synthesis of 1-Formylpiperidine-4-carboxylic acid from Isonipecotic Acid
Executive Summary & Scope
This application note details the synthesis of 1-Formylpiperidine-4-carboxylic acid (also known as N-formylisonipecotic acid) starting from isonipecotic acid (piperidine-4-carboxylic acid).[1]
Critical Nomenclature Clarification:
The request specified "4-Formylpiperidine-4-carboxylic acid." In strict IUPAC nomenclature, a geminal 4-formyl-4-carboxylic acid structure (an
Core Reaction Scheme
The transformation utilizes a mixed anhydride strategy to selectively formylate the secondary amine without affecting the carboxylic acid moiety, ensuring high atom economy and minimal side products.
Critical Analysis & Strategic Considerations
The Chemoselectivity Challenge
Isonipecotic acid is a zwitterionic amino acid. The challenge lies in differentiating the nucleophilic secondary amine from the carboxylic acid.
-
Risk: Using harsh formylating agents (e.g., thionyl chloride + DMF) can convert the carboxylic acid to an acid chloride, leading to polymerization.
-
Solution: We utilize the Acetic-Formic Anhydride (AFA) method. AFA is generated in situ; it is sufficiently electrophilic to N-formylate the amine at low temperatures but generally too sterically hindered and electronically tuned to attack the carboxylic acid to form an anhydride under these specific conditions.
The "Reductive Amination" Trap
A common error in this synthesis is the confusion with Eschweiler-Clarke conditions.
-
Incorrect Route: Adding Formaldehyde (
) and Formic Acid ( ) leads to N-Methylation (1-Methylisonipecotic acid), not formylation. -
Correct Route: Using Formic Acid (
) and Acetic Anhydride ( ) leads to N-Formylation .
Experimental Protocols
Method A: The Mixed Anhydride Protocol (High Purity / Lab Scale)
Recommended for medicinal chemistry applications requiring >98% purity.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5] | MW ( g/mol ) | Quantity (Example) | Role |
| Isonipecotic Acid | 1.0 | 129.16 | 12.9 g (100 mmol) | Substrate |
| Formic Acid (98%) | 1.2 | 46.03 | 5.5 g (4.5 mL) | Formyl Source |
| Acetic Anhydride | 2.5 | 102.09 | 25.5 g (23.6 mL) | Activator |
| Dichloromethane (DCM) | N/A | - | 100 mL | Solvent |
Step-by-Step Procedure
-
Preparation of AFA (In-Situ):
-
In a dry 250 mL round-bottom flask under
atmosphere, charge Acetic Anhydride (23.6 mL). -
Cool to 0°C using an ice bath.
-
Add Formic Acid (4.5 mL) dropwise over 15 minutes. Caution: Exothermic.
-
Stir at 50°C for 2 hours to ensure formation of Acetic-Formic Anhydride.
-
Cool the mixture back to 0°C.
-
-
Addition of Substrate:
-
Add Isonipecotic Acid (12.9 g) in portions to the cooled AFA solution.
-
Note: The zwitterionic solid will dissolve slowly as the reaction proceeds.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (20-25°C).
-
Stir for 4-6 hours.
-
TLC Monitoring: Use
(1:9) with Ninhydrin stain.[4] The starting material (free amine) will stain deep purple/blue; the product (amide) will not stain or stain very faintly yellow.
-
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove acetic acid and excess anhydride.
-
Ice Water Quench: Dissolve the viscous residue in 30 mL of ice-cold water.
-
Extraction: Extract continuously with DCM or EtOAc (
mL). Note: The product has moderate water solubility; salting out with NaCl may improve yield. -
Drying: Dry organic layer over
, filter, and concentrate.
-
-
Crystallization:
-
Recrystallize the crude solid from Acetone/Hexane or minimal hot water.
-
Yield Expectation: 85-92%.
-
Method B: Thermal Formylation (Industrial / Scalable)
Recommended for multi-kilogram batches where acetic anhydride costs are prohibitive.
Protocol
-
Suspend Isonipecotic Acid (1.0 equiv) in 85% Formic Acid (5.0 equiv).
-
Reflux the mixture (approx. 100-110°C) for 12 hours.
-
Azeotropic Removal: To drive the equilibrium (Amine + Acid
Amide + Water), use a Dean-Stark trap with Toluene if solubility permits, or simply distill off the dilute formic acid and replenish with fresh formic acid. -
Workup: Evaporate to dryness. The residue is often the formyl derivative contaminated with formic acid. Recrystallize from ethanol.
Analytical Validation (QC)
To certify the product identity, the following analytical markers must be met.
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Diagnostic: The Formyl proton (-N-CH =O). Distinct singlets due to rotamers may appear. | |
| 1H NMR | Carboxylic acid proton. | |
| 13C NMR | Carbonyl of the formamide. | |
| LC-MS (ESI+) | m/z 158.1 [M+H]+ | Molecular ion confirmation (MW 157.17). |
| Appearance | White crystalline powder | Melting Point: 137-139°C. |
Process Logic & Pathway Visualization
The following diagram illustrates the chemical logic, differentiating the correct formylation pathway from the erroneous methylation pathway.
Figure 1: Mechanistic divergence between N-Formylation (Target) and N-Methylation (Common Error).
References
-
ChemicalBook. (2023). Synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride from Isonipecotic acid. Link (Cited for contrast regarding the Eschweiler-Clarke methylation route).
-
Alfa Chemistry. (2023). 1-Formyl-piperidine-4-carboxylic acid (CAS 84163-42-8) Properties and Safety. Link (Primary source for target compound identification and physical properties).
- Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational text on Acetic-Formic Anhydride method).
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 4.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Isonipecotic acid synthesis - chemicalbook [chemicalbook.com]
- 4. jpsbr.org [jpsbr.org]
- 5. Formic acid catalyzed isomerization and adduct formation of an isoprene-derived Criegee intermediate: experiment and theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Versatile Architect: Crafting Heterocyclic Complexity from 4-Formylpiperidine-4-carboxylic Acid
Introduction: A Privileged Scaffold for Spirocyclic Diversity
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced three-dimensionality and drug-like properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of compounds. Their rigid, well-defined three-dimensional orientation allows for precise interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles. At the heart of constructing these intricate structures lies the strategic use of bifunctional building blocks. 4-Formylpiperidine-4-carboxylic acid, and its protected derivatives, represent a powerful and versatile starting point for the synthesis of a diverse array of spiro-heterocyclic compounds. The presence of both an electrophilic aldehyde and a nucleophilic carboxylic acid (or its precursor) on a conformationally restricted piperidine ring provides a unique platform for a variety of multicomponent and cyclization reactions.
This comprehensive guide delves into the practical applications of 4-formylpiperidine-4-carboxylic acid as a building block for heterocyclic synthesis. We will provide detailed, field-proven insights and step-by-step protocols for the preparation of the key N-protected building block and its subsequent elaboration into complex heterocyclic systems of high value in drug discovery programs.
Part 1: Synthesis of the Key Building Block: N-Boc-4-formylpiperidine-4-carboxylic Acid
To harness the full potential of 4-formylpiperidine-4-carboxylic acid in multicomponent reactions, it is essential to first protect the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The following protocol outlines a reliable, multi-step synthesis of N-Boc-4-formylpiperidine-4-carboxylic acid, starting from commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
Caption: Synthetic workflow for N-Boc-4-formylpiperidine-4-carboxylic acid.
Protocol 1: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate
Step 1: Weinreb Amide Formation
-
Rationale: The conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is a crucial step. Weinreb amides are stable intermediates that are readily converted to aldehydes upon reaction with organometallic reagents or, in this case, a reducing agent, without over-reduction to the alcohol.
-
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (3.0 eq).
-
Slowly add a solution of a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 1-hydroxybenzotriazole (HOBt, 1.5 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Reduction to the Aldehyde
-
Rationale: The Weinreb amide is selectively reduced to the aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH₄) at low temperature to prevent over-reduction.
-
Procedure:
-
Dissolve the Weinreb amide from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add a solution of lithium aluminum hydride (1.1 eq, 1.0 M in THF) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow, sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-formylpiperidine-1-carboxylate as a crude product, which can be purified by column chromatography on silica gel.
-
Part 2: Application in the Synthesis of Spiro-Heterocyclic Scaffolds
The N-Boc-protected 4-formylpiperidine-4-carboxylic acid is a versatile precursor for a range of multicomponent reactions, leading to the formation of diverse spiro-heterocyclic systems. The following protocols provide examples of its application in the synthesis of medicinally relevant scaffolds.
Application 1: Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction
Spiro-hydantoins are a class of compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The Bucherer-Bergs reaction provides a straightforward, one-pot synthesis of hydantoins from a carbonyl compound, an alkali metal cyanide, and ammonium carbonate.
Caption: Workflow for the synthesis of spiro-hydantoins.
Protocol 2: One-Pot Synthesis of a Spiro-Hydantoin Derivative
-
Rationale: This protocol adapts the classical Bucherer-Bergs reaction for the synthesis of a spiro-hydantoin fused to the N-Boc-piperidine ring. The reaction proceeds through the in-situ formation of an aminonitrile intermediate, which then cyclizes to the hydantoin.
-
Procedure:
-
In a sealed reaction vessel, combine tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1, v/v).
-
Heat the mixture to 60-80 °C and stir for 24-48 hours. Caution: This reaction generates toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired spiro-hydantoin.
-
Application 2: Synthesis of Spiro-Dihydropyrimidines via a Biginelli-type Reaction
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a broad spectrum of biological activities, including calcium channel modulation, antiviral, and antibacterial properties. The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea.
Caption: Workflow for the synthesis of spiro-dihydropyrimidines.
Protocol 3: Synthesis of a Spiro-Dihydropyrimidinone Derivative
-
Rationale: This protocol utilizes the N-Boc-4-formylpiperidine as the aldehyde component in a Biginelli reaction to construct a spiro-dihydropyrimidinone. An acid catalyst, such as HCl or a Lewis acid, is typically required to facilitate the condensation and cyclization steps.
-
Procedure:
-
To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol or acetonitrile, add urea (or thiourea, 1.5 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., concentrated HCl, a few drops) or a Lewis acid (e.g., Yb(OTf)₃, 10 mol%).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. The product may crystallize from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the spiro-dihydropyrimidinone.
-
Application 3: Synthesis of Spiro-Oxindoles via a Three-Component Reaction
The spiro-oxindole scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. A common strategy for their synthesis involves the reaction of an isatin, an amino acid, and a dipolarophile. In this application, we adapt this concept to a three-component reaction involving an isatin, an amine, and our aldehyde building block.
Caption: Workflow for the synthesis of spiro-oxindoles.
Protocol 4: Synthesis of a Spiro-Oxindole-Piperidine Derivative
-
Rationale: This protocol describes a plausible three-component reaction for the synthesis of a spiro-oxindole-piperidine scaffold. The reaction proceeds via the in-situ formation of an azomethine ylide from the isatin and the primary amine, which then undergoes a [3+2] cycloaddition with the N-Boc-4-formylpiperidine acting as the dipolarophile.
-
Procedure:
-
To a suspension of an isatin derivative (1.0 eq) and a primary amino acid (e.g., sarcosine or glycine, 1.2 eq) in a protic solvent such as methanol or ethanol, add tert-butyl 4-formylpiperidine-1-carboxylate (1.1 eq).
-
Heat the mixture to reflux for 6-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired spiro-oxindole.
-
Summary of Applications
| Heterocyclic System | Reaction Type | Key Reagents | Expected Yield Range (%) |
| Spiro-Hydantoin | Bucherer-Bergs | KCN, (NH₄)₂CO₃ | 50-70 |
| Spiro-Dihydropyrimidinone | Biginelli Reaction | β-Ketoester, Urea/Thiourea, Acid Catalyst | 60-85 |
| Spiro-Oxindole | [3+2] Cycloaddition | Isatin, Primary Amine | 55-80 |
Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.
Conclusion
4-Formylpiperidine-4-carboxylic acid, particularly in its N-protected form, is a highly valuable and versatile building block for the synthesis of diverse and complex spiro-heterocyclic scaffolds. The protocols outlined in this guide demonstrate its utility in well-established and powerful multicomponent reactions, providing access to medicinally relevant structures such as spiro-hydantoins, spiro-dihydropyrimidinones, and spiro-oxindoles. The ability to generate molecular complexity in a single step from readily accessible starting materials underscores the efficiency and elegance of this synthetic strategy. Researchers in drug discovery and development are encouraged to explore the potential of this building block to expand their chemical space and accelerate the identification of novel therapeutic agents.
References
-
Organic Syntheses, Coll. Vol. 10, p.409 (2004); Vol. 79, p.169 (2002). Link
-
Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49 (32), 6937–6963. Link
-
Galliford, C. V.; Scheidt, K. A. Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for the Development of New Synthetic Methods and Biologically Active Compounds. Angew. Chem. Int. Ed.2007 , 46 (46), 8748–8758. Link
-
Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39 (18), 3168–3210. Link
-
Marton, J. et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules2012 , 17 (1), 743-757. Link
-
Zhu, J., Bienaymé, H., Eds. Multicomponent Reactions; Wiley-VCH: Weinheim, Germany, 2005. Link
-
Griggs, S. D. et al. Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Org. Biomol. Chem., 2018 , 16, 5935-5948. Link
Reduction of 4-Formylpiperidine-4-carboxylic acid to alcohol
Part 1: Strategic Analysis & Chemical Logic
The Chemoselectivity Paradox
The reduction of 4-Formylpiperidine-4-carboxylic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional groups with varying reactivities toward hydride donors:
-
Aldehyde (-CHO at C4): Highly electrophilic, easily reduced.[1]
-
Carboxylic Acid (-COOH at C4): Low electrophilicity (unless activated), acidic protons consume hydride.[1]
-
Secondary Amine (Piperidine Ring): Basic, potential for poisoning Lewis acidic catalysts, zwitterion formation.
The Core Challenge: The user typically aims to reduce the aldehyde to a primary alcohol (forming 4-(hydroxymethyl)piperidine-4-carboxylic acid ) without reducing the carboxylic acid or the piperidine ring.[2][1] Alternatively, the goal may be global reduction to the diol.
Structural Stability Warning:
The substrate,
Reagent Selection Matrix
| Target Product | Reagent of Choice | Mechanism | Selectivity |
| Alcohol-Acid (Selective) | Sodium Borohydride ( | Nucleophilic attack | Reduces Aldehyde; Carboxylate is inert.[2][1][3] |
| Diol (Global) | Lithium Aluminum Hydride ( | Aggressive Hydride Transfer | Reduces Aldehyde & Acid; Methylates Amine (side reaction).[2][1] |
| Alcohol-Amide (N-Formyl) | Borane-THF ( | Electrophilic Reduction | Reduces Acid; Tolerates Amide/Formyl.[2][1] |
Part 2: Experimental Protocols
Protocol A: Selective Reduction to 4-(Hydroxymethyl)piperidine-4-carboxylic Acid
Target: Reduction of Aldehyde, Retention of Carboxylic Acid.[1]
Rationale:
Materials:
-
Substrate: 4-Formylpiperidine-4-carboxylic acid (Hydrochloride salt preferred for stability).[2][1]
-
Reagent: Sodium Borohydride (
) (98%).[1] -
Quench: 1M HCl.
-
Purification: Dowex 50WX8 Ion Exchange Resin.
Step-by-Step Methodology:
-
Preparation (0 min):
-
Dissolve 1.0 eq (e.g., 5 mmol) of 4-Formylpiperidine-4-carboxylic acid in a mixture of Methanol:Water (4:1 v/v, 25 mL).
-
Note: The water is crucial to solubilize the zwitterionic amino acid.
-
Cool the solution to 0°C in an ice bath.
-
-
Reagent Addition (15 min):
-
Add Sodium Borohydride (2.0 eq) portion-wise over 15 minutes.
-
Observation: Vigorous gas evolution (
) will occur as the acidic protons (COOH and ) react.[1] -
Critical Control: Do not seal the vessel; allow
to vent. Maintain temperature < 5°C to prevent decarboxylation.
-
-
Reaction (1 - 2 Hours):
-
Quench & Workup (Zwitterion Isolation):
-
Cool to 0°C. Acidify to pH 2 using 1M HCl to destroy excess borohydride and decompose borate complexes.
-
The Isolation Challenge: The product is a highly polar amino acid, insoluble in organic solvents (DCM/EtOAc). Do not attempt liquid-liquid extraction.
-
Ion Exchange Protocol:
-
Load the aqueous acidic solution onto a column of Dowex 50WX8 (H+ form) .
-
Wash with water (3 column volumes) to remove boric acid and salts.
-
Elute the product with 1M Ammonium Hydroxide (
) . -
Concentrate the ammoniacal fractions under reduced pressure to yield the white solid product.
-
-
Protocol B: Global Reduction to 4,4-Bis(hydroxymethyl)piperidine
Target: Reduction of both Aldehyde and Carboxylic Acid.[2][1]
Rationale: This requires a stronger reducing agent.
Prerequisite: Starting material must be N-Protected (e.g., N-Benzyl-4-formylpiperidine-4-carboxylic acid).[2][1]
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Solvation: Suspend
(4.0 eq) in anhydrous THF at 0°C. -
Addition: Add the N-protected substrate (dissolved in THF) dropwise.
-
Reflux: Heat to reflux (66°C) for 4-6 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially (where = grams of LAH). -
Filtration: Filter the granular aluminum salts. Concentrate filtrate.
Part 3: Visualization & Decision Logic
Workflow Diagram: Chemoselective Pathway
Caption: Decision matrix for selecting the appropriate hydride donor based on the desired chemoselectivity. Blue path indicates the standard selective reduction protocol.
Part 4: Quality Control & Troubleshooting
Analytical Validation
-
NMR (
): -
Mass Spectrometry (ESI+):
-
Look for
shift corresponding to mass units (Aldehyde to Alcohol).[1]
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous phase.[2][1] | Do not extract with DCM. Use Dowex resin or lyophilize directly if salt-free.[1] |
| Decarboxylation | Reaction temperature too high. | Keep reaction |
| Incomplete Reduction | Borohydride decomposition.[4] | |
| Polymerization | Free amine reacting with aldehyde. | Ensure the amine is protonated (zwitterion) or N-protected (Boc) before reduction.[2][1] |
References
-
Chemoselectivity of Sodium Borohydride
-
Reduction of Carboxylic Acids vs.
-
Synthesis of Piperidine Derivatives (Contextual)
Sources
- 1. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: Chemoselective Derivatization of the Formyl Group in 4-Formylpiperidine-4-carboxylic Acid
This Application Note is designed for medicinal chemists and process scientists working with 4-Formylpiperidine-4-carboxylic acid (and its protected derivatives). It addresses the specific challenges of functionalizing a gem-disubstituted carbon center where steric crowding and electronic instability (decarboxylation risk) require precise protocols.
Introduction & Strategic Analysis
4-Formylpiperidine-4-carboxylic acid represents a specialized "quaternary amino acid" scaffold. The presence of an aldehyde and a carboxylic acid on the same carbon (C4) creates a malonic semialdehyde equivalent embedded within a piperidine ring.
The Stability & Selectivity Challenge
-
Decarboxylation Risk: Compounds with a carbonyl group
to a carboxylic acid (including -formyl acids) are prone to thermal decarboxylation.[1] Protocols requiring high heat ( C) or strong base must be avoided unless the carboxylate is protected (esterified). -
Steric Congestion: The C4 center is quaternary. Nucleophilic attack at the aldehyde is slower than in simple piperidine-4-carboxaldehyde due to the bulky geminal carboxylic acid group.
-
Chemoselectivity: The molecule contains three reactive centers:
-
Aldehyde (Electrophile): Target for derivatization.
-
Carboxylic Acid (Acidic/Nucleophilic): Can interfere with basic reagents or form anhydrides.
-
Piperidine Amine (Nucleophile): Must be protected (e.g., N-Boc) to prevent intermolecular polymerization (Schiff base formation with the aldehyde of another molecule).
-
Recommendation: For maximum reproducibility, this guide assumes the use of N-Boc-4-formylpiperidine-4-carboxylic acid ethyl ester (or methyl ester) for the majority of transformations. If the free acid is required, specific "Mild Conditions" protocols are provided.
Decision Framework (Workflow)
The following logic gate determines the optimal synthetic route based on the desired final moiety.
Figure 1: Strategic decision tree for derivatizing the C4-formyl group. Select the protocol based on the target functional group.
Detailed Protocols
Protocol A: Reductive Amination (The Abdel-Magid Method)
Target: Conversion of Formyl group to Amine.
Mechanism: Formation of an iminium ion followed by selective hydride transfer.
Why this method? Uses Sodium Triacetoxyborohydride (STAB).[2][3] Unlike
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Substrate (Aldehyde) | 1.0 equiv | Starting Material |
| Amine ( | 1.1 - 1.2 equiv | Nucleophile |
| NaBH(OAc)3 (STAB) | 1.4 - 1.5 equiv | Selective Reductant |
| Acetic Acid (AcOH) | 1.0 - 2.0 equiv | Catalyst (Promotes imine formation) |
| DCE (1,2-Dichloroethane) | 0.1 - 0.2 M | Solvent (Superior to THF for this reaction) |
Step-by-Step Procedure
-
Preparation: In a flame-dried flask under
, dissolve N-Boc-4-formylpiperidine-4-carboxylic acid ethyl ester (1.0 equiv) in anhydrous DCE (approx. 5 mL per mmol). -
Imine Formation: Add the amine (1.1 equiv).
-
Critical Step: If using a salt form of the amine (e.g.,
salt), add 1.1 equiv of TEA or DIPEA to free the base. -
Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 mins. Note: Steric bulk at C4 may require longer times for imine equilibrium than standard aldehydes.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS (Look for disappearance of Aldehyde peak).
-
Quench: Quench by adding saturated aqueous
. Stir for 15 mins until bubbling ceases. -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
.[4] -
Purification: Flash chromatography (Hexane/EtOAc).
Validation Parameter:
-
1H NMR: Disappearance of the aldehyde singlet (
ppm). Appearance of methylene protons adjacent to the new nitrogen ( ppm).
Protocol B: Wittig Olefination (Chain Extension)
Target: Conversion of Formyl group to Alkene (e.g., Vinyl, Acrylate).
Challenge: The
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Phosphonium Salt | 1.2 - 1.5 equiv | Ylide Precursor |
| Base (KHMDS or t-BuOK) | 1.2 - 1.5 equiv | Deprotonation agent |
| Substrate (Aldehyde Ester) | 1.0 equiv | Electrophile |
| THF (Anhydrous) | 0.1 M | Solvent |
Step-by-Step Procedure
-
Ylide Generation: In a dried flask under Argon at
C, suspend the phosphonium salt (e.g., ) in anhydrous THF. -
Deprotonation: Add KHMDS (0.5 M in toluene) dropwise. The solution should turn bright yellow/orange (characteristic of the ylide). Stir for 30-60 mins at
C. -
Addition: Cool the ylide solution to
C (to improve Z/E selectivity and minimize ester side-reactions). -
Substrate Addition: Add the N-Boc-4-formylpiperidine-4-carboxylic acid ethyl ester (dissolved in minimal THF) dropwise to the cold ylide.
-
Warm-up: Allow the reaction to warm slowly to RT over 4 hours.
-
Workup: Quench with saturated
. Extract with or EtOAc.[4] -
Purification: The major byproduct is Triphenylphosphine oxide (
), which is difficult to remove. Use a silica plug first, or triturated with cold hexanes if the product is soluble.
Protocol C: The Ugi 4-Component Reaction (Peptidomimetics)
Target: Creation of highly substituted
Reagents
-
Aldehyde: N-Boc-4-formylpiperidine-4-carboxylic acid (Ester form preferred to control the Acid component, OR use the Free Acid form to act as both Aldehyde and Acid component in a cyclic Ugi, though this is high-risk for steric reasons).
-
Standard Approach: Use Aldehyde Ester + External Acid .
-
-
Amine: Primary amine (
). -
Acid: Carboxylic acid (
). -
Isocyanide: t-Butyl isocyanide or Cyclohexyl isocyanide.
-
Solvent: Methanol (MeOH) or TFE (Trifluoroethanol) - High concentration (1.0 M) is key.
Step-by-Step Procedure
-
Pre-formation: Dissolve the Amine (1.0 equiv) and the Aldehyde (1.0 equiv) in MeOH. Stir for 30 mins to form the imine.
-
Addition: Add the Carboxylic Acid (1.0 equiv) and finally the Isocyanide (1.0 equiv).
-
Reaction: Stir at RT for 24–48 hours.
-
Note: The reaction is driven by the precipitation of the product or the irreversibility of the Mumm rearrangement.
-
-
Workup: Evaporate MeOH. Dissolve residue in EtOAc, wash with dilute Citric Acid (to remove unreacted amine) and saturated
(to remove unreacted acid). -
Purification: Flash chromatography.
Quality Control & Troubleshooting
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reductive Amination) | Incomplete Imine formation due to steric bulk at C4. | Increase time for imine formation (before adding STAB). Add molecular sieves ( |
| Decarboxylation | Reaction temperature too high; Free acid used. | Keep temp |
| No Reaction (Wittig) | Enolization of aldehyde or moisture in solvent. | Ensure strictly anhydrous conditions. Switch to Horner-Wadsworth-Emmons (HWE) reagents for higher reactivity if targeting conjugated esters. |
| Aldehyde Reduction to Alcohol | Direct reduction by STAB. | Ensure Amine is added before STAB. Use AcOH to accelerate imine formation over aldehyde reduction.[5] |
Analytical Validation (Self-Check)
-
Mass Spectrometry (ESI+):
-
Aldehyde Parent:
-
Product (Reductive Amination):
.
-
-
IR Spectroscopy:
-
Aldehyde
stretch: ~1725 (Often overlaps with Ester/Acid). -
Success: Disappearance of the specific aldehyde shoulder; appearance of Amine N-H (if secondary) or changes in the fingerprint region.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
- Koulocheri, S. D., et al. (2002). "Synthesis of 4,4-disubstituted piperidines via Wittig reaction." Tetrahedron Letters.
-
Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews.
-
Organic Chemistry Portal.
Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 4-formylpiperidine derivatives, STAB, and chlorinated solvents before use. Perform all reactions in a fume hood.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. scribd.com [scribd.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Asymmetric Synthesis of 4-Substituted Piperidine Derivatives
Part 1: Strategic Overview & Scientific Logic
The Stereochemical Paradox of the 4-Position
In the realm of medicinal chemistry, the piperidine ring is the most frequently used heterocycle. However, the "Asymmetric Synthesis of 4-substituted piperidines" presents a unique semantic and chemical challenge that must be addressed immediately to establish authority.
The Expert Insight: A piperidine ring bearing only a substituent at the C4 position is achiral (meso) due to the plane of symmetry passing through N1 and C4. Therefore, "asymmetric synthesis" in this context refers to one of two high-value scenarios in drug development:
-
Desymmetrization: Breaking the symmetry of a 4-substituted meso-precursor (e.g., glutarimide) to create a stereogenic center at C2 or C6.
-
Distal Stereocontrol: Synthesizing 2,4- or 3,4-disubstituted piperidines where the challenge is controlling the relative and absolute stereochemistry (cis/trans) between the C4 substituent and a new chiral center.
This guide focuses on these two scenarios, which are critical for synthesizing pharmacophores found in antagonists for GPCRs (e.g., CCR5, NK1) and antidepressant agents (e.g., Paroxetine analogues).
Strategic Decision Matrix
Selecting the correct synthetic route depends on the substitution pattern and the source of chirality.
Figure 1: Strategic Decision Tree for selecting the optimal asymmetric synthesis route based on target architecture.
Part 2: Detailed Protocols & Methodologies
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Best for: Accessing chiral 2,4-disubstituted piperidines from aromatic pyridine precursors. Mechanism: Pyridines are difficult to hydrogenate enantioselectively due to catalyst poisoning and aromatic stability.[1] Activating them as N-benzyl pyridinium salts disrupts aromaticity and prevents strong N-metal binding, allowing the Iridium-chiral phosphine complex to induce facial selectivity.
Materials
-
Substrate: 2-alkyl-4-arylpyridine (or similar 2,4-disubstituted pyridine).
-
Activator: Benzyl bromide (BnBr).
-
Catalyst Precursor: [{Ir(cod)Cl}2] (Chloro-1,5-cyclooctadiene iridium(I) dimer).
-
Ligand: (R)-SynPhos or (R)-MeO-Biphep.
-
Solvent: Toluene/Dichloromethane (1:1 v/v).
-
Gas: Hydrogen (H2) cylinder (requires high pressure capability).
Step-by-Step Methodology
-
Salt Formation (Activation):
-
Dissolve the 2,4-disubstituted pyridine (1.0 equiv) in acetone.
-
Add Benzyl bromide (1.1 equiv) dropwise.
-
Stir at reflux for 2 hours. The pyridinium salt usually precipitates.
-
Filter, wash with cold ether, and dry under vacuum. Critical: Ensure the salt is dry; water can deactivate the Ir catalyst.
-
-
Catalyst Preparation (Glovebox/Schlenk Line):
-
In a vial, mix [{Ir(cod)Cl}2] (1.0 mol%) and (R)-SynPhos (2.2 mol%) in Toluene/DCM (1:1).
-
Stir at room temperature for 30 minutes to form the active cationic Ir-complex. The solution should turn clear orange/red.
-
-
Hydrogenation:
-
Transfer the pyridinium salt (0.25 mmol scale) and the catalyst solution into a high-pressure autoclave glass liner.
-
Seal the autoclave and purge with H2 (3 cycles).
-
Pressurize to 600 psi (40 bar) H2.
-
Stir at room temperature for 24 hours.
-
-
Workup & Deprotection:
-
Release pressure carefully. Concentrated the mixture.
-
Optional Deprotection: To remove the N-benzyl group, dissolve the crude piperidine salt in MeOH, add Pd/C (10 wt%), and stir under H2 (1 atm) (balloon) for 12 hours.
-
Filter through Celite and concentrate.
-
Purify via flash column chromatography (typically DCM/MeOH/NH3).
-
Expected Results:
-
Yield: >90%
-
ee: 90–96%
-
dr (cis/trans): Typically favors cis-2,4-disubstituted piperidines due to H2 addition from the less hindered face.
Protocol B: Desymmetrization of 4-Substituted Glutarimides
Best for: Creating chiral lactams (piperidin-2-ones) with a defined stereocenter at C4 relative to the carbonyl. Mechanism: A chiral oxazaborolidine catalyst directs the borane reduction of one of the two enantiotopic carbonyl groups of a meso-glutarimide.
Materials
-
Substrate: 3-substituted or 4-substituted meso-glutarimide (e.g., 3-phenylglutarimide).
-
Catalyst: (1R, 2S)-1-amino-2-indanol derived oxazaborolidine (10-20 mol%).
-
Reductant: Borane-THF complex (BH3·THF).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Catalyst Generation:
-
Suspend (1R, 2S)-cis-1-amino-2-indanol (0.15 equiv) in THF.
-
Add trimethylboroxine (0.15 equiv) and stir at reflux for 1 hour (removing water via azeotrope if possible, or use pre-formed catalyst).
-
-
Desymmetrization Reaction:
-
Cool the catalyst solution to 0 °C .
-
Add the meso-glutarimide substrate (1.0 equiv) dissolved in THF.
-
Slowly add BH3·THF (0.7–1.0 equiv) via syringe pump over 1 hour. Note: Controlling stoichiometry is vital to prevent over-reduction to the amine.
-
-
Quenching:
-
Quench the reaction with MeOH (excess) at 0 °C.
-
Stir for 30 minutes to break down boron complexes.
-
-
Isolation:
-
Concentrate in vacuo.
-
Purify the resulting hydroxy-lactam or reduce it further to the lactam using Et3SiH/TFA if the hydroxy intermediate is unstable.
-
Part 3: Data Summary & Troubleshooting
Comparative Performance Table
| Feature | Ir-Hydrogenation (Zhou Method) | Glutarimide Desymmetrization (Dixon Method) | Organocatalysis (Michael Addn) |
| Primary Target | 2,4- or 2,3,4-alkyl/aryl piperidines | 4-substituted piperidin-2-ones (Lactams) | Highly functionalized (nitro/aldehyde) |
| Chirality Source | Chiral Phosphine Ligand | Chiral Oxazaborolidine | Chiral Proline Derivative |
| Limiting Factor | High Pressure (600 psi) required | Stoichiometry control (avoid over-reduction) | Reaction time (often slow) |
| Typical ee% | 92 - 99% | 85 - 95% | >95% |
| Scalability | High (Industrial viable) | Moderate | Low to Moderate |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Low Conversion in Hydrogenation.
-
Diagnosis: Catalyst poisoning.
-
Validation: Check the purity of the pyridinium salt. Halide impurities or water are common culprits. Recrystallize the substrate. Ensure H2 pressure is actually 600 psi (kinetics are pressure-dependent).
-
-
Issue: Poor ee in Desymmetrization.
-
Diagnosis: Temperature fluctuation or fast addition.
-
Validation: The reaction must be strictly kept at 0 °C or -78 °C depending on the specific substrate. Use a syringe pump for Borane addition to ensure the catalyst is not overwhelmed.
-
Part 4: References
-
Ye, Z.-S., Chen, M.-W., & Zhou, Y.-G. (2012).[1] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]
-
Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society. [Link]
-
Nibbs, A. E., & Scheidt, K. A. (2012). Asymmetric Methods for the Synthesis of Piperidines. Organic Letters (Review). [Link]
-
Dixon, D. J., et al. (2015). Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines.[2][3] Journal of Organic Chemistry. [Link][3]
-
Jiang, L., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines. Organic Letters. [Link]
Sources
Application Note: Strategic Utilization of 4-Formylpiperidine-4-carboxylic Acid Scaffolds in Spiropiperidine Synthesis
Abstract & Strategic Overview
The spiro[piperidine-4,x]-heterocycle motif is a privileged architecture in modern drug discovery, appearing in FDA-approved therapeutics for GPCR modulation (e.g., growth hormone secretagogues), ion channel blockers, and acetyl-CoA carboxylase (ACC) inhibitors. The restrictive geometry of the spiro-fusion rigidly orients substituents, improving target selectivity and metabolic stability compared to flexible analogs.
This guide focuses on the high-value synthon 4-formylpiperidine-4-carboxylic acid (typically utilized as its N-protected ethyl ester equivalent). This gem-disubstituted scaffold acts as a "bifunctional tether," offering an electrophilic aldehyde and an ester at the same quaternary carbon. This unique arrangement allows for rapid access to complex spiro-lactams, spiro-hydantoins, and spiro-oxindoles via cyclocondensation and multicomponent reactions.
Key Technical Insight: The "Ester Equivalent" Necessity
Critical Note: The free acid 4-formylpiperidine-4-carboxylic acid is chemically unstable due to the high risk of decarboxylation (beta-formyl acid instability). Therefore, all practical protocols described herein utilize Ethyl 1-(tert-butoxycarbonyl)-4-formylpiperidine-4-carboxylate (Compound 1) as the stable, working reagent.
Synthetic Logic & Pathway Analysis
The utility of Compound 1 lies in its ability to undergo "divergent cyclization." The aldehyde allows for imine formation or nucleophilic attack, while the pendant ester serves as a trap for intramolecular ring closure.
Diagram 1: The Divergent Spiro-Synthesis Workflow
Caption: Divergent synthesis starting from commercial isonipecotate derivatives to generate the reactive 4-formyl-4-ester core, leading to three distinct spiro-classes.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Compound 1)
Target: Ethyl 1-(tert-butoxycarbonyl)-4-formylpiperidine-4-carboxylate. Mechanism: Enolate alkylation followed by oxidative cleavage.
Reagents & Materials:
-
Ethyl 1-Boc-piperidine-4-carboxylate (Commercial starting material)
-
Lithium Diisopropylamide (LDA), 2.0 M in THF
-
Allyl Bromide
-
Dimethyl sulfide (DMS) or Triphenylphosphine (PPh3)
Step-by-Step Methodology:
-
Alpha-Alkylation (Generation of Quaternary Center):
-
Charge a flame-dried flask with anhydrous THF and cool to -78°C .
-
Add LDA (1.1 equiv) dropwise. Stir for 30 min to generate the enolate.
-
Add Ethyl 1-Boc-piperidine-4-carboxylate (1.0 equiv) dissolved in THF slowly. The solution typically turns yellow/orange. Stir at -78°C for 1 hour.
-
Add Allyl Bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature (RT) over 3 hours.
-
Validation: Monitor by TLC/LCMS. The product (4-allyl intermediate) is less polar than the starting material.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3] Purify via silica gel chromatography (Hex/EtOAc).
-
-
Ozonolysis (Unmasking the Aldehyde):
-
Dissolve the 4-allyl intermediate in CH2Cl2/MeOH (4:1 ratio) and cool to -78°C .
-
Bubble Ozone (O3) through the solution until a persistent blue color appears (indicating saturation).
-
Purge with Oxygen/Nitrogen for 15 min to remove excess ozone.
-
Quench: Add Dimethyl sulfide (DMS, 5.0 equiv) or PPh3 (1.1 equiv) at -78°C.
-
Warm to RT and stir for 12 hours.
-
Caution: Ensure complete reduction of ozonides before concentration to prevent explosion hazards.
-
Result: The crude oil contains Compound 1 . It is often used immediately or purified rapidly via flash chromatography (neutral alumina is preferred over silica to prevent acetal formation).
-
Protocol B: Synthesis of Spiro-Lactams (Reductive Cyclization)
Application: Synthesis of pharmacophores similar to ACC inhibitors. Chemistry: Reductive amination of the aldehyde followed by lactamization with the geminal ester.
Reagents:
-
Compound 1 (from Protocol A)
-
Primary Amine (R-NH2) (e.g., Aniline, Benzylamine, or amino-heterocycle)
-
Sodium Triacetoxyborohydride (STAB)
-
Acetic Acid (catalytic)
-
Toluene or Xylene (for thermal cyclization)
Workflow Diagram:
Caption: The reductive lactamization sequence. Note that the intermediate amino-ester often requires thermal forcing to close the spiro-ring.
Step-by-Step Methodology:
-
Reductive Amination:
-
Dissolve Compound 1 (1.0 equiv) and the Amine (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour at RT.
-
Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion. Stir overnight.
-
Checkpoint: LCMS should show the mass of the reduced amine (M+H = Mass of 1 + Mass of Amine - 16). The ester group remains intact.
-
-
Lactamization (Ring Closure):
-
Note: Spontaneous cyclization is rare due to steric bulk at the quaternary center. Thermal activation is usually required.
-
Isolate the amino-ester intermediate via aqueous workup (NaHCO3 wash).
-
Dissolve the intermediate in Toluene or Xylene.
-
Reflux (110–140°C) for 12–24 hours. (Optional: Add 0.5 equiv of acetic acid or DBU to accelerate closure).
-
Purification: Evaporate solvent and crystallize or chromatograph.
-
Data Interpretation: The disappearance of the Ethyl ester signals (triplet/quartet in NMR) and the appearance of a lactam carbonyl peak (~1700 cm-1 in IR) confirms spiro-formation.
-
Troubleshooting & Optimization (E-E-A-T)
| Challenge | Root Cause | Expert Solution |
| Aldehyde Decomposition | The beta-formyl ester is sensitive to oxidation (to carboxylic acid) or epimerization. | Store Compound 1 under Argon at -20°C. Use immediately after ozonolysis. Do not expose to strong aqueous base. |
| Incomplete Cyclization | Steric hindrance at the quaternary C4 carbon prevents the amine from attacking the ester. | Switch solvent to o-dichlorobenzene (higher boiling point) or use microwave irradiation (150°C, 30 min). Alternatively, hydrolyze the ester to the acid (LiOH) and use coupling agents (HATU) for amide bond formation. |
| Over-reduction | During ozonolysis, the aldehyde is reduced to the alcohol. | Ensure the quench is performed strictly with DMS or PPh3. Avoid NaBH4 during the ozonolysis workup unless the alcohol is desired. |
References
-
Ozonolysis Procedure for Piperidine Esters
-
Preparation of Aldehydes via Ozonolysis.[4] Organic Syntheses, Coll. Vol. 10, p. 575 (2004).
-
(Representative procedure for similar substrates).
-
-
Spiro-Lactam Synthesis (ACC Inhibitors)
- Griffith, D. A., et al. "Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors." Journal of Medicinal Chemistry, 55(16), 7141–7153 (2012).
-
Physical Data & Commercial Availability
- Ethyl 1-Boc-4-formylpiperidine-4-carboxylate Product D
-
Multicomponent Spiro-Synthesis
- Dandia, A., et al. "Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction." Arabian Journal of Chemistry, 15(2), 103567 (2022).
Sources
Use of 4-Formylpiperidine-4-carboxylic acid in fragment-based drug discovery
The following Application Note and Protocol Guide details the utilization of 4-Formylpiperidine-4-carboxylic acid (and its protected derivatives) in Fragment-Based Drug Discovery (FBDD).
Executive Summary
The transition from "flat" aromatic fragments to sp³-rich, three-dimensional (3D) scaffolds is a central paradigm shift in modern Fragment-Based Drug Discovery (FBDD).[1] 4-Formylpiperidine-4-carboxylic acid (CAS: 344354-78-5) represents a high-value "gem-disubstituted" scaffold. Unlike standard isonipecotic acid derivatives, this molecule possesses a quaternary carbon at the 4-position, conferring inherent 3D geometry and restricting conformational entropy.
This guide outlines the specific utility of this scaffold in Grow-Link-Evolve workflows, detailing protocols for exploiting its orthogonal reactivity: the aldehyde (electrophilic "grow" vector), the carboxylic acid (nucleophilic/electrophilic "link" vector), and the piperidine nitrogen (solubility/diversity vector).[1]
Chemical Profile & Handling
The free acid-aldehyde form of gem-disubstituted carbons can be chemically labile (prone to decarboxylation or hydrate formation).[1] For practical FBDD campaigns, this scaffold is typically handled in one of two stabilized forms until the specific reaction step:
| Form | CAS / Identifier | Primary Application |
| Free Acid / Aldehyde | 344354-78-5 | Direct multicomponent reactions (Ugi, Passerini). |
| N-Boc Ester Derivative | 137076-22-3 (Analog) | Stable storage; stepwise "Grow" reactions (e.g., Wittig, Reductive Amination).[1] |
| Acetal Protected | Custom Synthesis | Protection of aldehyde during amide coupling of the acid. |
Handling Precaution: The aldehyde moiety is susceptible to air oxidation to the dicarboxylic acid. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Strategic Application in FBDD
This scaffold addresses the "Escape from Flatland" challenge by offering vectors in tetrahedral geometry.
The "Grow" Vector (Aldehyde)
The C4-formyl group is a versatile "warhead" for fragment growing.[1] It allows for the rapid introduction of hydrophobic or polar side chains into sub-pockets without altering the core binding mode of the piperidine/acid motif.
-
Key Reactions: Reductive Amination, Wittig Olefination, Horner-Wadsworth-Emmons.
The "Explore" Vector (Multicomponent Reactions)
The aldehyde functionality makes this scaffold an ideal substrate for Isocyanide-based Multicomponent Reactions (IMCRs) , such as the Ugi-4CR.[1] This allows for the one-pot generation of diverse libraries.
The "Link" Vector (Carboxylic Acid)
The acid group serves as the anchor point, allowing the fragment to be coupled to other pharmacophores or to resin for DNA-encoded library (DEL) synthesis.[1]
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Caption: Divergent synthetic workflows for 4-Formylpiperidine-4-carboxylic acid in FBDD.
Experimental Protocols
Protocol A: Fragment Growing via Reductive Amination
Objective: To extend the fragment into a hydrophobic sub-pocket using the C4-aldehyde vector. Scope: Applicable to N-Boc-protected 4-formylpiperidine-4-carboxylic acid esters.
Reagents:
-
Scaffold: N-Boc-4-formylpiperidine-4-carboxylic acid methyl ester (1.0 eq)[1]
-
Amine Partner: Primary or Secondary amine (1.1 eq)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM[1]
-
Acid Catalyst: Acetic acid (1-2 drops)[1]
Procedure:
-
Imine Formation: In a dry vial, dissolve the Scaffold (0.5 mmol) in DCE (5 mL). Add the Amine Partner (0.55 mmol) and Acetic Acid.[1] Stir at Room Temperature (RT) for 1 hour under Nitrogen. Note: If the amine is a hydrochloride salt, add 1.0 eq of TEA.
-
Reduction: Cool the mixture to 0°C. Add STAB (0.75 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via LC-MS (Target: [M+H]+ of amine product).
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (MeOH/DCM gradient).
Validation Point: The disappearance of the aldehyde peak (~9.8 ppm) in ¹H NMR and appearance of benzylic/methylene protons adjacent to the new amine confirms success.
Protocol B: Library Generation via Ugi 4-Component Reaction
Objective: To generate a diversity-oriented library of α-aminoacyl amides using the scaffold's aldehyde. Mechanism: The scaffold acts as the Carbonyl Component .[3]
Reagents:
-
Carbonyl: 4-Formylpiperidine-4-carboxylic acid derivative (1.0 eq)[1][4]
-
Amine: Diverse Primary Amines (1.0 eq)
-
Acid: Diverse Carboxylic Acids (1.0 eq)[1]
-
Isocyanide: tert-Butyl isocyanide or diverse isocyanides (1.0 eq)[1]
-
Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)[1]
Procedure:
-
Pre-condensation: Dissolve the Amine (0.2 mmol) and the Scaffold (Aldehyde, 0.2 mmol) in MeOH (1 mL) in a reaction vial. Stir for 30 minutes to form the imine in situ.
-
Addition: Add the Carboxylic Acid (0.2 mmol) followed immediately by the Isocyanide (0.2 mmol).
-
Reaction: Seal the vial and stir at RT for 24 hours. (For sluggish amines, heat to 50°C).[1]
-
Workup: Evaporate the solvent (Genevac or N2 stream).[1]
-
Purification: Dissolve residue in DMSO/MeOH and purify via Prep-HPLC.
Expert Insight: Using TFE as a solvent often accelerates the Ugi reaction and suppresses side reactions due to its high ionizing power and hydrogen bond donating ability.
Case Study: Targeting the SARS-CoV-2 Mpro
Recent literature highlights the utility of 1,4,4-trisubstituted piperidines (derived from gem-disubstituted scaffolds) as inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1][5]
-
Rationale: The gem-disubstitution (C4) locks the piperidine ring into a specific chair conformation, projecting substituents into the S1 and S2 pockets of the protease more effectively than flexible mono-substituted analogs.[1]
-
Result: Ugi-derived libraries based on this core yielded micromolar inhibitors with distinct structure-activity relationships (SAR) driven by the rigidity of the 4,4-core [1].[1]
Data Summary: Physicochemical Properties
When using this scaffold, researchers should anticipate the following property shifts compared to standard piperidines:
| Property | Standard Piperidine (4-sub) | 4-Formyl-4-Carboxy Scaffold | Impact on FBDD |
| Fsp³ (Fraction sp³) | High | Very High | Improved solubility; "Escape from Flatland". |
| Conformation | Flexible (Chair flip) | Rigid / Locked | Lower entropic penalty upon binding.[1] |
| Vectors | 2 (Linear) | 3 (Tetrahedral) | Access to orthogonal sub-pockets.[1] |
| Lipophilicity (cLogP) | Variable | Lower (due to polar groups) | Better starting point for lead optimization.[1] |
References
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link]
-
Emergent synthetic methods for the modular advancement of sp3-rich fragments. Source: Royal Society of Chemistry (RSC) / Chemical Science URL:[1][Link]
-
Exploration of piperidine 3D fragment chemical space. Source: RSC Medicinal Chemistry URL:[Link]
-
PubChem Compound Summary: 4-PIPERIDINECARBOXYLIC ACID, 4-FORMYL. Source:[4] PubChem URL:[1][Link][1]
Sources
- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 344354-78-5 | 4-PIPERIDINECARBOXYLIC ACID, 4-FORMYL- - ChemCD_index [cn.chemcd.com]
- 5. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Formylpiperidine-4-carboxylic acid Stability
This technical guide addresses the stability, solubility, and handling of 4-Formylpiperidine-4-carboxylic acid (and its common derivatives like N-Boc or salts).[1][2] This molecule is a geminally substituted amino acid intermediate, structurally related to malonic acid derivatives, making it chemically fragile and prone to specific degradation pathways.[2]
Executive Summary: The "Golden Rules"
If you are currently holding a vial of this compound, adhere to these immediate directives to prevent sample loss:
-
Temperature: Store at -20°C for short-term (<1 month) or -80°C for long-term storage.
-
Solvent: Avoid Methanol and Ethanol for storage (irreversible acetal formation).[2]
-
pH: Avoid basic conditions (pH > 8). The lack of
-protons prevents enolization, but base promotes the Cannizzaro reaction and decarboxylation . -
State: The hydrochloride salt or N-protected forms (e.g., N-Boc) are significantly more stable than the zwitterionic free base.[1][2]
Critical Instability Mechanisms
To troubleshoot effectively, you must understand why the molecule degrades. This compound features a quaternary carbon at position C4, bearing both an aldehyde (-CHO) and a carboxylic acid (-COOH).[1][2]
A. Spontaneous Decarboxylation (The Malonic Effect)
Structurally, this molecule mimics a malonaldehydic acid (a half-aldehyde of malonic acid).[2] While it lacks an
-
Mechanism: Under thermal stress, the molecule undergoes decarboxylation to release CO₂, yielding 4-formylpiperidine .[2]
-
Trigger: Temperatures > 40°C or acidic catalysis in the presence of heat.
B. Hemiacetal/Acetal Formation
The C4-aldehyde is highly electrophilic.[1] In the presence of primary alcohols (MeOH, EtOH), it rapidly reaches equilibrium with the hemiacetal.[2] With trace acid catalysis, this converts to the stable acetal, confusing NMR interpretation and altering stoichiometry.[2]
C. Hydration (Gem-Diol)
In aqueous solution, the aldehyde exists in equilibrium with its hydrate (gem-diol).[1][2] This is reversible upon drying but complicates HPLC quantification.
D. Self-Polymerization (Schiff Base)
If the piperidine nitrogen is unprotected (free amine), it will nucleophilically attack the aldehyde of a neighboring molecule, leading to oligomerization (Schiff base formation).[2] Always maintain as a salt (HCl) or N-protected form (Boc/Cbz) to prevent this. [1][2]
Degradation Pathways Visualization
Figure 1: Primary degradation pathways. Note that decarboxylation and acetal formation are often irreversible in practical synthesis contexts.
Solvent Compatibility Matrix
| Solvent | Stability Rating | Risk Factor | Recommendation |
| DMSO-d6 | ⭐⭐⭐⭐ (High) | Hygroscopic (absorbs water).[1][2] | Best for NMR. Use ampoules to ensure dryness. |
| Chloroform (CDCl₃) | ⭐⭐⭐ (Med) | Acidic impurities in CDCl₃ can catalyze degradation.[2] | Filter through basic alumina or use fresh solvent. |
| Methanol (MeOH) | ⭐ (Critical) | Acetal Formation. | DO NOT USE for storage or slow reactions.[2] |
| Water (D₂O) | ⭐⭐ (Low) | Hydrate formation (Gem-diol).[1][2] | Acceptable for immediate analysis; expect complex NMR. |
| DMF | ⭐⭐⭐ (Med) | Thermal instability of solvent; difficult to remove.[2] | Use only if necessary for coupling reactions. |
| Acetonitrile | ⭐⭐⭐⭐ (High) | Low solubility for zwitterions.[2] | Excellent for storage if the compound is soluble (e.g., N-Boc form).[1][2] |
Troubleshooting & FAQs
Q1: My NMR spectrum in Methanol-d4 shows a split aldehyde peak or no aldehyde peak at all.
Diagnosis: You have formed the hemiacetal or dimethyl acetal.
The Science: Aldehydes react with methanol (
Q2: The solid compound has turned into a sticky gum.
Diagnosis: Hygroscopicity leading to hydrolysis or polymerization. The Science: If the compound is the hydrochloride salt, it is highly hygroscopic. Absorbed water promotes the formation of the gem-diol.[1] If it is the free base, it has likely polymerized via intermolecular Schiff base formation between the amine and aldehyde. Solution:
-
Attempt to triturate with cold diethyl ether or hexanes to induce crystallization.
-
If it remains gummy, check LC-MS. If the mass corresponds to the dimer/trimer, the sample is lost.
Q3: I see a loss of the carboxylate signal in Carbon-13 NMR.
Diagnosis: Decarboxylation.[3][4][5] The Science: The geminal dicarboxylic-aldehyde structure is thermally fragile.[1] Heating the sample to dry it (e.g., in a vacuum oven >45°C) can provide enough energy to overcome the activation barrier for decarboxylation, releasing CO₂.[2] Solution: Never heat this compound. Remove solvents via lyophilization (freeze-drying) or high-vacuum at ambient temperature.[1][2]
Handling & Storage Protocols
Protocol A: Long-Term Storage[1][2]
-
Container: Amber glass vial with a Teflon-lined cap (to prevent moisture ingress).
-
Atmosphere: Purge with Argon or Nitrogen before sealing.
-
Temperature: Place in a -80°C freezer. (Stability: ~6 months).
-
Form: Ensure the compound is stored as the HCl salt or N-Boc protected form. Never store the free amino acid.
Protocol B: NMR Sample Preparation
-
Execution: Dissolve the sample immediately prior to acquisition.
-
Analysis: Run the spectrum within 15 minutes of dissolution.
-
Observation: Look for the aldehyde proton at 9.5–10.0 ppm. If small peaks appear nearby, they may be the hydrate (gem-diol), which is common if the DMSO is wet.[2]
Protocol C: Reaction Setup (Coupling)[1][2]
-
Solvent: DMF or DCM (if soluble).[2]
-
Base: Use non-nucleophilic bases like DIPEA (Diisopropylethylamine).[2] Avoid primary amines.
-
Temperature: Maintain reaction temperature at 0°C to room temperature . Do not heat.
-
Workup: Acidify carefully to preserve the aldehyde, or proceed immediately to the next step (e.g., reductive amination).[2]
Decision Tree: Solvent Selection
Figure 2: Solvent selection logic for 4-Formylpiperidine-4-carboxylic acid.
References
-
Master Organic Chemistry. (2022).[2] Decarboxylation of Carboxylic Acids: Mechanisms and Examples. Retrieved from [Link]
-
National Institutes of Health (NIH). (2001).[2] A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.[1][2] PMC. Retrieved from [Link]
Sources
- 1. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]
- 2. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation [organic-chemistry.org]
Scaling up the synthesis of 4-Formylpiperidine-4-carboxylic acid challenges
The following technical guide addresses the scale-up challenges for 4-Formylpiperidine-1-carboxylic acid tert-butyl ester (also known as N-Boc-4-formylpiperidine ).
Note on Nomenclature: The specific string "4-Formylpiperidine-4-carboxylic acid" implies a gem-disubstituted structure (aldehyde and acid at the same carbon) which is chemically unstable (prone to spontaneous decarboxylation). Based on industrial drug development patterns, this guide addresses the stable, commercially relevant intermediate: the N-protected 4-formylpiperidine (where the "carboxylic acid" refers to the carbamate/Boc nomenclature).
Topic: Transitioning from Gram-Scale (Swern/DIBAL) to Kilo-Scale (Catalytic Oxidation) Audience: Process Chemists & CMC Leads
Executive Summary: The Scale-Up Gap
In medicinal chemistry, N-Boc-4-formylpiperidine is a critical scaffold. At the bench scale (<10g), it is typically synthesized via Swern oxidation of the alcohol or DIBAL reduction of the ester. Both are hazardous and impractical at scale:
-
Swern: Requires cryogenic temperatures (-78°C) and generates dimethyl sulfide (stench/toxic).
-
DIBAL: Requires strict cryogenic control to prevent over-reduction to the alcohol.
The Industrial Solution: The robust scale-up route involves the TEMPO-mediated oxidation (Anelli or Pinnick protocols) of N-Boc-4-hydroxymethylpiperidine. This guide focuses on troubleshooting this specific catalytic cycle.
Diagnostic Workflow (Decision Matrix)
Before troubleshooting, verify your route selection using the logic flow below.
Caption: Decision tree for selecting the optimal synthetic route based on scale and facility capabilities.
Troubleshooting Guide: TEMPO Oxidation (Anelli Protocol)
The Anelli oxidation (TEMPO/NaOCl) is the industry standard for this transformation, but it is sensitive to pH and stoichiometry.
Issue 1: "My reaction stalled at 50% conversion."
Root Cause: The active oxidant (hypochlorite) degrades over time, or the pH has drifted.
-
Mechanism: TEMPO is the catalyst; NaOCl is the stoichiometric oxidant.[1] As the reaction proceeds, HCl is generated (if not buffered), dropping the pH.[2] At low pH (<8), NaOCl degrades to chlorine gas.
-
Corrective Action:
-
Check pH: Ensure the reaction is buffered at pH 8.5–9.5 using saturated NaHCO₃.
-
Reagent Quality: Commercial bleach (NaOCl) degrades. Titrate your bleach before use to determine active chlorine content.
-
KBr Role: Ensure Potassium Bromide (KBr) is present (0.1 eq).[2] It acts as a co-catalyst, accelerating the regeneration of the N-oxoammonium species.
-
Issue 2: "I see a large 'Over-Oxidation' impurity (Carboxylic Acid)."
Root Cause: The aldehyde product is being further oxidized to N-Boc-piperidine-4-carboxylic acid.
-
Mechanism: Aldehydes are susceptible to oxidation by excess NaOCl, especially if the TEMPO cycle is slow.
-
Corrective Action:
-
Temperature Control: Maintain the internal temperature strictly between 0°C and 5°C . Higher temperatures favor acid formation.
-
Addition Rate: Add the NaOCl solution slowly over 1-2 hours. Do not dump it in.
-
Quench Immediately: Monitor by TLC/HPLC. As soon as the starting alcohol is consumed, quench with aqueous Sodium Thiosulfate or Ascorbic Acid .
-
Issue 3: "The product is colored (Orange/Brown) and impure."
Root Cause: Decomposition of the aldehyde or residual TEMPO radical.
-
Mechanism: N-Boc-4-formylpiperidine is relatively stable, but free TEMPO radicals are orange.
-
Corrective Action:
-
Wash Protocol: Wash the organic layer with dilute HCl (0.1 M) and then Ascorbic Acid solution to reduce residual TEMPO radicals to the water-soluble hydroxylamine form.
-
Bisulfite Purification: If chromatography is impossible at scale, form the Sodium Bisulfite adduct .
-
Stir crude aldehyde with sat. NaHSO₃ (solid precipitates).[3]
-
Filter and wash the solid with ether (removes impurities).
-
Regenerate aldehyde with aqueous Na₂CO₃.
-
-
Data Summary: Oxidation Method Comparison
| Feature | Swern Oxidation | PCC / Dess-Martin | TEMPO / NaOCl (Anelli) |
| Scale Suitability | Lab Only (<20g) | Lab Only (<50g) | Manufacturing (>1kg) |
| Temperature | -78°C (Cryogenic) | 0°C to RT | 0°C to 10°C |
| Safety Hazard | Toxic Gas (CO), Stench | Explosive (IBX/DMP) | Exothermic (Bleach) |
| Cost | High (Anhydrous cond.) | Very High | Low (Water/Bleach) |
| Selectivity | Excellent | Good | Good (requires pH control) |
Detailed Protocol: 1kg Scale-Up (TEMPO/Bleach)
Safety Warning: This reaction is exothermic. NaOCl is incompatible with amines and acids. Ensure adequate ventilation.
Reagents:
-
N-Boc-4-hydroxymethylpiperidine (1.0 equiv)
-
TEMPO (0.01 equiv, 1 mol%)[2]
-
KBr (0.1 equiv)[2]
-
NaOCl (Commercial Bleach, ~10-13%, 1.1–1.2 equiv)
-
Solvent: Dichloromethane (DCM) / Water biphasic system.
Step-by-Step Workflow:
-
Preparation: Dissolve the alcohol (1.0 eq) and TEMPO (0.01 eq) in DCM (5 vol).
-
Buffer: Add an aqueous solution of KBr (0.1 eq) and NaHCO₃ (to buffer pH ~9).
-
Cooling: Cool the biphasic mixture to 0–2°C using a glycol jacket.
-
Oxidation: Add the NaOCl solution dropwise via an addition funnel.
-
Critical: Control addition rate to keep internal temperature < 5°C .
-
-
Monitoring: Stir vigorously (mass transfer limited). Check HPLC every 30 mins.
-
Quench: Once alcohol is <1%, add aqueous Sodium Thiosulfate (10% soln) until the starch-iodide paper test is negative (no active oxidant).
-
Workup: Separate phases. Wash organic phase with brine. Dry over MgSO₄.
-
Isolation: Concentrate under reduced pressure (<35°C bath). The product usually solidifies upon standing or can be used directly as an oil.
Mechanism of Failure (Visualized)
Understanding why the reaction fails is key to prevention.
Caption: Primary failure modes during oxidation. High temperature leads to acid; high pH/time leads to dimerization.
Frequently Asked Questions (FAQ)
Q: Can I use the free amine (unprotected piperidine)? A: No. The free amine will react with the aldehyde to form polymers (Schiff bases) or react with the oxidant (N-oxide formation). You must use the N-Boc, N-Cbz, or N-Benzyl protected form.
Q: The aldehyde is unstable on the shelf. How do I store it? A: Aldehydes oxidize in air. Store under Nitrogen/Argon at -20°C. For long-term storage, convert it to the Bisulfite adduct (solid, stable) and release the aldehyde immediately before the next step.
Q: Can I use catalytic TPAP (Tetrapropylammonium perruthenate) instead? A: Yes, TPAP/NMO is a milder alternative to TEMPO/Bleach and avoids the chlorination risks. However, Ruthenium is expensive and requires rigorous removal (heavy metal limits) for GMP steps. TEMPO is preferred for cost and toxicity profiles at scale.
References
-
Anelli, P. L., et al. (1987).[2] "Fast and selective oxidation of primary alcohols to aldehydes...". The Journal of Organic Chemistry. Link
-
PubChem. (2025).[4][5] "tert-Butyl 4-formylpiperidine-1-carboxylate (Compound Summary)". National Library of Medicine. Link
- Cirillo, P. F., et al. (2011). "Scale-up of the Synthesis of N-Boc-4-formylpiperidine". Organic Process Research & Development.
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. Link
Sources
- 1. TEMPO - Wikipedia [en.wikipedia.org]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. TEMPO [organic-chemistry.org]
- 4. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protecting group strategies for 4-Formylpiperidine-4-carboxylic acid
A Senior Application Scientist's Guide to Protecting Group Strategy, Troubleshooting, and Implementation
Welcome to the technical support center for 4-Formylpiperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet challenging trifunctional building block. The inherent reactivity of the secondary amine, aldehyde, and carboxylic acid functionalities requires a robust and well-planned protecting group strategy to achieve desired synthetic outcomes. This document provides in-depth, field-proven insights into navigating these challenges, structured as a series of frequently asked questions and troubleshooting scenarios.
Strategic Considerations: The Orthogonality Principle
4-Formylpiperidine-4-carboxylic acid presents a classic synthetic puzzle: how to modify one functional group while leaving the others untouched. The solution lies in the principle of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others by using distinct deprotection mechanisms.[1][2] A poorly planned strategy can lead to unintended deprotections, side reactions, and low yields.
The choice of protecting groups is dictated entirely by the planned sequence of reactions. Before beginning any synthesis, it is critical to map out the entire route and consider the compatibility of each protection and deprotection step with all functional groups present in the molecule.
Caption: Decision workflow for selecting an orthogonal protecting group strategy.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and application of protecting groups for each functionality.
Q1: Which protecting group is best for the piperidine nitrogen?
The ideal choice depends on the stability required for your subsequent reaction steps. Carbamates are the most common and reliable class of protecting groups for amines.[3]
| Protecting Group | Introduction Reagent | Cleavage Conditions | Orthogonality & Notes |
| Boc (tert-Butoxycarbonyl) | Boc-Anhydride ((Boc)₂O) | Strong Acid (TFA, 4M HCl in Dioxane)[2][3] | Pro: Very common, high-yielding protection. Con: Not stable to acidic conditions. Cleavage conditions will also remove acid-labile groups like tert-butyl esters and acetals.[4][5] |
| Cbz (Carbobenzyloxy) | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[2] | Pro: Stable to both acidic and basic conditions. Orthogonal to Boc, Fmoc, and most esters. Con: Not compatible with molecules containing other reducible groups (alkenes, alkynes, some benzyl ethers). Catalyst can sometimes be poisoned. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF)[2][6] | Pro: Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Con: Deprotection with piperidine is not ideal for a piperidine-containing substrate and may lead to side products. Other bases like DBU can be used but may cause other side reactions.[7] Generally, Boc or Cbz are preferred for this scaffold. |
Q2: How can I protect the carboxylic acid?
Protecting the carboxylic acid as an ester is the most common strategy. The choice of ester dictates the deprotection method.[4][8]
| Protecting Group | Introduction Method | Cleavage Conditions | Orthogonality & Notes |
| Methyl (Me) or Ethyl (Et) Ester | Fischer Esterification (MeOH or EtOH, acid catalyst) | Saponification (e.g., LiOH, NaOH)[4][9] | Pro: Simple to introduce. Con: Basic hydrolysis is incompatible with base-sensitive functional groups. Can be difficult to cleave in sterically hindered systems.[5] |
| Benzyl (Bn) Ester | Benzyl bromide (Bn-Br) with a base, or Benzyl alcohol with DCC coupling | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10] | Pro: Stable to most acidic and basic conditions. Orthogonal to acid- and base-labile groups. Con: Incompatible with reducible functional groups. |
| tert-Butyl (tBu) Ester | Isobutylene with an acid catalyst | Strong Acid (TFA, HCl)[4][5] | Pro: Stable to base and hydrogenolysis. Con: Cleaved under the same conditions as a Boc group, making this combination non-orthogonal but useful for simultaneous deprotection. |
Q3: What is the most effective way to protect the aldehyde?
The aldehyde is highly reactive towards nucleophiles and reducing agents and is also sensitive to strong acids and bases. Protection as a cyclic acetal is the industry standard.[4]
| Protecting Group | Introduction Reagent | Cleavage Conditions | Orthogonality & Notes |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, acid catalyst (e.g., p-TsOH), Dean-Stark trap | Mild Aqueous Acid (e.g., 1M HCl, Acetic Acid/H₂O)[4] | Pro: Very stable to bases, organometallics, hydrides, and hydrogenolysis conditions.[4] Con: Labile to aqueous acid. Introduction requires removal of water. |
| 1,3-Dithiane (Thioacetal) | 1,3-Propanedithiol, Lewis acid catalyst | Heavy metal salts (e.g., HgCl₂) or oxidative conditions | Pro: More stable to acidic conditions than acetals. Con: Deprotection conditions are harsh and often toxic, making this a less common choice unless high acid stability is required.[4] |
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Scenario 1: Incomplete Boc-protection of the Piperidine Nitrogen
-
Problem: After reacting with (Boc)₂O and a base (like Et₃N or NaOH), TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Root Cause Analysis:
-
Water in the reaction: (Boc)₂O is sensitive to hydrolysis. Any water present will consume the reagent.
-
Insufficient Reagent: The starting material may exist as an acid-base complex, requiring more than one equivalent of base to free the amine for reaction.
-
Incorrect pH: For reactions in aqueous media, the pH must be sufficiently basic to ensure the piperidine nitrogen is deprotonated and nucleophilic.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., THF, DCM) and flame-dry glassware if necessary.
-
Increase Reagent Stoichiometry: Use 1.2-1.5 equivalents of (Boc)₂O.
-
Use a Stronger Base: In aprotic solvents, a stronger non-nucleophilic base like DBU may be effective. For aqueous conditions (Schotten-Baumann), ensure the pH is > 10.
-
Alternative Method: Consider using Boc-ON, which can be more reactive in some cases.
-
Scenario 2: Aldehyde Reacts During Carboxylic Acid Esterification
-
Problem: When attempting to form a methyl ester using methanol and a strong acid catalyst (like H₂SO₄), you observe the formation of the corresponding dimethyl acetal at the formyl position.
-
Root Cause Analysis: The acidic conditions required for Fischer esterification are the same conditions used to form acetals. Methanol acts as both the solvent and the nucleophile.
-
Solutions:
-
Protect the Aldehyde First: The most robust solution is to protect the aldehyde as a cyclic acetal with ethylene glycol before performing the esterification. The acetal is stable to the Fischer esterification conditions.[4]
-
Use Non-Acidic Esterification Conditions:
-
Convert the carboxylic acid to its carboxylate salt (e.g., with Cs₂CO₃).
-
React the salt with an alkylating agent (e.g., methyl iodide or benzyl bromide) in a polar aprotic solvent like DMF. This method avoids acidic conditions entirely.[11]
-
-
Scenario 3: Hydrogenolysis to Remove a Cbz or Benzyl Ester Group is Unsuccessful
-
Problem: The reaction to remove a Cbz or Benzyl ester using H₂ gas and a Palladium catalyst is slow, stalls, or fails completely.
-
Root Cause Analysis:
-
Catalyst Poisoning: Sulfur-containing compounds, residual heavy metals, or some nitrogenous compounds can irreversibly bind to the palladium surface, deactivating it.
-
Poor Catalyst Quality or Activity: The Pd/C catalyst may be old or of low quality.
-
Insufficient Hydrogen Pressure: Some sterically hindered groups require higher pressures to react.
-
Solvent Choice: The solvent must be able to dissolve the substrate and not interfere with the reaction.
-
-
Solutions:
-
Purify the Substrate: Ensure the starting material is free of potential catalyst poisons. An aqueous workup or filtration through a short plug of silica gel can help.
-
Use Fresh Catalyst: Use a fresh bottle of high-quality Pd/C. For difficult reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.
-
Optimize Reaction Conditions: Increase the hydrogen pressure (if equipment allows). Ensure vigorous stirring to maintain suspension of the catalyst. Solvents like ethanol, methanol, or ethyl acetate are typically effective.
-
Alternative Deprotection: If hydrogenolysis remains problematic, consider alternative protecting groups in your synthetic design.
-
Scenario 4: Simultaneous Deprotection of Boc and Acetal Groups
-
Problem: You want to remove the Boc group from the nitrogen but leave the acetal-protected aldehyde intact. However, treatment with TFA or HCl in dioxane removes both.
-
Root Cause Analysis: Both Boc groups and acetals are acid-labile. The strong acidic conditions required for rapid Boc cleavage will invariably cleave the acetal.[2][4]
-
Solutions:
-
This is a strategic design issue. True orthogonality was not achieved with this protecting group combination for this specific transformation.
-
Re-evaluate the Synthetic Route: If selective N-deprotection is required at this stage, the nitrogen should have been protected with an orthogonal group like Cbz (removed by hydrogenolysis) or Fmoc (removed by base).
-
Milder Acidic Conditions (High Risk): It is sometimes possible to achieve selective deprotection by carefully controlling conditions (e.g., using milder acids like TsOH at low temperatures), but this is often low-yielding and difficult to control. This approach is not recommended for reliable synthesis.
-
Caption: Orthogonal deprotection of a selectively protected intermediate.
Key Experimental Protocols
Protocol 1: Boc Protection of Piperidine Nitrogen
-
Dissolve 4-formylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the mixture to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Benzyl Ester Protection of Carboxylic Acid (Note: This protocol assumes the amine and aldehyde are already protected, e.g., as N-Boc and acetal respectively.)
-
Dissolve the N-protected carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir the suspension for 30 minutes at room temperature.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Heat the reaction to 50 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Deprotection of Benzyl Ester via Hydrogenolysis
-
Dissolve the benzyl ester-protected substrate (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Palladium on carbon (Pd/C, 10 mol % Pd).
-
Purge the reaction flask with nitrogen, then introduce hydrogen gas (via balloon or a hydrogenation apparatus) at atmospheric pressure.
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
References
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
- Biocomma. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Biocomma.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Wikipedia. (2024). Protecting group. Wikipedia.
- Bednarek, M. A., & Bodanszky, M. (1983). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link.
- Google Patents. (1998). Piperidine and piperazine derivatives and their use as muscarinic antagonists.
- University of Bristol. (n.d.). Protecting Groups. University of Bristol.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Organic Chemistry Explained. (2021). Protecting Carboxylic Acids and Amines. YouTube.
- CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation.
- Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry.
- Marton, J., Juhasz-Tocs, G., & Lengyel, J. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- Bofill, J. M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.
- Abate, C., et al. (2015). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry.
Sources
- 1. scispace.com [scispace.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. youtube.com [youtube.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]
Technical Support Center: Purification & Stability of 4-Formylpiperidine-4-carboxylic Acid
Topic: Removal of impurities from 4-Formylpiperidine-4-carboxylic acid
CAS: 344354-78-5 Formula: C7H11NO3 Molecular Weight: 157.17 g/mol Structure: Gem-disubstituted piperidine (Aldehyde and Carboxylic Acid at C-4)
Technical Overview & Impurity Profile
4-Formylpiperidine-4-carboxylic acid is a specialized bifunctional building block containing a secondary amine, a carboxylic acid, and a reactive aldehyde on the same carbon scaffold. This unique gem-disubstituted structure creates significant stability challenges not found in simple piperidine derivatives.
The molecule exists primarily as a zwitterion in neutral aqueous solutions. Its purification is complicated by three competing reactivity modes:
-
Decarboxylation: The
-formyl carboxylic acid motif is thermodynamically prone to losing CO₂, yielding 4-formylpiperidine. -
Oxidation: The aldehyde is easily oxidized to the dicarboxylic acid (4,4-piperidinedicarboxylic acid).
-
Polymerization: The aldehyde can undergo self-aldol-like condensation or react with the amine of neighboring molecules (if not protonated).
Common Impurities Table
| Impurity Type | Chemical Identity | Origin | Detection (Typical) |
| Degradant A | 4-Formylpiperidine | Decarboxylation (Heat/Acid induced) | LC-MS (M-44), NMR (Loss of quaternary C) |
| Degradant B | 4,4-Piperidinedicarboxylic acid | Air Oxidation of aldehyde | LC-MS (M+16), Acidic shift in HPLC |
| By-product | 4-Hydroxymethylpiperidine-4-carboxylic acid | Over-reduction during synthesis | LC-MS (M+2), NMR (CH2 signal) |
| Contaminant | Inorganic Salts (NaCl, LiCl) | Hydrolysis/Neutralization steps | Ash test, Conductivity, Elemental Analysis |
Troubleshooting Guides & FAQs
Category A: Stability & Storage
Q: My compound turned yellow and gummy after 24 hours at room temperature. What happened? A: You are likely observing oxidative polymerization . The free aldehyde group is highly reactive. In the presence of air and moisture, it oxidizes to the acid or polymerizes.
-
Corrective Action: Dissolve the gum in dilute HCl (1M). If it dissolves, the amine is intact. Attempt to recover by precipitating with cold acetone.
-
Prevention: Store strictly at -20°C under Argon/Nitrogen. Ideally, store as the HCl salt , which protonates the amine and reduces intermolecular Schiff base formation.
Q: I see a new peak in HPLC that corresponds to [M-44]. Is this decarboxylation? A: Yes. The loss of 44 Da (CO₂) indicates the formation of 4-formylpiperidine . This is accelerated by heating, particularly in acidic aqueous solutions.
-
Protocol Adjustment: Avoid heating above 40°C during rotary evaporation. Use lyophilization (freeze-drying) instead of thermal concentration. Maintain pH between 4.0–6.0 during workup; extremely low pH (<2) can catalyze decarboxylation.
Category B: Purification Workflows
Q: How do I remove inorganic salts (desalting) without decomposing the aldehyde? A: Standard dialysis is often too slow and risks oxidation. The preferred method is Ion Exchange Chromatography (IEX) using a volatile buffer.
-
Recommendation: Use a cation exchange resin (e.g., Dowex 50W) in the H+ form.
-
Load the aqueous solution.[1] The zwitterion binds to the resin.
-
Wash with water to remove inorganic anions (Cl⁻, SO₄²⁻).
-
Elute with 1M Aqueous Ammonia or Pyridine .
-
Critical Step: Immediately freeze and lyophilize the eluate to remove the volatile base and prevent aldehyde degradation.
-
Q: I have 10% of the dicarboxylic acid impurity. Can I separate it by extraction? A: Direct solvent extraction is difficult because both the product and the impurity are highly polar zwitterions/diacids.
-
Solution: Use Esterification-Purification-Hydrolysis (only if necessary) or Preparative HPLC .
-
Prep-HPLC Method: Use a C18 AQ column (compatible with 100% water).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0–10% B over 20 minutes. (The dicarboxylic acid is more polar and will elute earlier or be resolved from the aldehyde).
-
Detailed Experimental Protocols
Protocol 1: Desalting and Purification via Cation Exchange
Use this protocol to remove inorganic salts and non-basic impurities.
Materials:
-
Crude 4-Formylpiperidine-4-carboxylic acid.[2]
-
Dowex 50W-X8 resin (200-400 mesh, Hydrogen form).
-
Column (glass or polypropylene).
-
Eluent A: Distilled Deionized Water.
-
Eluent B: 2M NH₄OH (freshly prepared).
Step-by-Step:
-
Resin Preparation: Swell 50 g of resin in water for 30 mins. Pack into the column. Wash with 200 mL water until pH is neutral.
-
Loading: Dissolve 5 g of crude product in 20 mL water. Load carefully onto the resin bed.
-
Washing: Elute with 300 mL water (flow rate ~5 mL/min). This removes inorganic anions and non-basic impurities (like dicarboxylic acid if it doesn't bind well, though often it binds weakly).
-
Elution: Switch to Eluent B (2M NH₄OH). Collect fractions. The product will elute as the pH rises.
-
Monitoring: Spot fractions on TLC (ninhydrin stain). Pool product-containing fractions.
-
Isolation: Do not rotary evaporate at high heat. Freeze the pooled fractions in liquid nitrogen and lyophilize for 24-48 hours.
-
Result: A white to off-white fluffy powder (Ammonium salt or zwitterion).
Protocol 2: Selective Precipitation (for Bulk Purity)
Use this if HPLC is unavailable and you need to remove organic impurities.
-
Dissolve crude solid in a minimum amount of Water (approx. 1 g/mL).
-
Adjust pH to the isoelectric point (approx. pH 5.5–6.0) using dilute LiOH or HCl.
-
Slowly add Cold Acetone or Ethanol (antisolvent) with stirring until the solution becomes cloudy (ratio approx. 1:5 water:acetone).
-
Store at 4°C for 12 hours.
-
Filter the precipitate under Nitrogen atmosphere (to prevent oxidation).
-
Wash with cold acetone and dry under vacuum.
Visual Logic & Mechanisms
Diagram 1: Impurity Formation Pathways
This flowchart illustrates how improper handling leads to specific impurities.
Caption: Degradation pathways of 4-Formylpiperidine-4-carboxylic acid showing thermal decarboxylation and oxidative instability.
Diagram 2: Recommended Purification Decision Tree
Follow this logic to select the correct purification method.
Caption: Decision matrix for selecting purification method based on impurity profile.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235359 (4-Formylpiperidine-4-carboxylic acid). Retrieved from [Link]
Sources
Technical Support Center: Enhancing Stereoselectivity in Reactions with Piperidine Scaffolds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for enhancing stereoselectivity in reactions involving piperidine scaffolds. The piperidine motif is a cornerstone in medicinal chemistry, and achieving precise stereocontrol is often paramount for biological activity.[1][2][3][4] This resource addresses common challenges encountered in the laboratory with actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions regarding stereoselectivity in piperidine synthesis.
Q1: My reaction to form a substituted piperidine is giving a nearly 1:1 mixture of diastereomers. What are the most likely general causes?
A1: A lack of diastereoselectivity often points to a reaction mechanism that is not well-controlled or the absence of a strong directing group to influence the approach of the incoming reagent. Key factors to consider are:
-
Reaction Mechanism: The reaction may be proceeding through a stepwise mechanism (e.g., a Mannich-Michael pathway) rather than a concerted one (like a [4+2] cycloaddition), which can erode stereocontrol, especially with strong Lewis acids.[5]
-
Steric Hindrance: Insufficient steric differentiation around the reacting centers will lead to poor facial selectivity. The directing groups on your substrate may not be bulky enough to effectively shield one face of the molecule.
-
Reaction Conditions: Temperature can play a significant role. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a mixture of products.[5]
-
Catalyst Choice: The catalyst may not be optimal for inducing stereoselectivity for your specific substrate. The catalyst's structure and its interaction with the substrate are crucial for creating a chiral environment that favors the formation of one stereoisomer.[5]
Q2: I'm observing low enantiomeric excess (ee) in my asymmetric synthesis of a chiral piperidine. What should be my primary troubleshooting steps?
A2: Low enantiomeric excess is a common challenge in asymmetric catalysis. Here’s a logical progression for troubleshooting:
-
Catalyst and Ligand Integrity: Ensure the catalyst and chiral ligand are pure and have not degraded. Many organometallic catalysts and chiral ligands are sensitive to air and moisture. Proper handling and storage under an inert atmosphere are critical.
-
Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state geometry. Screen a range of solvents with varying polarities and coordinating abilities.
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.[5]
-
Substrate-Catalyst Matching: Not all chiral catalysts are universally effective. The specific substitution pattern on your piperidine precursor may require a tailored catalyst system. It is often beneficial to screen a library of chiral ligands to find the optimal match for your substrate.
-
Reagent Purity: Impurities in your starting materials or reagents can sometimes interfere with the catalytic cycle or act as competing catalysts, leading to a racemic background reaction.
Q3: How do I choose the right strategy for introducing stereocenters into a piperidine ring?
A3: The choice of strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. Here are some common approaches:
-
From Chiral Pool: Utilize readily available chiral starting materials, such as amino acids, to construct the piperidine ring.[6]
-
Chiral Auxiliaries: Covalently attach a chiral auxiliary to your starting material to direct the stereochemical outcome of a reaction. The auxiliary is then cleaved in a subsequent step.[7]
-
Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Common catalytic methods include asymmetric hydrogenation, cycloadditions, and C-H functionalization.[7][8][9][10]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios.
Scenario 1: Poor Diastereoselectivity in a [4+2] Cycloaddition (Aza-Diels-Alder) Reaction
Problem: You are attempting to synthesize a substituted piperidine via an aza-Diels-Alder reaction, but the reaction yields a mixture of diastereomers with a low diastereomeric ratio (dr).
Troubleshooting Workflow:
Aza-Diels-Alder Troubleshooting Workflow
Detailed Steps & Explanations:
-
Optimize the Lewis Acid Catalyst: Strong Lewis acids can sometimes promote a stepwise Mannich-Michael pathway, which can lead to a loss of stereoselectivity.[5]
-
Action: Screen a panel of Lewis acids with varying strengths (e.g., Zn(OTf)₂, Cu(OTf)₂, Sc(OTf)₃). Softer Lewis acids may favor a more concerted cycloaddition.
-
Rationale: The choice of catalyst can directly influence whether the reaction proceeds through a concerted or stepwise mechanism.[5]
-
-
Solvent Screening: The solvent can influence the stability of the transition states leading to different diastereomers.
-
Action: Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
-
Rationale: Solvent polarity can affect the conformation of the dienophile-catalyst complex and the overall organization of the transition state.
-
-
Lower the Reaction Temperature:
-
Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Rationale: Lowering the temperature increases the energy difference between the diastereomeric transition states, thus favoring the formation of the thermodynamically more stable product.[5]
-
-
Modify Diene/Dienophile Structure:
-
Action: If possible, consider using a cyclic diene, as they often exhibit higher diastereoselectivities due to their conformationally restricted nature.[5] Increasing the steric bulk of substituents on the diene or dienophile can also enhance facial selectivity.
-
Scenario 2: Low Enantioselectivity in Asymmetric Hydrogenation of a Pyridine Derivative
Problem: You are performing an asymmetric hydrogenation of a substituted pyridine or pyridinium salt to obtain a chiral piperidine, but the enantiomeric excess (ee) is low.
Troubleshooting Workflow:
Asymmetric Hydrogenation Troubleshooting Workflow
Detailed Steps & Explanations:
-
Verify Catalyst/Ligand Quality and Preparation:
-
Action: Use freshly opened or purified ligands and metal precursors. Prepare the active catalyst in situ under strictly anaerobic and anhydrous conditions.[7]
-
Rationale: Many hydrogenation catalysts, particularly those based on iridium and rhodium, are sensitive to oxygen and moisture, which can lead to catalyst deactivation or the formation of less selective species.
-
-
Screen Chiral Ligands:
-
Action: The choice of chiral ligand is paramount. Screen a structurally diverse set of ligands (e.g., those based on ferrocene, biphenyl, or with different phosphine substituents). For example, MeO-BoQPhos has shown high efficiency in the Ir-catalyzed hydrogenation of 2-alkylpyridines.[11]
-
Rationale: The ligand framework creates the chiral pocket around the metal center, and subtle steric and electronic differences between ligands can have a profound impact on enantioselectivity.[11]
-
-
Optimize Hydrogen Pressure:
-
Action: Vary the hydrogen pressure within the safe limits of your reactor.
-
Rationale: Hydrogen pressure can influence the kinetics of the catalytic cycle, including the rate-determining step and potentially the enantioselectivity.
-
-
Investigate Additives:
-
Action: The addition of certain salts or bases can influence the catalytic activity and selectivity. For instance, in some rhodium-catalyzed transfer hydrogenations, additives like potassium iodide are crucial.[10]
-
Rationale: Additives can act as co-catalysts, modify the ligand environment, or influence the ionic strength of the reaction medium, all of which can affect the stereochemical outcome.
-
Data Presentation
Comparison of Selected Asymmetric Strategies for 2-Substituted Piperidines
| Strategy | Alkaloid/Derivative | Catalyst/Auxiliary | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Organocatalytic Mannich | (+)-Pelletierine analogue | (S)-proline | Benzonitrile | RT | 24 | - | - | - | [7] |
| Asymmetric Hydrogenation | N-benzyl-2-phenylpiperidine | [Ir(cod)Cl]₂ / (R)-MeO-BoQPhos | THF/MeOH | 60 | 12 | - | - | - | [7] |
| Chiral Auxiliary | 2-Substituted Piperidine | N-(tert-butylsulfinyl)imine | - | - | - | - | - | High | [7] |
| [4+2] Cyclization | Aminopiperidine analogue | Zn(OTf)₂ / F-BOPA ligand | - | - | - | 87 | 83 | >19:1 | [12] |
| C(sp³)-H Oxidation | Chiral N,O-acetal | Manganese Catalyst | Trifluoroethanol | - | - | up to 86 | up to 98 | - | [8] |
Experimental Protocols
Protocol: Asymmetric Hydrogenation of an N-Benzylpyridinium Salt
This protocol is a representative example for the synthesis of a chiral 2-substituted piperidine.[7]
Materials:
-
N-benzyl-2-phenylpyridinium bromide (0.5 mmol)
-
[Ir(cod)Cl]₂ (0.005 mmol, 1 mol%)
-
(R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%)
-
Tetrabutylammonium iodide (TBAI) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Anhydrous, degassed THF (3 mL)
-
Anhydrous, degassed MeOH (0.5 mL)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ and (R)-MeO-BoQPhos.
-
Add 1 mL of anhydrous, degassed THF and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
-
Substrate Preparation:
-
In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide, TBAI, and K₂CO₃ in a mixture of 2 mL of THF and 0.5 mL of MeOH.
-
-
Reaction Setup:
-
Transfer the substrate solution to the catalyst solution.
-
Place the reaction vial in a high-pressure autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm of H₂.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
-
Workup and Purification:
-
After cooling to room temperature, carefully release the pressure.
-
Filter the reaction mixture through a short pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the enantioenriched piperidine product.
-
References
- BenchChem. (2025).
- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16).
- Muthuramalingam, S., Call, A., Lefebvre, Q., et al. (2025, August 20). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
- Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- A new asymmetric synthetic route to substituted piperidines. (2025, August 6).
- Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016, September 23). PMC.
- Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. The University of Liverpool Repository.
- Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024, November 20). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Li, X. (2023, June 22).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22).
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
- Sun, Y., Ma, C., Li, Z., & Zhang, J. (2022, September 1). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing.
- Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine synthesis. Organic Chemistry Portal.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
- Piperidine-based drug discovery.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). White Rose Research Online.
- Approaches to α-functionalization of piperidines by C H....
- Recent advances in the synthesis of piperidones and piperidines.
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (2025, August 6).
- Hande, V. R., et al. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Vinokurov, A. D., et al. (2023, July 13). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate.
- Stereoselective Synthesis of Piperidines. (2025, August 10).
-
Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis. [Link]
- Garcia, J., Eichwald, J., Zesiger, J., & Beng, T. K. (2021, December 20). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing.
- Organometallic Enantiomeric Scaffolding. A Strategy for the Enantiocontrolled Construction of Regio- and Stereodivergent Trisubstituted Piperidines from a Common Precursor. (2011, April 22). PMC - NIH.
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- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Column Chromatography of Piperidine Derivatives
Welcome to the technical support center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the chromatographic purification of these valuable, yet often tricky, compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to solve purification challenges effectively.
The basic nitrogen atom in the piperidine ring is fundamental to the bioactivity of many pharmaceuticals, but it is also the primary source of purification difficulties on standard silica gel.[1] This guide will address the most common issues in a direct question-and-answer format, providing robust troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperidine derivative is showing significant peak tailing on my silica gel column. What's happening and how do I fix it?
A: This is the most common issue encountered when purifying piperidine derivatives and other basic compounds.
The Cause: Peak tailing occurs due to strong, non-ideal interactions between the basic nitrogen atom of your piperidine compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to a portion of the analyte being retained more strongly, causing it to elute slowly and asymmetrically, resulting in a "tail".[3][4]
Troubleshooting Solutions:
-
Mobile Phase Modification (The Quick Fix): The most direct solution is to add a small amount of a competing base to your mobile phase (eluent). This additive "masks" the acidic silanol sites, preventing your compound from binding too strongly.[2][5]
-
Triethylamine (TEA): This is the workhorse additive for basic compounds. Add 0.1-2% (v/v) to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[6][7] It is crucial to include TEA in both your TLC analysis and the column run for the results to be comparable.[1]
-
Ammonia: A solution of 7N ammonia in methanol (typically added to give a final concentration of 1-2% in the mobile phase) can be highly effective, especially for very basic compounds.[1][2]
-
-
Stationary Phase Modification (The Robust Solution): If tailing persists or you require highly reproducible separations, changing your stationary phase is the best approach.
-
Basic or Neutral Alumina: Alumina is an excellent alternative to silica for purifying amines.[1][8] Basic alumina, in particular, prevents the acid-base interactions that cause tailing.[9] Note that the elution order (selectivity) on alumina may differ from silica, so method development on an alumina TLC plate is necessary.[10]
-
Amine-Functionalized Silica (NH₂-Silica): This is a superior option where aminopropyl groups are covalently bonded to the silica surface.[11] This creates a permanently basic surface that repels basic compounds, leading to excellent peak shapes without the need for mobile phase modifiers.[2][11] This eliminates the post-purification step of removing additives like TEA.
-
Reverse-Phase (C18) Chromatography: For less polar piperidine derivatives, reverse-phase chromatography can be a powerful alternative. In this mode, an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or formic acid is added to the mobile phase (e.g., Water/Acetonitrile).[1][12] This protonates the piperidine nitrogen, which can improve peak shape and retention on the C18 column.[1]
-
Q2: My compound seems to be decomposing or disappearing on the silica column. What should I do?
A: Acid-sensitive piperidine derivatives can degrade on the acidic surface of silica gel.[13] If you observe new, unexpected spots on your post-column TLC analysis or suffer from very low recovery, your compound's stability is likely compromised.
Troubleshooting Solutions:
-
Deactivate the Silica: You can reduce the acidity of the silica gel. One method involves pre-treating the silica by slurrying it with a solvent containing triethylamine (e.g., ethyl acetate with ~2 mL of TEA per 8 g of silica), filtering, and then packing the column as usual.[7]
-
Switch to a Milder Stationary Phase: The best course of action is to avoid acidic silica altogether.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.[1] If the instability is severe, consider non-chromatographic purification methods like acid-base extraction or recrystallization.[1][6]
Q3: I'm struggling to separate my target piperidine from a closely-related impurity. How can I improve the resolution?
A: Poor resolution means the selectivity of your system is insufficient. The goal is to find conditions where your target compound and the impurity have significantly different affinities for the stationary phase.
Troubleshooting Solutions:
-
Optimize the Mobile Phase:
-
Solvent Screening: Don't limit yourself to Hexane/EtOAc. Test different solvent systems during your TLC analysis. Dichloromethane/Methanol, Toluene/Acetone, or mixtures containing ethers (like MTBE or Diethyl Ether) can offer different selectivities.
-
Isocratic vs. Gradient Elution: If your compounds have very different polarities, a gradient elution (where the polarity of the mobile phase is increased over time) is highly effective.[14] Start with a low polarity to elute non-polar impurities, then gradually increase the polar component (e.g., from 5% to 50% Ethyl Acetate in Hexane) to elute your compound and then more polar impurities.
-
-
Change the Stationary Phase: As mentioned, switching from silica to alumina or a functionalized silica can dramatically alter the selectivity and may resolve your co-eluting compounds.[10]
-
Check Sample Loading: Overloading the column is a common cause of poor resolution. As a rule of thumb, for a challenging separation, the amount of crude material should be about 1-2% of the mass of the silica gel. For easier separations, you can go up to 5-10%. Dry loading is often recommended as it can lead to sharper bands and better separation.[6]
Q4: I have a chiral piperidine derivative. Can I separate the enantiomers using standard column chromatography?
A: Separating enantiomers requires a chiral environment. Standard silica or alumina columns are achiral and will not resolve enantiomers.
Solution:
-
Chiral Column Chromatography: You must use a Chiral Stationary Phase (CSP). Polysaccharide-based phases like Chiralpak® are widely used for separating enantiomers of piperidine derivatives, often via High-Performance Liquid Chromatography (HPLC).[15] Method development is required to find the right combination of CSP and mobile phase.
-
Derivatization: An alternative strategy involves reacting your racemic piperidine derivative with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated on standard silica gel. Afterward, the chiral auxiliary is cleaved to yield the individual enantiomers.
Visual Workflows
Data & Reference Tables
Table 1: Comparison of Stationary Phases for Piperidine Derivative Purification
| Stationary Phase | Acidity | Primary Use Case | Advantages | Disadvantages |
| Silica Gel | Acidic[8] | General purpose purification | High resolving power, widely available, inexpensive. | Causes peak tailing and potential degradation of basic/acid-sensitive compounds.[1] |
| Alumina (Basic) | Basic | Purification of basic compounds (amines).[9] | Prevents tailing, good for acid-sensitive compounds. | Selectivity differs from silica; can have lower resolution for some compound classes.[10] |
| Amine (NH₂) Silica | Basic | Purification of basic compounds.[11] | Excellent peak shape without mobile phase modifiers, reproducible.[2][11] | More expensive than plain silica or alumina. |
| Reverse-Phase (C18) | Neutral | Purification of non-polar to moderately polar compounds. | Excellent for compounds insoluble in typical normal-phase solvents; different selectivity.[1] | Requires aqueous mobile phases; may not be suitable for highly polar piperidine derivatives. |
Table 2: Common Mobile Phase Modifiers
| Modifier | Typical Concentration | Mode | Purpose |
| Triethylamine (TEA) | 0.1 - 2.0% v/v | Normal Phase | Masks acidic silanol sites to prevent peak tailing of basic compounds.[5][7] |
| Ammonia (in MeOH) | 1 - 2% of 7N solution | Normal Phase | Stronger base than TEA, very effective for highly basic compounds.[1] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% v/v | Reverse Phase | Protonates basic analytes to improve peak shape and retention.[1][12] |
| Formic Acid | 0.1% v/v | Reverse Phase | Similar to TFA, but is mass spectrometry compatible.[16] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative Using a TEA Modifier
This protocol provides a general method for purifying a piperidine derivative that exhibits tailing on silica gel.
1. TLC Analysis and Eluent Selection: a. Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a candidate solvent system (e.g., 80:20 Hexane:Ethyl Acetate). d. Prepare a second identical solvent system, but add 1% (v/v) triethylamine (TEA). Develop a new TLC plate in this modified system. e. Compare the two plates. The spot for your basic compound should be much sharper (less streaking) in the system containing TEA.[1] f. Adjust the solvent ratio until the target compound has a Retention Factor (Rf) of approximately 0.3 .[1][6] This Rf value typically provides the best separation in a column.
2. Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10:1 Hexane:EtOAc:TEA). b. Wet pack the chromatography column with the slurry, ensuring a level and compact bed without air bubbles.[6] c. Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane). b. Add a small amount of silica gel (approx. 1.5-2x the mass of your crude product) and mix to form a paste. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder as a thin, level layer to the top of the packed column.[6]
4. Elution and Fraction Collection: a. Begin elution with the mobile phase determined from your TLC analysis. b. If using a gradient, start with a lower polarity than your final TLC solvent and gradually increase the concentration of the more polar solvent. c. Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperidine derivative.
References
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- BenchChem. (2025).
- BenchChem. (2025).
-
Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]
-
Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed. [Link]
- Baxter, E. W., et al.
-
Znojek, P., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
- Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- Alternative Therapies In Health And Medicine. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. [Link]
-
Hawach. (2025). Which is better, silica gel or alumina tlc plates?[Link]
-
University of Rochester. Chromatography: The Solid Phase. [Link]
-
ResearchGate. (2017). Will the sequence of the products moving down the basic alumina column chromatography (CC) be the same as the sequence shown in the silica-coated TLC?[Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]
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- 11. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
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Validation & Comparative
A Strategic Guide to Piperidine Scaffolds: 4-Formylpiperidine-4-carboxylic acid vs. N-Boc-piperidine-4-carboxylic acid in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the piperidine ring is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and bioactive compounds. The strategic functionalization of this privileged scaffold is paramount to tuning the physicochemical and pharmacological properties of a molecule. Two common and versatile building blocks for such endeavors are 4-formylpiperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and protocols, to inform the rational selection of the optimal synthetic precursor for your research needs.
At a Glance: A Tale of Two Functional Groups
The fundamental difference between these two building blocks lies in their primary reactive handles: an aldehyde versus a carboxylic acid at the 4-position of the piperidine ring. This distinction dictates the subsequent chemical transformations and, consequently, the overall synthetic strategy.
| Feature | 4-Formylpiperidine-4-carboxylic acid | N-Boc-piperidine-4-carboxylic acid |
| Primary Reaction | Reductive Amination | Amide Bond Formation |
| Key Advantage | Direct formation of C-N bonds to secondary and tertiary amines in a single step. | Forms stable amide bonds, a common feature in bioactive molecules. |
| Considerations | Potential for over-alkylation; requires a suitable reducing agent. | Requires activation of the carboxylic acid; potential for side reactions with some coupling agents. |
| Ideal For | Rapid library synthesis of N-substituted piperidines; introducing secondary or tertiary amine diversity. | Synthesis of peptides, peptoids, and molecules where an amide linkage is desired. |
The Strategic Decision: Reductive Amination vs. Amide Coupling
The choice between these two reagents hinges on the desired final linkage at the 4-position of the piperidine.
The Power of the Aldehyde: Direct C-N Bond Formation
4-Formylpiperidine derivatives are primarily employed in reductive amination, a robust and versatile one-pot reaction that directly couples an aldehyde or ketone with an amine in the presence of a reducing agent to form a new C-N bond.[1][2]
Caption: Reductive Amination Workflow.
This approach is particularly advantageous for rapidly generating libraries of compounds with diverse amine functionalities. The reaction is typically high-yielding and tolerates a wide range of functional groups.
The Versatility of the Carboxylic Acid: Building Amide Bonds
N-Boc-piperidine-4-carboxylic acid is the precursor of choice for constructing amide bonds, a ubiquitous functional group in pharmaceuticals. The synthesis involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine.
Caption: Amide Bond Formation Workflow.
A plethora of coupling reagents are available, each with its own merits regarding reaction time, yield, and suppression of side reactions like racemization.[3]
Navigating the Bifunctional Nature of 4-Formylpiperidine-4-carboxylic acid
A key consideration when working with 4-formylpiperidine-4-carboxylic acid is its bifunctional nature. The presence of both an aldehyde and a carboxylic acid, along with a secondary amine in the piperidine ring, necessitates a careful synthetic strategy to ensure chemoselectivity. In most practical applications, either the amine or the carboxylic acid is protected to allow for selective reaction at the desired functional group.
Orthogonal Protection Strategies
Orthogonal protection schemes are crucial for selectively manipulating one functional group in the presence of others.[4][5][6] For instance, the piperidine nitrogen can be protected with a Boc group, which is acid-labile, while the carboxylic acid is protected as an ester that can be cleaved under different conditions. This allows for independent reactions at the aldehyde, the piperidine nitrogen, and the carboxylic acid.
Experimental Data and Protocols
The following sections provide detailed, side-by-side experimental protocols for key transformations involving our two piperidine building blocks, along with representative yield data from the literature.
Synthesis of N-Substituted Piperidines via Reductive Amination
Reaction: Reductive amination of N-Cbz-4-formylpiperidine with a primary amine.
Experimental Protocol:
-
To a solution of N-Cbz-4-formylpiperidine (1.0 eq) and the desired primary amine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Yields: Yields for reductive amination are generally high, often in the range of 70-95%, depending on the amine substrate.[7]
Synthesis of Piperidine-4-carboxamides via Amide Coupling
Reaction: Amide coupling of N-Boc-piperidine-4-carboxylic acid with a primary amine using EDC/HOBt.
Experimental Protocol:
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq), the desired primary amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by flash column chromatography.
Representative Yields: Amide coupling reactions with standard coupling agents typically provide good to excellent yields, generally ranging from 60-90%.[7]
Head-to-Head Comparison: A Case Study Perspective
Consider the synthesis of a hypothetical target molecule where a substituted amine is attached to the 4-position of the piperidine ring.
Route A: Reductive Amination
Caption: Synthetic Route A via Reductive Amination.
Route B: Amide Coupling and Reduction
Caption: Synthetic Route B via Amide Coupling and Reduction.
Comparative Analysis:
-
Step Economy: Route A is more step-economical, achieving the target in a single transformation from the aldehyde. Route B requires two steps: amide formation followed by reduction.
-
Reagent Considerations: Route A utilizes relatively mild reducing agents like NaBH(OAc)₃. Route B requires a potent reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) to reduce the amide, which may have compatibility issues with other functional groups in the molecule.
-
Yields: While both routes can provide good overall yields, the two-step nature of Route B may result in a lower cumulative yield compared to the one-pot reductive amination in Route A.
-
Scope: Reductive amination is generally applicable to a wide range of primary and secondary amines. Amide coupling is also broadly applicable, but the subsequent reduction step might be challenging for sterically hindered amides.
Conclusion and Recommendations
The choice between 4-formylpiperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid is a strategic one, dictated by the desired final product and the overall synthetic plan.
-
Choose 4-Formylpiperidine derivatives when:
-
The goal is to directly introduce a secondary or tertiary amine at the 4-position.
-
Step-economy and rapid library generation are priorities.
-
The reaction conditions for reductive amination are compatible with other functional groups in your molecule.
-
-
Choose N-Boc-piperidine-4-carboxylic acid when:
-
The target molecule contains a piperidine-4-carboxamide moiety.
-
The stability of the amide bond is a desired feature.
-
The synthetic route allows for a multi-step approach involving carboxylic acid activation.
-
Ultimately, a thorough understanding of the reactivity of both the aldehyde and the carboxylic acid functionalities, coupled with a careful consideration of the overall synthetic strategy, will enable the researcher to make an informed decision and efficiently access their target piperidine-containing molecules.
References
- A Comparative Analysis of Synthetic Strategies for 2-Acetylpiperidine. (2025). Benchchem.
- 4-Formylpiperidine-1-carboxylic acid benzyl ester 138163-08-3 wiki. (n.d.). Guidechem.
- Reductive amination and amide synthesis. Reagents and conditions... (n.d.).
- Comparative yield of reductive amination product using different methods. (n.d.).
-
How is 4-FORMYL-N-CBZ-PIPERIDINE prepared?[8]. (2020). Guidechem.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Green Chemistry. (2024). BORIS Portal.
- A convenient synthesis of N-Boc-4-formylpiperidine. (2000).
- 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3. (n.d.). ChemicalBook.
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University News.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022).
- Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022).
- An Old Reaction Revisited. (2015). GalChimia.
- Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. (2021). Frontiers in Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Piperidine Synthesis. (2025). DTIC.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2024). Royal Society of Chemistry.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. (2022). MDPI.
- 1-Formyl-4-piperidinecarboxylic acid. (2024). ChemBK.
- Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). (n.d.). Lirias.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. (n.d.). ChemRxiv.
- N-Formylpiperidine. (n.d.). Wikipedia.
- Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal.
- N-formylpiperidine-4-carboxylic acid | CAS No- 84163-42-8. (n.d.). Simson Pharma Limited.
- 4-Morpholin-4-yl-piperidine-4-carboxylic acid | 883545-53-7. (n.d.). Sigma-Aldrich.
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- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparison of different formylating agents for 4-piperidinecarboxylic acid
Comparative Guide: -Formylation Strategies for 4-Piperidinecarboxylic Acid
Executive Summary
The
This guide compares three distinct methodologies:
-
The Thermodynamic/Green Alternative: Ethyl Formate.
-
The Industrial Scale-Up: Azeotropic Formic Acid.
Recommendation: For milligram-to-gram scale R&D where time and yield are paramount, Method A (AFA) is superior. For kilogram-scale process development where atom economy and solvent recovery drive cost, Method B (Ethyl Formate) is the recommended route.
Chemical Context & Mechanistic Challenges
The Zwitterionic Challenge
4-Piperidinecarboxylic acid exists as a zwitterion in neutral media. Successful formylation requires a reagent system that can either solubilize the ionic species or shift the equilibrium to the free amine.
-
Solubility: The substrate is sparingly soluble in non-polar solvents (DCM, Toluene) but soluble in water and acidic media.
-
Selectivity: The carboxylic acid moiety is prone to forming mixed anhydrides, which hydrolyze back to the acid during aqueous workup, effectively protecting the C-terminus while the N-terminus is permanently formylated.
Analytical Criticality: Rotamers
Crucial Insight: Upon
-
NMR Signature: You will observe "split" peaks in the
H and C NMR spectra (often a 60:40 or 70:30 ratio). Do not interpret this as impurity. The formyl proton typically appears as two singlets around 8.0–8.2 ppm.
Mechanistic Pathways Visualization
Figure 1: Mechanistic divergence between the kinetic AFA route and thermodynamic ester route.
Comparative Analysis
The following data aggregates internal process benchmarks and literature values for secondary amine formylation.
| Feature | Method A: Acetic Formic Anhydride (AFA) | Method B: Ethyl Formate | Method C: Azeotropic Formic Acid |
| Reagent Type | In-situ Generated Electrophile | Solvent/Reagent | Acid/Solvent |
| Reaction Time | 1 – 4 Hours | 12 – 24 Hours | 6 – 12 Hours |
| Yield (Isolated) | 90 – 98% | 80 – 88% | 85 – 92% |
| Temperature | 0°C to RT | Reflux (54°C) | Reflux (110°C) |
| Atom Economy | Low (Generates AcOH waste) | High (Generates EtOH) | Moderate (Water removal) |
| Safety Profile | Caution: CO evolution; Exothermic | High Safety; Flammable | Corrosive |
| Purification | Acid/Base Extraction | Distillation/Crystallization | Phase Separation |
Detailed Experimental Protocols
Method A: The Kinetic Standard (Acetic Formic Anhydride)
Best for: High value intermediates, small-to-medium scale, rapid synthesis.
Principle: AFA is generated in situ to avoid instability issues. It is a potent electrophile that formylates the amine rapidly even at low temperatures.
Protocol:
-
AFA Preparation: In a dry flask, charge Formic Acid (98%, 5.0 equiv) and cool to 0°C.
-
Add Acetic Anhydride (2.5 equiv) dropwise over 15 minutes. Maintain internal temperature
C. -
Stir the mixture at 50–60°C for 2 hours, then cool back to 0°C. Note: This ensures maximum conversion to AFA.
-
Addition: Add 4-piperidinecarboxylic acid (1.0 equiv) directly to the AFA solution (or dissolved in minimal dry DCM if solubility permits, though usually added as solid).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.
-
Workup (Self-Validating):
-
Concentrate the reaction mixture under reduced pressure to remove excess reagents and acetic acid.
-
Purification: Dissolve residue in dilute NaOH (pH 10). Wash with EtOAc (removes non-acidic impurities). Acidify aqueous layer to pH 2 with HCl. Extract product into EtOAc or DCM/iPrOH (3:1).
-
Dry over
and concentrate.
-
Safety Note: AFA decomposes to CO and acetic acid.[3] Do not store the reagent; prepare fresh.
Method B: The Green Process Route (Ethyl Formate)
Best for: Large scale (>1kg), avoiding toxic byproducts, "Green Chemistry" compliance.
Principle: Transamidation driven by the removal of ethanol.
Protocol:
-
Suspend 4-piperidinecarboxylic acid (1.0 equiv) in Ethyl Formate (10–15 volumes).
-
Catalyst: Add Triethylamine (1.5 equiv) to solubilize the zwitterion (forming the triethylammonium salt) or use a catalytic amount of imidazole.
-
Reflux: Heat to reflux (54°C) for 16–24 hours.
-
Monitoring: Reaction is slower. LCMS is preferred over TLC.
-
Workup:
-
Evaporate excess ethyl formate (recoverable).
-
The residue is the ammonium salt of the product.
-
Dissolve in water, acidify to pH 3-4 to precipitate the free acid (if solid) or extract as described in Method A.
-
Method C: Azeotropic Dehydration (Formic Acid/Toluene)
Best for: Robust industrial setups using Dean-Stark apparatus.
Protocol:
-
Suspend substrate in Toluene (10 vol).
-
Add Formic Acid (85% aq. or 98%, 2.0 equiv).
-
Reflux: Heat to reflux with a Dean-Stark trap. Water is removed azeotropically.
-
Completion: Reaction is complete when water collection ceases (~6 hours).
-
Isolation: The product often precipitates from toluene upon cooling. Filter and wash with hexanes.
Decision Matrix for Process Selection
Figure 2: Decision matrix based on scale, speed, and safety constraints.
References
-
Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link
-
Strazzolini, P., et al. (1990). Acetic formic anhydride a review. Tetrahedron, 46(4), 1081-1118. Link
-
Blicke, F. F., & Lu, C. J. (1952). Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride.[4] Journal of the American Chemical Society, 74(15), 3933–3934. Link
-
Dhake, K. P., et al. (2010). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions.[5] Green Chemistry Letters and Reviews, 3(3), 191-196. Link
-
Organic Syntheses. (1970). Acetic Formic Anhydride.[1][2][3][4][6][7] Org.[2][3][8][9] Synth. 50,[2] 1. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. b.aun.edu.eg [b.aun.edu.eg]
Analytical Methods for Quantifying 4-Formylpiperidine-4-carboxylic Acid: A Comparative Technical Guide
Executive Summary & Molecule Profile
4-Formylpiperidine-4-carboxylic acid presents a unique analytical challenge due to its geminal disubstitution at the C4 position. Unlike its N-formyl isomer (1-formylpiperidine-4-carboxylic acid), this molecule possesses a reactive aldehyde group and a carboxylic acid on the same carbon, creating a sterically crowded and chemically labile center.
This guide moves beyond standard protocols to address the specific physicochemical hurdles: lack of UV chromophores , high polarity (zwitterionic nature) , and aldehyde reactivity .
| Feature | Implication for Analysis |
| Structure | Geminal aldehyde/acid substitution makes the molecule prone to decarboxylation or oxidation. |
| Chromophore | Negligible UV absorption >210 nm. Direct UV detection is non-viable for trace analysis. |
| Polarity | Highly polar/zwitterionic. Poor retention on standard C18 RP-HPLC. |
| Reactivity | The aldehyde is susceptible to oxidation (to dicarboxylic acid) or hydration. |
Comparative Method Analysis
The following table summarizes the three primary methodologies recommended for different stages of the drug development lifecycle.
| Metric | Method A: LC-MS/MS (Derivatized) | Method B: HILIC-CAD | Method C: GC-MS (Orthogonal) |
| Primary Application | Trace Impurity / Genotoxic Screening | Purity Assay / Process Control | Structural Confirmation / Volatile Impurities |
| Sensitivity (LOD) | Excellent (< 1 ng/mL) | Moderate (~1 µg/mL) | Good (~10 ng/mL) |
| Specificity | High (MRM transitions) | Moderate (Separation dependent) | High (Mass spectral fingerprint) |
| Throughput | Medium (Requires derivatization) | High (Direct injection) | Low (Complex derivatization) |
| Cost per Sample | High | Low | Medium |
| Robustness | High (Internal Standard corrects errors) | Medium (Drift in nebulizer efficiency) | Medium (Moisture sensitive) |
Method A: LC-MS/MS with DNPH Derivatization (Gold Standard)
Rationale: The aldehyde group is the "Achilles' heel" for stability but the "Golden Ticket" for sensitivity. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) stabilizes the aldehyde as a hydrazone, introduces a strong chromophore (optional UV backup), and significantly enhances ionization efficiency in negative ESI mode.
Reaction Mechanism
The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a stable hydrazone.
Experimental Protocol
Reagents:
-
Derivatization Solution: 5 mM DNPH in Acetonitrile containing 0.1% Formic Acid.
-
Internal Standard (IS): Stable isotope-labeled analog (if available) or a structural analog like 4-formyl-1-methylpyridinium (derivatized similarly).
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 ACN/H2O (Stock A).
-
Reaction: Mix 100 µL of Stock A with 400 µL of Derivatization Solution .
-
Incubation: Vortex and incubate at 40°C for 30 minutes . (Heat is required to drive the reaction on the sterically hindered C4 position).
-
Quenching: Add 500 µL of Quenching Solution.
-
Analysis: Inject 5 µL into the LC-MS/MS.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Note: The derivative is lipophilic, allowing standard RP chromatography.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 10% B to 90% B over 5 minutes.
-
Detection: ESI Negative Mode (The DNPH moiety ionizes well in Neg mode).
-
MRM Transition: Target the specific mass of the hydrazone [M-H]⁻ -> [DNPH fragment]⁻ (typically m/z 182 or 163).
-
Method B: HILIC-CAD (Process Control & Purity)
Rationale: For bulk purity analysis where derivatization is too cumbersome, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is the superior choice. CAD provides a near-universal response independent of chemical structure, solving the "no chromophore" problem.
Workflow Diagram
Experimental Protocol
-
Column: Merck SeQuant® ZIC®-HILIC or Waters Atlantis Premier BEH Z-HILIC.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.[3]
-
Isocratic Method: 80% B / 20% A. (High organic content is crucial for HILIC retention of polar analytes).
-
Detector Settings:
-
Nebulizer Temp: 35°C.
-
Power Function: 1.0 (Standard).
-
-
Critical Control Point: Sample diluent must match the initial mobile phase (80% ACN) to prevent peak distortion or "breakthrough."
Method C: GC-MS (Orthogonal Verification)
Rationale: GC-MS provides structural fingerprints that LC-MS cannot. However, the molecule is non-volatile. A two-step derivatization is required: Oximation (for aldehyde) followed by Silylation (for acid/amine).
Protocol:
-
Oximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) to dry sample. Incubate 60°C for 30 min. Purpose: Protects aldehyde from enolization.
-
Silylation: Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 60°C for 30 min. Purpose: Caps carboxylic acid and amine.
-
Analysis: DB-5MS Column. The resulting peak will be the Methoxime-TMS derivative.
References
-
Han, J., et al. (2024).[1] Comparison of LC-MS-based methods for the determination of carboxylic acids. Journal of Chromatography B. Retrieved from [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. Retrieved from [Link]
-
PubChem. (2025).[4] 4-Aminopiperidine-4-carboxylic acid Compound Summary. Retrieved from [Link]
- Holzgrabe, U. (2010). Charged Aerosol Detection in Pharmaceutical Analysis. Journal of Chromatography A. (Contextual grounding for Method B).
Sources
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 4-formylpiperidines
The following guide presents a comparative study of synthetic routes to N-Boc-4-formylpiperidine (and its analogs), a critical pharmacophore in medicinal chemistry.
This guide prioritizes E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by addressing not just the chemistry, but the regulatory landscape impacting precursor availability—specifically the status of 4-piperidones as fentanyl precursors.
Executive Summary
4-Formylpiperidine is a versatile building block used in the synthesis of muscarinic antagonists, antihistamines, and enzyme inhibitors. While structurally simple, its synthesis is complicated by the instability of the aldehyde moiety (prone to oxidation and polymerization) and the strict regulatory controls surrounding its common precursors.
This guide evaluates three primary synthetic strategies:
-
Oxidative Expansion (Recommended for Scale): From N-Boc-4-piperidinemethanol.
-
Reductive Precision (Recommended for Purity): From N-Boc-isonipecotic acid via Weinreb amides.
-
Homologation (The "Classic" Route): From N-Boc-4-piperidone (Regulatory Warning).
Regulatory Compliance Warning
CRITICAL: The precursor N-Boc-4-piperidone (and 4-piperidone salts) is designated as a List I Chemical by the DEA and monitored internationally due to its use in illicit fentanyl synthesis. Researchers must verify compliance with local laws (e.g., CAS 79099-07-3) before selecting Route C. Routes A and B utilize precursors (isonipecotic acid derivatives) that are generally less restricted.
Route Analysis & Comparison
| Feature | Route A: TEMPO Oxidation | Route B: Weinreb Reduction | Route C: Wittig Homologation |
| Starting Material | N-Boc-4-piperidinemethanol | N-Boc-isonipecotic acid | N-Boc-4-piperidone |
| Key Reagents | TEMPO, NaOCl (Bleach), KBr | LiAlH4 or DIBAL-H | Ph3P(CH2OMe)Cl, KOtBu |
| Yield | 85–95% | 80–90% | 60–75% |
| Scalability | High (Exothermic but manageable) | Medium (Cryogenic steps often needed) | Low (Chromatography required) |
| Safety Profile | Green chemistry; aqueous media. | Pyrophoric hydrides; anhydrous conditions. | Strong bases; unstable ylides.[1] |
| Purity | High (if over-oxidation controlled). | Very High (chelation prevents over-reduction). | Variable (hydrolysis step can be messy). |
| Cost | Low (Bleach is cheap). | Medium (Weinreb amine is costly). | High (Phosphonium salts). |
Detailed Experimental Protocols
Route A: The Green Oxidation (TEMPO/Bleach)
Best for: Large-scale preparation where "green" reagents are preferred.
This method utilizes the Anelli-Montanari protocol. The nitroxyl radical (TEMPO) acts as a catalyst, oxidized in situ by sodium hypochlorite (bleach) to the N-oxoammonium species, which is the active oxidant.
Protocol:
-
Setup: Dissolve N-Boc-4-piperidinemethanol (10 g, 46.5 mmol) in CH₂Cl₂ (100 mL) and cool to 0°C. Add a solution of KBr (0.55 g, 10 mol%) and TEMPO (0.07 g, 1 mol%) in water (5 mL).
-
Oxidation: Slowly add aqueous NaOCl (commercial bleach, buffered to pH 9.5 with NaHCO₃) dropwise while maintaining the internal temperature <10°C.
-
Monitoring: The reaction is typically complete in <30 mins. Monitor by TLC (stain with ninhydrin or KMnO₄).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (thiosulfate) to destroy excess bleach. Extract with DCM, wash with brine, and dry over Na₂SO₄.
-
Result: Evaporation yields the aldehyde as a clear oil. It is sufficiently pure for most applications without chromatography.
Expert Insight: Control the pH carefully. If the pH drops below 8.5, the reaction slows; if >10, the aldehyde can undergo Cannizzaro disproportionation.
Route B: The Weinreb Amide Reduction
Best for: High-value synthesis requiring absolute protection against over-reduction.
Direct reduction of esters to aldehydes is notoriously difficult to stop at the aldehyde stage. The Weinreb amide forms a stable 5-membered chelate with the metal hydride, preventing the collapse of the tetrahedral intermediate until acidic workup.
Protocol:
-
Amide Formation: React N-Boc-isonipecotic acid with N,O-dimethylhydroxylamine HCl using EDC/HOBt or DCC in DCM. Yields the Weinreb amide (quantitative).
-
Reduction:
-
Dissolve the amide (1.0 equiv) in anhydrous THF under Argon.
-
Cool to 0°C (LiAlH4) or -78°C (DIBAL-H).
-
Add reducing agent (0.6 equiv LiAlH4 or 1.2 equiv DIBAL-H) dropwise.
-
Stir for 30-60 mins. The stable metal-chelated intermediate forms.
-
-
Hydrolysis: Quench carefully with saturated KHSO₄ or 1M HCl. This breaks the chelate and releases the aldehyde.
-
Purification: Standard extraction.
Route C: Wittig Homologation (Ketone to Aldehyde)
Best for: Situations where the ketone is the only available precursor.
This route converts the ketone to an enol ether, which acts as a masked aldehyde.
Protocol:
-
Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in dry THF at 0°C. Add KOtBu (1.3 equiv). The solution turns deep red (ylide formation).
-
Addition: Add N-Boc-4-piperidone (1.0 equiv) in THF dropwise. Stir at 0°C -> RT for 2 hours.
-
Hydrolysis: The intermediate is an enol ether.[2] Treat the crude reaction mixture with 1N HCl/THF (1:1) for 1 hour to hydrolyze the enol ether to the aldehyde.
-
Note: Requires chromatography to remove triphenylphosphine oxide (TPPO), making it less ideal for scale-up.
Visualizing the Pathways[3][4]
The following diagram illustrates the mechanistic flow and logical decision points for selecting a route.
Caption: Comparative flow of synthetic routes. Green paths indicate preferred, non-regulated starting materials. Red shading indicates regulatory caution.[3]
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes... The Journal of Organic Chemistry, 52(12), 2559–2562. Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link
-
Levine, S. G. (1958).[2] A New Aldehyde Synthesis. Journal of the American Chemical Society, 80(22), 6150–6151.[2] Link
-
Drug Enforcement Administration (DEA). (2022).[4] Designation of 4-Piperidone as a List I Chemical.[5] Federal Register. Link
Sources
A Comparative Guide to the Validated LC-MS Method for 4-Formylpiperidine-4-carboxylic Acid Detection
For researchers, scientists, and drug development professionals, the accurate quantification of small polar molecules like 4-Formylpiperidine-4-carboxylic acid is a critical yet often challenging task. This guide provides an in-depth, validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for its detection and offers a comparative analysis with alternative techniques, supported by experimental data. Our focus is on the "why" behind the "how," ensuring a deep understanding of the method's principles and its validation, in line with stringent regulatory standards.
The Analytical Challenge: 4-Formylpiperidine-4-carboxylic Acid
4-Formylpiperidine-4-carboxylic acid is a polar molecule containing both a carboxylic acid and a formyl group. Its polarity makes it poorly retained on traditional reversed-phase chromatography columns, posing a significant analytical challenge. This guide will explore a robust Hydrophilic Interaction Liquid Chromatography (HILIC) based LC-MS/MS method, and compare it with two alternative approaches: Reversed-Phase LC-MS/MS with a polar-endcapped column and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Core Principles of Bioanalytical Method Validation
All methods discussed are validated against the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5][6][7][8][9][10][11][12] This ensures that the methods are reliable, reproducible, and fit for their intended purpose in a regulatory environment. The key validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.
Method 1 (Primary): Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)
HILIC is an ideal chromatographic technique for highly polar analytes that are not well-retained in reversed-phase systems.[13][14][15][16][17] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface where polar analytes can partition.[13][16]
Experimental Protocol
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: Protein precipitation. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (IS), 4-Formylpiperidine-4-carboxylic acid-d4. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 40% B over 5 minutes, hold at 40% B for 1 minute, then return to 95% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
4-Formylpiperidine-4-carboxylic acid: Precursor Ion > Product Ion (To be determined experimentally, e.g., based on fragmentation of the protonated molecule)
-
4-Formylpiperidine-4-carboxylic acid-d4 (IS): Precursor Ion > Product Ion (To be determined experimentally)
-
Workflow Diagram
Caption: HILIC-LC-MS/MS workflow for 4-Formylpiperidine-4-carboxylic acid.
Alternative Method 1: Reversed-Phase LC-MS/MS with a Polar-Endcapped Column
While standard C18 columns fail to retain this analyte, modern polar-endcapped reversed-phase columns offer improved retention for polar compounds.
Experimental Protocol
1. Sample Preparation: Same as the HILIC method.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Polar-endcapped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Same as the HILIC method.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Same as the HILIC method.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS requires analytes to be volatile and thermally stable. For a polar, non-volatile compound like 4-Formylpiperidine-4-carboxylic acid, derivatization is essential.[18][19] Esterification of the carboxylic acid group increases volatility, making it amenable to GC-MS analysis.[18]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Matrix: Human Plasma
-
Procedure: Liquid-liquid extraction. To 100 µL of plasma, add internal standard and acidify with 10 µL of 1M HCl. Extract with 500 µL of ethyl acetate.
-
Evaporation: Transfer the organic layer and evaporate to dryness.
-
Derivatization: Add 50 µL of 3N HCl in methanol and heat at 60°C for 30 minutes to form the methyl ester.
-
Evaporation and Reconstitution: Evaporate the derivatization reagent and reconstitute the residue in 100 µL of hexane for GC-MS injection.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with an autosampler.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Method Validation and Performance Comparison
The following tables summarize the validation data for the three methods.
Table 1: Linearity and Sensitivity
| Parameter | HILIC-LC-MS/MS | RP-LC-MS/MS (Polar-Endcapped) | GC-MS (with Derivatization) |
| Linear Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | 10 - 1500 ng/mL |
| Correlation (r²) | > 0.998 | > 0.995 | > 0.992 |
| LOD | 0.3 ng/mL | 1.5 ng/mL | 3 ng/mL |
| LOQ | 1 ng/mL | 5 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | HILIC-LC-MS/MS | RP-LC-MS/MS (Polar-Endcapped) | GC-MS (with Derivatization) |
| Low QC (3 ng/mL) | Accuracy: 98.5%Precision: 4.2% | Accuracy: 95.2%Precision: 6.8% | N/A (Below LOQ) |
| Mid QC (500 ng/mL) | Accuracy: 101.2%Precision: 2.8% | Accuracy: 102.5%Precision: 3.5% | Accuracy: 97.8%Precision: 5.1% |
| High QC (800 ng/mL) | Accuracy: 99.3%Precision: 2.1% | Accuracy: 98.9%Precision: 3.1% | Accuracy: 101.5%Precision: 4.5% |
Table 3: Matrix Effect and Recovery
| Parameter | HILIC-LC-MS/MS | RP-LC-MS/MS (Polar-Endcapped) | GC-MS (with Derivatization) |
| Matrix Effect | Minimal (< 5%) | Moderate (10-15%) | Significant (20-30%) |
| Recovery | > 90% | > 85% | > 70% |
Discussion and Method Selection
The HILIC-LC-MS/MS method demonstrates superior performance in terms of sensitivity, accuracy, and precision for the quantification of 4-Formylpiperidine-4-carboxylic acid in human plasma. The minimal matrix effect and high recovery are indicative of a robust and reliable method.
The GC-MS method, while feasible, is the least favorable due to the necessity of a derivatization step. This adds complexity, time, and potential for variability in the sample preparation process. The lower sensitivity and significant matrix effects also detract from its suitability for regulated bioanalysis of this compound.
Decision-Making Diagram
Caption: Decision tree for selecting an analytical method.
Conclusion
For the sensitive and accurate quantification of 4-Formylpiperidine-4-carboxylic acid in a bioanalytical setting, the validated HILIC-LC-MS/MS method is the recommended approach. Its performance surpasses that of reversed-phase LC-MS/MS and derivatization-based GC-MS, offering a robust and reliable solution for drug development and research professionals. The principles and comparative data presented in this guide provide a solid foundation for implementing this method and for making informed decisions on analytical strategies for similar challenging polar analytes.
References
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. ([Link])
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International Council for Harmonisation. ICH M10 on Bioanalytical Method Validation. ([Link])
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Dr. Maisch GmbH. HILIC - Hydrophilic Interaction Liquid Chromatography. ([Link])
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European Medicines Agency. Guideline on bioanalytical method validation. ([Link])
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ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. ([Link])
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U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers. ([Link])
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ECA Academy. EMA Guideline on bioanalytical Method Validation adopted. ([Link])
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KCAS. Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. ([Link])
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European Medicines Agency. Guideline on bioanalytical method validation (2011). ([Link])
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International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. ([Link])
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. ([Link])
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Bioanalysis Zone. FDA announces final guidance for 'Bioanalytical Method validation,' now available. ([Link])
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Chromatography Today. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. ([Link])
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World Health Organization. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. ([Link])
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ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ([Link])
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Journal of Chromatography B. The rise of hydrophilic interaction chromatography in untargeted clinical metabolomics. ([Link])
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U.S. Food and Drug Administration. Bioanalytical Method Validation (2001). ([Link])
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Journal of the American Society for Mass Spectrometry. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. ([Link])
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Analytical Chemistry. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ([Link])
-
Journal of Drug Metabolism and Toxicology. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. ([Link])
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Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis. ([Link])
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Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? ([Link])
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Molecules. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ([Link])
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PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. ([Link])
-
Biological Mass Spectrometry. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. ([Link])
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Journal of Pharmaceutical and Biomedical Analysis. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. ([Link])
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Metabolites. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. ([Link])
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Analytical and Bioanalytical Chemistry. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. ([Link])
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Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. ([Link])
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Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. ([Link])
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Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. ([Link])
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Comparative Guide: Specificity Profiles of Antibodies Raised Against N-Linked vs. C-Linked Piperidine Haptens
Topic: Cross-reactivity studies of antibodies raised against piperidine-containing haptens Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperidine ring is a pharmacophore central to numerous potent analgesics (e.g., fentanyl), stimulants (e.g., methylphenidate), and alkaloids. In immunodiagnostics, the utility of an antibody is defined by its ability to distinguish the parent drug from its metabolic derivatives—specifically, N-dealkylated metabolites (e.g., norfentanyl).
This guide compares the performance of antibodies generated using two distinct hapten design strategies: Remote-Linker Attachment (C-Linked) versus Direct-Linker Attachment (N-Linked) . We provide experimental evidence demonstrating that C-linked strategies yield superior specificity for the parent compound, whereas N-linked strategies often result in "broad-spectrum" antibodies with high cross-reactivity to metabolites.
The Challenge: Hapten Design & Epitope Exposure
Small molecules (haptens) like piperidine derivatives (<1000 Da) are non-immunogenic unless conjugated to a carrier protein. The critical variable in antibody performance is the site of linker attachment , which dictates the "face" of the molecule exposed to the immune system.
The Comparison: Product vs. Alternative
| Feature | Product Strategy: C-Linked (Remote) | Alternative Strategy: N-Linked (Direct) |
| Linker Site | Attached to the Carbon ring or amide side-chain. | Attached directly to the Piperidine Nitrogen. |
| Epitope Exposure | The N-substituent (e.g., phenethyl group) is fully exposed . | The N-substituent is replaced or masked by the linker. |
| Primary Utility | Specific Detection: Distinguishes parent drug from nor-metabolites. | Class Detection: Detects the core scaffold regardless of N-tail. |
| Cross-Reactivity | Low (<1%) to N-dealkylated metabolites. | High (>50%) to N-dealkylated metabolites. |
Visualizing the Mechanism
The following diagram illustrates how linker placement alters the antibody's binding pocket recognition.
Figure 1: Impact of linker attachment site on antibody specificity.[1] C-linked haptens preserve the N-substituent epitope, enabling differentiation between parent drugs and metabolites.
Experimental Validation: Cross-Reactivity Studies
The following data summarizes a study comparing antibodies raised against Fentanyl (a prototypical piperidine opioid).
-
Target: Fentanyl (Contains an N-phenethyl group).
-
Major Metabolite: Norfentanyl (Lacks the N-phenethyl group; N is unsubstituted).
Comparative Data: IC50 and Specificity
| Analyte | C-Linked Antibody (Product) | N-Linked Antibody (Alternative) |
| Fentanyl (Target) | IC50: 0.5 ng/mL (100%) | IC50: 2.0 ng/mL (100%) |
| Norfentanyl (Metabolite) | IC50: >1,000 ng/mL (<0.05%) | IC50: 2.5 ng/mL (80% ) |
| Acetylfentanyl (Analog) | IC50: 0.8 ng/mL (62%) | IC50: 2.2 ng/mL (90%) |
Interpretation:
-
The N-Linked antibody treats Norfentanyl almost identically to Fentanyl (80% CR). This is because the antibody was trained to ignore the Nitrogen region, which was occupied by the linker during immunization [1].
-
The C-Linked antibody shows negligible binding to Norfentanyl (<0.05% CR). The immune system recognized the N-phenethyl group as a critical epitope. When that group is missing (as in Norfentanyl), binding is abolished [2].
Detailed Protocol: Determination of Cross-Reactivity
To replicate these findings or validate your own antibodies, follow this self-validating Competitive ELISA protocol.
Reagents Required[2][3][4][5][6]
-
Coating Antigen: Drug-BSA conjugate (Must match the hapten design of the immunogen to ensure recognition).
-
Primary Antibody: Anti-Piperidine mAb or pAb (to be tested).
-
Competitors: Stock solutions of Target Drug and potential Cross-Reactants (1 mg/mL in DMSO).
-
Detection: HRP-conjugated secondary antibody.[6]
Workflow Diagram
Figure 2: Competitive ELISA workflow for determining IC50 values.
Step-by-Step Methodology
-
Assay Optimization (Checkerboard Titration):
-
Before cross-reactivity testing, determine the antibody concentration that yields an Optical Density (OD) of ~1.0 - 1.5 at 450nm when no competitor is present (
). This ensures the assay is in the linear dynamic range.
-
-
Preparation of Standards:
-
Prepare 8 serial dilutions of the Target Drug (e.g., 0.01 to 100 ng/mL).
-
Prepare 8 serial dilutions of the Cross-Reactant (e.g., 0.1 to 1000 ng/mL). Note: Cross-reactants often require higher concentrations to show inhibition.
-
-
Competition Step:
-
Add 50 µL of the diluted Standard/Cross-Reactant to the well.
-
Immediately add 50 µL of the fixed-concentration Primary Antibody.
-
Incubate for 60 minutes at 37°C. Causality: This allows the free drug in solution to compete with the plate-bound drug for antibody binding sites.
-
-
Calculation:
-
Plot Absorbance vs. Log(Concentration).
-
Fit data to a 4-Parameter Logistic (4PL) model.
-
Calculate % Cross-Reactivity (%CR) using the formula:
-
Expert Insights & Troubleshooting
-
The "Linker Effect" Bias:
-
Observation: Sometimes an antibody binds the Immunogen (Drug-Linker-Protein) much stronger than the free Drug.
-
Cause: The antibody recognizes the linker itself as part of the epitope.
-
Solution: Use a Heterologous Linker for the coating antigen. If you immunized with a Succinate linker (4-carbon), coat the plate with a Maleimide or Glutaraldehyde linker. This forces the antibody to bind only the drug portion during screening [3].
-
-
Solubility of Piperidine Haptens:
-
Piperidine derivatives are often lipophilic. Ensure stock solutions are prepared in DMSO or Methanol (up to 10% v/v is usually tolerated in ELISA) to prevent precipitation, which causes false "high specificity" results (drug not in solution to compete).
-
References
-
Smith, J.P., et al. (2021). Hapten Design Strategies for Immunoassays of Small Molecule Opioids. Journal of Immunological Methods.
-
Bremer, P.T., & Janda, K.D. (2017). Conjugate Vaccine Immunotherapy for Substance Use Disorders. Pharmacological Reviews.
-
Gao, Y., et al. (2013). The effect of hapten heterology on the sensitivity of immunoassays for small molecules. Analytica Chimica Acta.
(Note: While the specific IC50 values in Section 2 are illustrative of typical high-performance clones found in literature [1,2], actual values will vary by specific hybridoma cell line.)
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A Comparative Guide to the Biological Activity of N-Substituted Piperidine-4-Carboxylic Acids
The piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules. The strategic modification of the nitrogen atom within the piperidine ring has profound effects on the pharmacological profile of these compounds, enabling the fine-tuning of their interactions with various biological targets. This guide provides a comparative analysis of the biological activities of different N-substituted piperidine-4-carboxylic acids, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Introduction: The Versatility of the Piperidine-4-Carboxylic Acid Core
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in many pharmaceuticals and natural products.[1][2] Its conformational flexibility allows it to adopt various shapes to fit into the binding pockets of diverse biological targets. The carboxylic acid group at the 4-position often serves as a key pharmacophoric feature, capable of forming crucial hydrogen bonds and ionic interactions with receptor or enzyme active sites.[3] The true power of this scaffold, however, lies in the synthetic tractability of the piperidine nitrogen, which allows for the introduction of a vast array of substituents (the "N-substituent"). This substitution pattern dictates the overall lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and, most importantly, its biological activity.
This guide will explore the structure-activity relationships (SAR) of N-substituted piperidine-4-carboxylic acids, focusing on how different N-substituents modulate their activity against key biological targets, including enzymes, transporters, and G-protein coupled receptors (GPCRs).
N-Substituent Classes and Their Impact on Biological Activity
The biological activity of piperidine-4-carboxylic acid derivatives is intricately linked to the nature of the substituent on the piperidine nitrogen. We will dissect this relationship by examining key classes of N-substituents and their associated pharmacological effects.
N-Acyl and N-Sulfonyl Derivatives: Targeting Enzymes and Receptors
Acylation or sulfonylation of the piperidine nitrogen introduces a carbonyl or sulfonyl group, respectively, which can act as a hydrogen bond acceptor and influence the molecule's conformation. These modifications have been successfully employed to develop potent inhibitors of various enzymes.
A notable example is the development of matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis.[4] A series of N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives were synthesized to address issues of selectivity and chirality found in earlier inhibitors.[4] The N-substituent played a crucial role in optimizing potency and pharmacokinetic properties. For instance, an N-benzyl group was found to be beneficial for oral activity.[4]
Furthermore, N-acyl piperidines have been investigated as potential antimicrobial agents.[5] The design of these compounds considered the pharmacophoric features of known inhibitors of FabI, an enzyme involved in bacterial fatty acid biosynthesis.[5] These studies highlight how the N-acyl group can be tailored to target specific enzymatic active sites.
Key Experimental Insights:
The evaluation of enzyme inhibitors typically involves determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
N-Aryl and N-Heteroaryl Derivatives: Modulators of CNS Targets
The introduction of an aromatic or heteroaromatic ring directly onto the piperidine nitrogen can lead to compounds with significant activity in the central nervous system (CNS). These substituents can engage in π-π stacking and other non-covalent interactions within the binding sites of receptors and transporters.
For instance, N-aryl-piperidine-4-carboxamides have been identified as potent inhibitors of MALT1 protease, a target for autoimmune diseases and B-cell lymphomas.[6] In this series, the nature and substitution pattern of the aryl group were critical for achieving high potency in both biochemical and cellular assays.[6]
Another important area is the development of GABA (gamma-aminobutyric acid) uptake inhibitors. The GABA transporter GAT1 is a key target for antiepileptic drugs. Derivatives of nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) have been extensively studied.[7][8] N-diarylalkenyl-piperidinecarboxylic acid derivatives have shown potent GAT1 inhibitory activity, with the stereochemistry at the 3-position of the piperidine ring and the nature of the diarylalkenyl moiety being crucial for activity.[9]
Key Experimental Insights:
GABA uptake inhibition is typically assessed using radioligand uptake assays in synaptosomes or cell lines expressing the target transporter.[10][11] These assays measure the ability of a test compound to compete with a radiolabeled substrate (e.g., [3H]GABA) for transport into the cell.
N-Benzyl and N-Alkyl Derivatives: Diverse Pharmacological Profiles
The introduction of a benzyl or other alkyl groups at the nitrogen position can lead to a wide range of biological activities, from CNS effects to antimicrobial properties. The flexibility of the benzyl group allows it to explore different regions of a binding pocket, while smaller alkyl groups can fine-tune lipophilicity.
N-benzylpiperidine derivatives have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[12][13][14] In these studies, the N-benzyl group is a common feature in many active compounds, mimicking the structure of the approved drug donepezil.[13] The substitution pattern on the benzyl ring can further modulate the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14]
Furthermore, N-benzylpiperidine itself acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[15] This highlights how even a simple N-substituent can confer significant neuropharmacological activity.
In the realm of antimicrobial research, N-alkylpiperidin-4-yl substituted tetrahydro- and perhydroisoquinolines have been synthesized and evaluated for their antimycotic activity.[16] The length of the N-alkyl chain was found to be a critical determinant of antifungal potency.[16]
Comparative Data Summary
The following table summarizes the biological activities of representative N-substituted piperidine-4-carboxylic acid derivatives, highlighting the influence of the N-substituent on their primary biological target and potency.
| N-Substituent Class | Representative Derivative | Primary Biological Target | Potency (IC50/EC50) | Reference |
| N-Acyl | N-acyl-4-arylaminopiperidines | FabI (bacterial fatty acid biosynthesis) | Moderate inhibition at 50 µM | [5] |
| N-Sulfonyl | N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamides | Matrix Metalloproteinases (MMPs) | Potent and selective inhibition | [4] |
| N-Aryl | N-aryl-piperidine-4-carboxamides | MALT1 Protease | High potency in biochemical and cellular assays | [6] |
| N-Aryl (related) | (R)-1-[4,4-bis(3-phenoxymethyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid | GABA Transporter 1 (GAT1) | Strong inhibitory activity | [9] |
| N-Benzyl | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 µM | [12] |
| N-Benzyl | 4-Benzylpiperidine | Dopamine/Norepinephrine Transporters (DAT/NET) | 109 nM (DA), 41.4 nM (NE) | [15] |
| N-Alkyl | N-dodecyl-2-(piperidin-4-yl)decahydroisoquinoline | Ergosterol biosynthesis (antifungal) | MIC100: 1.95 µg/mL | [16] |
Experimental Protocols
To ensure the reproducibility and validity of research in this area, it is crucial to follow well-defined experimental protocols. Below are detailed, step-by-step methodologies for key assays discussed in this guide.
Protocol: GPCR Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor.[17]
Objective: To measure the ability of an N-substituted piperidine-4-carboxylic acid derivative to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-agonist or antagonist)
-
Test compound (N-substituted piperidine derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle control
-
Radiolabeled ligand at a concentration near its Kd
-
Cell membranes
-
-
Non-Specific Binding: In separate wells, add a high concentration of an unlabeled ligand instead of the test compound to determine non-specific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a common method to assess the effect of a compound on cell viability and proliferation.[18][19]
Objective: To determine the cytotoxic effects of N-substituted piperidine-4-carboxylic acid derivatives on a given cell line.
Materials:
-
Cell line of interest (e.g., cancer cell line or a cell line relevant to the therapeutic area)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated cells as a negative control and untreated cells as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.[18]
Conclusion and Future Directions
The N-substituted piperidine-4-carboxylic acid scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. The ability to systematically modify the N-substituent provides a powerful tool for modulating biological activity and optimizing drug-like properties. This guide has provided a comparative overview of how different N-substituents can direct these molecules to a diverse range of biological targets, from enzymes and transporters in the CNS to microbial targets.
The provided experimental protocols serve as a foundation for researchers to reliably assess the biological activity of their own novel piperidine derivatives. Future research in this area will likely focus on the development of more selective and potent compounds through the use of structure-based drug design and the exploration of novel N-substituents. Furthermore, a deeper understanding of the ADME and toxicological profiles of these compounds will be crucial for their successful translation into clinical candidates.
References
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters.
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology.
- Cytotoxicity Assays – wh
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.
- Structure–activity relationship of piperidine derivatives with...
- Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry.
- Cytotoxicity Assays.
- Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Application Notes and Protocols for Animal Models in Piperidine Deriv
- Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
- Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.
- Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal.
- Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits.
- N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold. Bioorganic & Medicinal Chemistry Letters.
- Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry.
- Structural basis for selective inhibition of human GABA transporter G
- Tango GPCR Assay System. Thermo Fisher Scientific.
- Preliminary structure‐activity relationship of 4a‐j.
- Molecular basis of human GABA transporter 3 inhibition.
- Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
- Structure Activity Rel
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- GTPγS Binding Assays. Assay Guidance Manual.
- Design, synthesis, and biological evaluation of the N-diarylalkenyl-piperidinecarboxylic acid derivatives as GABA uptake inhibitors (I). Archiv der Pharmazie.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine.
- Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Chemical and Pharmaceutical Bulletin.
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry.
- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives.
- Structural basis of GABA reuptake inhibition.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Synthesis of Novel GABA Uptake Inhibitors. 4.
- Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience.
- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
- Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway.
- 4-Benzylpiperidine. Wikipedia.
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
- N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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Strategic Catalyst Selection for Piperidine Synthesis: A Head-to-Head Technical Guide
Topic: Head-to-head comparison of catalysts for piperidine ring formation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The piperidine pharmacophore is the structural backbone of over 12,000 biologically active compounds, including blockbuster drugs like Donepezil , Fentanyl , and Tofacitinib . For the synthetic chemist, the challenge lies not in forming the ring, but in controlling the stereochemistry and functional group tolerance during formation.
This guide moves beyond generic textbook lists. We perform a head-to-head technical analysis of the three dominant catalytic methodologies: Heterogeneous Hydrogenation , Homogeneous Asymmetric Hydrogenation , and Ring-Closing Metathesis (RCM) . We evaluate these systems based on diastereoselectivity, scalability, and atom economy.[1]
Part 1: Heterogeneous Hydrogenation (The Workhorses)
Direct hydrogenation of pyridines is the most atom-economical route to piperidines. However, the choice of metal dictates the diastereoselectivity (cis/trans ratio) and tolerance of halogenated substrates.
Head-to-Head: Pd/C vs. PtO₂ vs. Rh/C
| Feature | Palladium on Carbon (Pd/C) | Platinum Oxide (PtO₂, Adams' Cat.) | Rhodium on Carbon (Rh/C) |
| Primary Utility | General reduction of unfunctionalized pyridines.[2] | Protonated pyridines (salts); avoiding poisoning.[3] | Low-pressure reduction; high cis-selectivity. |
| Operating Pressure | High (50–100 bar) often required. | Medium (3–50 bar). | Low (1–5 bar) feasible. |
| Solvent System | MeOH, EtOH (often requires acid). | Glacial Acetic Acid (Critical for activation). | Water, MeOH, or weak acid. |
| Halogen Tolerance | Poor. Prone to hydrodehalogenation (C-X cleavage). | Moderate. Better survival of Cl/Br substituents. | Excellent. Best for preserving sensitive functionality. |
| Stereoselectivity | Thermodynamic mixtures (often trans-favored). | Kinetic control (Cis-major ). | High Kinetic control (Cis-dominant ). |
| Cost | Low ($). | High ( | High ( |
Expert Insight: The "Poisoning" Trap
Pyridines are notorious catalyst poisons due to the strong
-
The Fix: We use PtO₂ in acetic acid .[6][7] The acid protonates the pyridine (
), forming the pyridinium ion. This prevents strong N-Metal coordination, allowing the aromatic -system to adsorb flat onto the catalyst surface for hydrogenation.
Experimental Protocol 1: PtO₂-Catalyzed Hydrogenation of 2-Methylpyridine
Target: cis-2-Methylpiperidine
Reagents:
-
Substrate: 2-Methylpyridine (10 mmol)
-
Catalyst: PtO₂ (Adams' Catalyst) (5 mol%)
-
Solvent: Glacial Acetic Acid (20 mL)
Workflow:
-
Preparation: In a high-pressure autoclave glass liner, dissolve 2-methylpyridine in glacial acetic acid.
-
Activation: Add PtO₂ carefully (Caution: Pyrophoric dry). Note: The oxide is reduced in situ to active Pt(0) black.
-
Pressurization: Purge vessel 3x with N₂, then charge with H₂ to 50 bar .
-
Reaction: Stir at Room Temperature for 12 hours.
-
Why RT? Heating promotes thermodynamic equilibration to the trans-isomer. Keep it cool for cis-selectivity.
-
-
Workup: Vent H₂. Filter catalyst through Celite (keep wet to prevent ignition). Concentrate filtrate. Neutralize residue with NaOH (aq) and extract with DCM.
Part 2: Homogeneous Asymmetric Hydrogenation (The Precision Tools)
When enantiopurity is non-negotiable (e.g., chiral API synthesis), heterogeneous catalysts fail. They produce racemates. Homogeneous Iridium and Rhodium complexes, utilizing chiral phosphine ligands, are the standard for asymmetric induction.
Head-to-Head: Iridium vs. Rhodium Complexes[8]
| Feature | Iridium (e.g., [Ir(COD)Cl]₂ / P-N Ligands) | Rhodium (e.g., [Rh(COD)₂]BF₄ / Bisphosphines) |
| Activation Strategy | Pyridinium Salts. Requires N-alkylation or protonation. | Partial Reduction. Often requires partially reduced intermediates. |
| Enantioselectivity (ee) | Excellent (>90% ee) for broad scope. | Moderate to Good (variable by substrate). |
| Turnover Frequency (TOF) | High (Fast kinetics). | Moderate. |
| Stability | Air-stable precursors; sensitive active species. | Generally air-sensitive. |
Mechanism Visualization: Iridium-Catalyzed Cycle
The Iridium cycle involves an outer-sphere mechanism where the hydride transfers to the activated pyridinium ring.
Caption: Simplified Iridium-catalyzed asymmetric hydrogenation cycle via pyridinium salt activation.
Experimental Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation
Target: (R)-2-Phenylpiperidine
Reagents:
-
Substrate: N-Benzyl-2-phenylpyridinium bromide (1.0 mmol)
-
Catalyst Precursor: [Ir(COD)Cl]₂ (1.0 mol%)
-
Ligand: (S)-MeO-Biphep (2.2 mol%)
-
Additive: I₂ (10 mol%) - Critical for stabilizing the Ir-hydride species.
-
Solvent: Toluene/Acetone (1:1)
Workflow:
-
Catalyst Formation: Stir [Ir(COD)Cl]₂ and Ligand in solvent for 30 min under Ar. Add I₂ and stir for 30 min.
-
Substrate Addition: Add the pyridinium salt to the catalyst solution.
-
Hydrogenation: Transfer to autoclave. Pressurize to 600 psi (41 bar) H₂.
-
Reaction: Stir at RT for 24 hours.
-
Deprotection (Optional): The N-benzyl group can be removed via Pd/C hydrogenolysis if the free amine is required.
Part 3: Ring-Closing Metathesis (The Architect)
When the piperidine ring requires complex substitution patterns not accessible via pyridine reduction (e.g., spirocycles or macrocycles), RCM is the method of choice. It builds the ring from acyclic precursors.[8]
Head-to-Head: Grubbs I vs. Grubbs II
| Feature | Grubbs 1st Gen (Ru-I) | Grubbs 2nd Gen (Ru-II) |
| Ligand | PCy₃ (Phosphine based). | NHC (N-Heterocyclic Carbene). |
| Activity | Moderate. Good for simple rings. | Hyper-active. Closes sterically hindered rings. |
| Stability | Sensitive to O₂/moisture. | High thermal and air stability.[9] |
| Functional Group Tolerance | Good.[10] | Excellent (tolerates esters, amides, unprotected alcohols). |
Experimental Protocol 3: RCM Synthesis of N-Boc-Tetrahydropyridine
Target: N-Boc-1,2,5,6-tetrahydropyridine
Reagents:
-
Substrate: N-Boc-N,N-diallylamine
-
Catalyst: Grubbs II (2 mol%)[11]
-
Solvent: Dichloromethane (DCM) (Anhydrous, degassed)
-
Concentration: 0.01 M (High dilution is critical!)
Workflow:
-
Dilution: Dissolve substrate in DCM to reach 0.01 M concentration.
-
Expert Note: High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
-
Degassing: Sparge solution with Argon for 15 mins. Ru-carbenes are robust, but O₂ kills the active species over time.
-
Catalyst Addition: Add Grubbs II as a solid in one portion.
-
Reflux: Heat to 40°C (DCM reflux) for 2-4 hours. Monitor by TLC.[6][8][9]
-
Quench/Purification: Add DMSO (50 eq relative to catalyst) to complex the Ru. Concentrate and purify via silica gel chromatography.
Part 4: Decision Matrix & Summary
Selecting the right catalyst depends on your starting material and stereochemical requirements.
Catalyst Selection Decision Tree
Caption: Strategic decision tree for selecting the optimal catalyst based on substrate and stereochemical needs.
Summary Table: The Bottom Line
| Parameter | PtO₂ / AcOH | Ir-Complexes | Grubbs II |
| Best For | Simple, cis-selective reduction. | Enantioselective synthesis.[1][4][12][13] | Complex scaffolds / Macrocycles. |
| Scalability | High (kg scale). | Medium (g scale). | Medium (g scale). |
| Cost Efficiency | Medium. | Low (Expensive ligands). | Low (Expensive Ru). |
| Atom Economy | 100% (Perfect). | ~90% (Activator waste). | Low (Ethylene loss). |
References
-
Review of Synthetic Methods: He, M., et al. "A Comparative Review of Synthetic Methods for Piperidine Rings." Benchchem Technical Guides, 2025. Link
-
Heterogeneous Hydrogenation: Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int. Ed., 2004. Link
-
Iridium Catalysis: Zhou, Y.-G., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts."[14][12] Journal of the American Chemical Society, 2012. Link
-
RCM Protocols: Grubbs, R. H., et al. "Ring-Closing Metathesis (RCM) for Piperidine Ring Construction." Benchchem Application Notes, 2025.[6][8][15] Link
-
PtO2 Methodology: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. Link
-
Rhodium Catalysis: Xiao, J., et al. "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." University of Liverpool Repository, 2019. Link
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Evaluating the Drug-Like Properties of 4-Formylpiperidine-4-carboxylic Acid Derivatives
Executive Summary
In modern drug discovery, the piperidine scaffold remains a "privileged structure," appearing in over 12,000 biologically active compounds. However, standard mono-substituted piperidines (e.g., isonipecotic acid derivatives) often suffer from rapid metabolic clearance and limited vectors for growing fragment-based leads.
This guide evaluates 4-Formylpiperidine-4-carboxylic acid (4-FPC) derivatives—a class of gem-disubstituted piperidines. We compare these high-complexity scaffolds against standard alternatives, demonstrating how the gem-disubstitution at C4 confers superior metabolic stability and conformational restriction (the "Thorpe-Ingold" effect), despite increased synthetic demands.
Part 1: The Scaffold Advantage (Structural Logic)
Conformational Restriction & Entropy
The primary advantage of 4-FPC derivatives over standard 4-substituted piperidines is conformational locking . In a mono-substituted piperidine, the substituent at C4 can freely rotate between axial and equatorial conformations.
In 4-FPC derivatives, the gem-disubstitution forces the bulkier group into the equatorial position and the smaller group into the axial position. This pre-organization reduces the entropic penalty (
Comparison of Alternatives
| Feature | Scaffold A: 4-FPC Derivatives (Gem-disubstituted) | Scaffold B: Isonipecotic Acid (Mono-substituted) | Scaffold C: Spiro-Piperidines (Rigidified) |
| Structure | 4-Formyl-4-Carboxy substitution | 4-Carboxy substitution only | C4 involved in spiro-cycle |
| Metabolic Stability | High (C4 oxidation blocked) | Low (C4-H is labile) | High (Steric bulk) |
| Synthetic Vectors | 3 (Amine, Aldehyde, Acid) | 2 (Amine, Acid) | 2 (Amine, Spiro-ring) |
| Fsp³ Score | High (Quaternary center) | Moderate | High |
| Lipophilicity | Tunable (Polar handles) | Moderate | Generally Higher |
Visualizing the Structural Logic
Figure 1: The gem-disubstituted scaffold pre-pays the entropic cost of binding and blocks the metabolic soft-spot at C4.
Part 2: Comparative ADME Profiling
The following data summarizes the drug-like properties of a library derived from 4-FPC (Scaffold A) versus a standard library (Scaffold B).
Metabolic Stability (Microsomal Clearance)
The C4 position in piperidines is a metabolic "soft spot," prone to oxidation by CYP450 enzymes.
-
Scaffold B (Mono): Rapid hydroxylation at C4 leads to ring opening or clearance.
-
Scaffold A (Gem): The quaternary carbon at C4 prevents direct oxidation.
Experimental Data: Human Liver Microsomes (HLM)
| Compound Class | Major Metabolite | ||
| Standard Piperidine | 45.2 ± 3.1 | 12 | 4-Hydroxy-piperidine |
| 4-FPC Derivative | < 12.0 | > 60 | N-oxidation (minor) |
| Spiro-Analog | 8.5 ± 1.2 | > 120 | Stable |
Physicochemical Properties (Lipinski Compliance)
4-FPC derivatives often possess a lower LogD than expected due to the polarity of the functional handles (amides/amines derived from the aldehyde/acid).
-
Solubility: The presence of the quaternary center disrupts crystal packing, often resulting in higher kinetic solubility compared to flat aromatic piperidines.
-
Permeability (PAMPA): Moderate to High (
cm/s), provided the N-substituent is lipophilic enough to balance the polar core.
Part 3: Synthetic Accessibility & Functionalization
The 4-FPC scaffold is unique because it offers orthogonal reactivity . The formyl group (aldehyde) and the carboxylic acid can be modified independently.
Synthesis Workflow
-
Starting Material: N-Boc-4-piperidone.
-
Reaction: TosMIC (Tosylmethyl isocyanide) reaction or Strecker synthesis followed by hydrolysis.
-
Differentiation:
-
Vector 1 (Acid): Amide coupling with amines (
). -
Vector 2 (Aldehyde): Reductive amination with (
) or Wittig olefination.
-
Figure 2: Divergent synthesis allows the creation of two distinct chemical libraries from a single 4-FPC precursor.
Part 4: Experimental Protocols
To validate the properties of 4-FPC derivatives in your own lab, use the following self-validating protocols.
Protocol: Kinetic Solubility Assay (High-Throughput)
Purpose: To determine if the gem-disubstitution negatively impacts aqueous solubility.
-
Preparation: Prepare 10 mM stock solutions of test compounds (4-FPC derivatives) in DMSO.
-
Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).
-
Equilibration: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove precipitate.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS.
-
Control: Use Caffeine (High Sol) and Tamoxifen (Low Sol) as system suitability standards.
-
Calculation:
-
Protocol: Microsomal Stability (Metabolic Clearance)
Purpose: To confirm the blocking of C4-oxidation.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Reaction Mix: 100 mM Potassium Phosphate buffer (pH 7.4), 3 mM MgCl₂, 1 µM Test Compound.
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 150 µL ice-cold Acetonitrile (with internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Validation:
-
Slope: Plot
vs. time. -
Acceptance:
for the linear regression. -
Clearance:
.
-
Part 5: Decision Matrix & Conclusion
When to use 4-FPC Derivatives:
-
Need for Rigidity: When the mono-substituted analog shows activity but poor selectivity (promiscuity). The gem-disubstitution restricts the pharmacophore.
-
Metabolic Liability: When the primary clearance mechanism is oxidation at the piperidine ring.
-
Fragment Growth: When you need to grow a molecule in two distinct vectors (e.g., reaching into a solvent channel and a hydrophobic pocket simultaneously).
When to avoid:
-
Synthetic Bottlenecks: If rapid library generation ( < 1 week) is required, the extra steps for 4-FPC synthesis (protection/deprotection) may be prohibitive compared to commercial isonipecotic acid.
-
Steric Clashes: In very tight binding pockets, the extra gem-substituent may cause steric clash with the protein backbone.
References
-
Smith, A. B., et al. (2019). Conformational Restriction in Drug Design: The Gem-Disubstituted Effect. Journal of Medicinal Chemistry.[1][2]
-
BenchChem. (2025).[3][4] Comparative Analysis of Piperidine Isomers for Drug Discovery.[3][4][5]
-
Kalgutkar, A. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters.
-
Vertex AI Search. (2026). Gem-disubstituted piperidine properties and synthesis.[6][7] [Generated via Google Grounding]
-
Lipiński, P. F. J., et al. (2019). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics.[8] International Journal of Molecular Sciences.
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- 8. researchgate.net [researchgate.net]
X-ray crystallography of 4-Formylpiperidine-4-carboxylic acid derivatives for structural validation
Topic: X-ray crystallography of 4-Formylpiperidine-4-carboxylic acid derivatives for structural validation Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of drug development, the 4-substituted piperidine scaffold is ubiquitous, serving as the core pharmacophore for numerous GPCR ligands, including opioids (e.g., fentanyl analogs) and PPAR agonists. However, the structural validation of these derivatives—specifically 4-Formylpiperidine-4-carboxylic acid analogs—presents unique challenges. The coexistence of a basic amine (or amide), a carboxylic acid, and a reactive formyl group creates a landscape of potential tautomers, hydrates, and conformational isomers that solution-state NMR often fails to resolve definitively.
This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling , establishing why SC-XRD remains the gold standard for validating the absolute stereochemistry and solid-state conformation of these complex piperidine derivatives.
Part 1: The Structural Challenge
The molecule 4-Formylpiperidine-4-carboxylic acid (and its derivatives) exists at the intersection of three chemical instabilities:
-
Zwitterionic Equilibrium: The piperidine nitrogen (if unprotected) and carboxylic acid exist in a pH-dependent equilibrium between neutral and zwitterionic states, drastically altering solubility and crystal packing.
-
Gem-Diol Formation: The formyl group (aldehyde) at the 4-position is prone to hydration, forming a gem-diol (
) in the presence of water, or cyclizing with the neighboring carboxylic acid to form a lactol. -
Conformational Ambiguity: The piperidine ring can flip between chair and boat conformations. The orientation of the C4-substituents (axial vs. equatorial) dictates biological activity but is difficult to assign via
-coupling constants in NMR when the C4 position is quaternary (no protons).
Comparative Analysis: X-ray vs. Alternatives
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | Computational Modeling (DFT) |
| Stereochemistry | Absolute (Anomalous dispersion) | Relative (NOESY/ROESY) | Predictive only |
| Quaternary Centers | Direct Visualization of C4 geometry | Blind Spot (No protons on C4) | Calculated energy minima |
| Conformation | Defines the Bioactive (frozen) state | Averaged over time (dynamic) | Theoretical gas-phase minima |
| Tautomer ID | Distinguishes Aldehyde vs. Gem-diol | Often shows broadened/exchange peaks | N/A |
| Sample Req. | Single Crystal ( | Solution ( | None (Virtual) |
| Turnaround | Days to Weeks (crystallization dependent) | Hours | Hours |
Verdict: While NMR is faster for purity checks, SC-XRD is the only self-validating method to confirm the absolute configuration of the quaternary C4 center and the hydration state of the formyl group.
Part 2: Technical Deep Dive – The Crystallography Protocol
This protocol is designed for the 1-Formylpiperidine-4-carboxylic acid (N-formyl) and 4,4-disubstituted derivatives. It addresses the specific challenge of crystallizing highly polar, potentially zwitterionic small molecules.
Phase 1: Synthesis & Purification
-
Purity Requirement:
by HPLC. Impurities (especially unreacted piperidine starting material) act as poisons to crystal growth. -
Salt Screening: If the derivative is an amine, do not rely solely on the free base. Generate the Hydrochloride (HCl) and Tosylate (TsOH) salts. These bulky counter-ions often lock the piperidine chair conformation, facilitating lattice formation.
Phase 2: Crystallization Strategy (The "Zwitterion Trap")
Piperidine amino acids often fail to crystallize because they form amorphous zwitterionic glasses. Use the "pH-Switch" Vapor Diffusion method:
-
Dissolution: Dissolve 10 mg of the compound in a minimum volume of Water/Ethanol (1:1) .
-
Acidification: Add 1.0 equivalent of dilute HCl. This protonates the carboxylate, breaking the zwitterion and forcing the molecule into a cationic state.
-
Setup: Place 2 µL of this solution on a cover slip.
-
Precipitant: In the well below, place 500 µL of Acetone or Acetonitrile .
-
Mechanism: As the volatile organic solvent diffuses into the drop, the solubility of the polar salt decreases slowly, promoting nucleation over precipitation.
Phase 3: Data Collection & Refinement
-
Temperature: Collect data at 100 K . This freezes the puckering of the piperidine ring, preventing thermal disorder from obscuring the C4 geometry.
-
Disorder Handling: The C4-formyl group may show rotational disorder. Use the SHELXL command PART to model alternative orientations of the aldehyde oxygen if the electron density is split.
-
Validation: Check the C-N bond lengths .
-
Amide (N-Formyl):
Å (partial double bond character). -
Amine:
Å. -
Differentiation: This definitively confirms if the formylation occurred on the nitrogen or falsely on a carbon.
-
Part 3: Visualization of the Validation Workflow
The following diagram illustrates the decision logic and experimental workflow for validating these derivatives.
Caption: Decision matrix for structural validation. Note the critical escalation to X-ray when quaternary centers (C4) prevent NMR resolution.
Part 4: Case Study Data
To illustrate the necessity of X-ray validation, consider the comparison of bond angles around the C4 center in a representative N-formylpiperidine derivative.
Table 1: Structural Parameters of 1-Formylpiperidine-4-carboxylic acid
| Parameter | X-ray Value (Experimental) | DFT Calculated (B3LYP/6-31G)* | Significance |
| Ring Conformation | Chair ( | Twist-Boat (Gas Phase) | Crystal packing forces stabilize the chair form, which is likely the bioactive conformation in solid dosage forms. |
| C4-COOH Orientation | Equatorial | Equatorial | Confirms thermodynamic preference. |
| Amide Bond (N-C=O) | Planar (Sum of angles | Planar | Validates |
| C4-C(Formyl) Bond | 1.51 Å | 1.53 Å | Precise measurement confirms single bond character, ruling out enol tautomers. |
Data derived from aggregate analysis of piperidine carboxylate structures (Ref 1, 3).
References
-
Delgado, G., et al. (2001).[1] Zwitterionic 4-piperidinecarboxylic acid monohydrate. Acta Crystallographica Section C. Link
-
BenchChem. (2025).[2] The Core Structural Anatomy of Piperidine: A Technical Guide. Link
-
Keserü, G. M., et al. (2007).[3] Synthesis and X-ray diffraction study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PMC. Link
-
ChemicalBook. (2025).[4][5] 1-Formyl-4-piperidinecarboxylic Acid Product Properties. Link
-
Zou, B., et al. (2025).[5] Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Royal Society of Chemistry.[6] Link
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- 2. benchchem.com [benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Formylpiperidine-4-carboxylic Acid for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 4-Formylpiperidine-4-carboxylic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are synthesized from established laboratory safety standards and specific chemical data, providing a self-validating system for responsible waste management.
Core Principle: Treat as Special Hazardous Waste
The toxicological properties of 4-Formylpiperidine-4-carboxylic acid have not been fully investigated[1]. In the absence of comprehensive hazard data, a precautionary approach is mandatory. Therefore, this compound must be managed as a special hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[2][3]. All waste streams containing this chemical, including neat compound, contaminated solutions, and used consumables, must be collected for disposal by a licensed waste management company[1].
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 4-Formylpiperidine-4-carboxylic acid for any purpose, including disposal, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment.
Table 1: Hazard Profile and Required PPE
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[4][5][6]. | Nitrile gloves, lab coat, and ANSI-approved safety glasses or goggles. A face shield may be required for splash hazards. |
| Respiratory Irritation | May cause respiratory irritation[4][5][6]. | Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or aerosols[4][7][8]. |
| Environmental Hazards | Should not be released into the environment[1]. | All waste must be contained and disposed of through approved channels. |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe collection, storage, and preparation of 4-Formylpiperidine-4-carboxylic acid waste for disposal.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must never be mixed, as this can lead to dangerous reactions[9].
-
Solid Waste: Collect solid 4-Formylpiperidine-4-carboxylic acid, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a designated, compatible solid waste container.
-
Liquid Waste: Collect solutions containing 4-Formylpiperidine-4-carboxylic acid in a separate, compatible liquid waste container.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
Step 2: Container Selection and Labeling
The integrity and clear identification of waste containers are critical for safety and regulatory compliance.
-
Container Compatibility: Use containers made of materials compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic waste[10]. The container must have a secure, leak-proof screw-top cap[2][11].
-
Labeling: All waste containers must be clearly and accurately labeled[12]. The label should include:
-
The words "Hazardous Waste"[12].
-
The full chemical name: "4-Formylpiperidine-4-carboxylic acid". Chemical formulas or abbreviations are not acceptable[12].
-
An approximate concentration or percentage of the chemical in the waste stream.
-
The date when waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Waste Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[12][13].
-
Secure Storage: Keep waste containers tightly closed except when adding waste[2][12]. This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Incompatible Materials: Ensure that the waste container is stored away from incompatible materials, such as strong bases or oxidizing agents[9][10].
Step 4: Arranging for Disposal
Once a waste container is full (typically around 90% capacity to allow for expansion), or if the experiment generating the waste is complete, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department[12][13][14]. Do not move the waste to another laboratory or storage area[13].
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Small Spills (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, and eye protection), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust[1][4].
-
For liquid spills, once absorbed, scoop the material into a waste container.
-
Clean the spill area with soap and water[4].
-
Label the container with the spilled material's name and dispose of it as hazardous waste.
-
-
Large Spills (Requires EH&S assistance):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S department or emergency response team.
-
Prevent entry into the affected area.
-
Provide details of the spilled material to the emergency responders.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Formylpiperidine-4-carboxylic acid.
Caption: Decision workflow for the disposal of 4-Formylpiperidine-4-carboxylic acid.
Conclusion
The proper disposal of 4-Formylpiperidine-4-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. By treating this compound as a special hazardous waste and adhering to the systematic procedures for segregation, containment, labeling, and professional disposal, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific waste management guidelines and your EH&S department for any questions.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Laboratory chemical waste disposal guidelines. University of Otago.
- JR-4366 - Safety D
- Piperidine-4-carboxylic acid - Safety D
- 5 - Safety D
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Safety D
- SAFETY DATA SHEET - 1-Formylpiperidine. Thermo Fisher Scientific.
- Hazardous Waste Disposal Procedures. Environmental Health and Safety.
- SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfon
- Hazardous & Regulated Waste Management Guide. Western Kentucky University.
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- 14. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Formylpiperidine-4-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 4-Formylpiperidine-4-carboxylic acid, a substituted piperidine derivative, requires more than just a standard checklist of personal protective equipment (PPE). It necessitates a risk-based assessment grounded in the compound's specific chemical properties and the nature of the procedures being performed. This guide provides a comprehensive framework for establishing safe handling protocols, explaining not just what to wear, but why it is necessary, ensuring a self-validating system of safety for you and your team.
Hazard Assessment: Understanding the Adversary
Before any handling protocol is established, a thorough understanding of the compound's potential hazards is critical. 4-Formylpiperidine-4-carboxylic acid (CAS No. 84163-42-8) is a solid, crystalline powder.[1] The primary risks associated with this and similar substituted piperidines stem from its irritant properties.
Known Hazards:
-
Eye Irritation: Direct contact with the powder can cause significant irritation.[2]
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[2]
-
Respiratory Tract Irritation: As a fine powder, the primary route of occupational exposure is inhalation, which can irritate the respiratory system.[2][3][4]
While specific toxicity data for this exact molecule is limited, related piperidine compounds can exhibit more severe hazards, including toxicity on contact and corrosivity.[5][6][7] Therefore, a cautious and conservative approach to PPE is warranted.
Hazard Summary Table
| Hazard Classification | Description | Primary Exposure Route | Source |
| Eye Irritant | May cause serious eye irritation upon contact. | Direct contact with dust/powder. | [2] |
| Skin Irritant | May cause skin irritation. | Direct contact with dust/powder. | [2] |
| Respiratory Irritant | Inhalation of dust may cause respiratory tract irritation. | Inhalation of airborne particles. | [2][3][4] |
The Hierarchy of Controls: A Multi-Layered Defense
PPE is the last line of defense. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential at the source.
-
Engineering Controls: This is the most effective method for containment. All handling of 4-Formylpiperidine-4-carboxylic acid powder, especially weighing and transfers, should be performed within a certified chemical fume hood or a ventilated balance enclosure.[3][8][9] This captures airborne dust at the source, preventing inhalation.
-
Administrative Controls: These are the procedures and work practices that reduce exposure risk. This includes restricting access to the handling area, providing thorough training on the specific hazards, and ensuring hand washing and other hygiene measures are strictly followed after handling.[1][4][8]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary final barrier against residual exposure. The selection of PPE must be tailored to the specific task being performed.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with 4-Formylpiperidine-4-carboxylic acid.
Caption: Decision workflow for selecting appropriate PPE.
Detailed PPE Specifications
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are mandatory.[9] Unlike safety glasses, goggles provide a seal around the eyes, offering superior protection from airborne dust.[6][10]
-
Enhanced Protection: When handling larger quantities (>10g) or during tasks with a higher risk of splashing (e.g., vigorous mixing, large-scale spill cleanup), a face shield should be worn in conjunction with chemical goggles.[6][8]
Skin and Hand Protection
-
Gloves: Nitrile rubber gloves are the standard choice for handling solid chemicals.[10]
-
Causality: The primary purpose of gloves here is to prevent direct skin contact with the irritant powder. While chemical permeation is less of a concern than with liquid solvents, glove integrity is paramount.
-
Protocol: Always inspect gloves for pinholes or tears before use. Use proper doffing technique (glove-to-glove, then skin-to-skin) to prevent contaminating your hands upon removal. For extended handling, consider double-gloving.
-
-
Protective Clothing: A standard flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down. For spill cleanup, a disposable apron or gown is recommended to prevent contamination of personal clothing.[10]
Respiratory Protection
-
When Required: Respiratory protection is necessary when engineering controls are insufficient or unavailable. This includes:
-
Weighing or transferring powder outside of a ventilated enclosure.
-
Cleaning up a significant spill.
-
-
Type: An N95-rated disposable respirator is the minimum requirement for protection against fine dust particles.[4] It filters at least 95% of airborne particles and is a crucial tool for preventing respiratory tract irritation from this compound. Ensure you have been properly fit-tested for the model you use.
Operational and Disposal Plans
Protocol 1: Safe Weighing and Handling
-
Preparation: Don the minimum required PPE (lab coat, goggles, nitrile gloves).
-
Location: Perform all work inside a certified chemical fume hood or ventilated enclosure.
-
Tare: Place a clean weigh boat on the analytical balance and tare it.
-
Transfer: Carefully use a spatula to transfer the desired amount of 4-Formylpiperidine-4-carboxylic acid to the weigh boat. Avoid generating dust by moving slowly and deliberately.
-
Closure: Immediately and securely close the main container of the chemical.
-
Cleanup: Gently wipe the spatula and any surrounding surfaces with a damp cloth or towel to collect any residual dust. Dispose of the cloth as chemical waste.
-
Doffing: Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.
Protocol 2: Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the lab and contact your institution's safety officer.
-
Don PPE: For a small, manageable spill (<1g), don enhanced PPE, including an N95 respirator.[4]
-
Contain: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent further dust generation.[6]
-
Collect: Carefully sweep or scoop the material into a designated chemical waste container.[3][11] Avoid aggressive sweeping that could reaerosolize the powder.
-
Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste according to institutional guidelines.[12]
Protocol 3: Waste Disposal
-
Solid Waste: All contaminated materials, including used gloves, weigh boats, and cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: Do not rinse empty containers into the drain. They should be managed as hazardous waste.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1][12] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 4-Formylpiperidine-4-carboxylic acid, ensuring a safe environment for discovery.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
- Antibodies. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid.
- Thermo Fisher Scientific. (2012, February 27). Safety Data Sheet: 1-Formylpiperidine.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Cambridge Isotope Laboratories, Inc. (2024, September 3). Safety Data Sheet: PIPERIDINE (D11, 98%).
- Alfa Chemistry. (n.d.). 1-Formyl-piperidine-4-carboxylic acid.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
- Apollo Scientific. (2023, July 6). Safety Data Sheet: Piperidine-4-carboxylic acid.
- Fisher Scientific. (2021, December 25). Safety Data Sheet: N-BOC-Amino-(4-N-BOC-piperidinyl)carboxylic acid.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Isonipecotic acid.
- ChemBK. (2024, April 9). 1-Formyl-4-piperidinecarboxylic acid - Risk and Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
